molecular formula C11H7ClNO2S- B097399 [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-26-5

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Katalognummer: B097399
CAS-Nummer: 17969-26-5
Molekulargewicht: 252.7 g/mol
InChI-Schlüssel: CCUFHQQWZTVOCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-based compound that serves as a key intermediate in medicinal chemistry research, particularly in the investigation of novel anti-inflammatory and analgesic agents . Its core structure is shared with a class of compounds historically studied for their potent biological activity; for instance, the closely related fenclozic acid (which features a 4-chlorophenyl substitution) was identified as a representative of a new class of agents with demonstrated anti-inflammatory, analgesic, and antipyretic properties in preclinical models . The mechanism of action for such active compounds is not mediated by the adrenal glands and they are devoid of corticosteroid-like activity, suggesting a distinct pathway for their effects . Current scientific interest in this chemical space remains high, as thiazole derivatives continue to be explored as potential therapeutic agents for various diseases, including arthritis and cancer, through mechanisms that may involve the inhibition of pro-inflammatory substance production or interaction with specific cellular receptors . Further research is required to fully elucidate the specific applications and detailed mechanism of action for this particular analog .

Eigenschaften

IUPAC Name

2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUFHQQWZTVOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17969-26-5
Record name 2-(3-Chlorophenyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17969-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative, featuring a 3-chlorophenyl substituent, presents a unique profile for further investigation. This document details the compound's identity, key physicochemical parameters, a proposed synthetic pathway based on the classical Hantzsch thiazole synthesis, and predicted spectral characteristics to aid in its identification and characterization. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel thiazole-based compounds.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistry.[1][2] This structural motif is present in a wide array of natural products, including Vitamin B1 (Thiamine), and a multitude of synthetic drugs with diverse therapeutic applications.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The versatility of the thiazole ring, its ability to engage in various non-covalent interactions, and its metabolic stability make it an attractive scaffold for the design of novel therapeutic agents. The subject of this guide, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, combines the thiazole core with a substituted phenyl ring and an acetic acid functional group, suggesting its potential as a modulator of biological targets where these features are recognized.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. This section outlines the key identifiers and physicochemical parameters for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Compound Identification

The unique chemical structure of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is unambiguously defined by its systematic name and registry numbers.

Figure 1: Chemical Structure of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid[2]
CAS Number 17969-26-5[2]
Molecular Formula C₁₁H₈ClNO₂S[2]
Molecular Weight 253.71 g/mol [2]
InChI Key CCUFHQQWZTVOCR-UHFFFAOYSA-N[2]
Physicochemical Data

The physicochemical properties of a compound govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 99-100 °C[5]
pKa (predicted) 3.83 ± 0.10[5]
XLogP3 (predicted) 2.7[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 3[2]
Topological Polar Surface Area 78.4 Ų[2]

Note: Some properties are predicted based on computational models and should be confirmed experimentally.

Proposed Synthesis Pathway: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and versatile method for the construction of the thiazole ring.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a two-step approach starting from commercially available materials is proposed.

G cluster_0 Step 1: Synthesis of Ethyl [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetate cluster_1 Step 2: Hydrolysis reagent1 3-Chlorobenzothioamide reaction1 Hantzsch Thiazole Synthesis reagent1->reaction1 reagent2 Ethyl 4-chloroacetoacetate reagent2->reaction1 intermediate Ethyl [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetate hydrolysis Base or Acid Hydrolysis intermediate->hydrolysis reaction1->intermediate final_product [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrolysis->final_product

Figure 2: Proposed two-step synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Step 1: Synthesis of Ethyl [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetate

The initial step involves the cyclocondensation of 3-chlorobenzothioamide with ethyl 4-chloroacetoacetate. This reaction follows the classical Hantzsch mechanism, where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

Experimental Protocol (Proposed):

  • To a solution of 3-chlorobenzothioamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add ethyl 4-chloroacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate.

Step 2: Hydrolysis to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions.

Experimental Protocol (Proposed):

  • Dissolve the ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Predicted Spectral Data and Interpretation

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic, thiazole, and acetic acid protons.

Table 3: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1H-COOHThe carboxylic acid proton is typically a broad singlet at a downfield chemical shift.
~7.8-8.0m2HAr-HProtons on the 3-chlorophenyl ring ortho and para to the thiazole group.
~7.5-7.7m2HAr-HProtons on the 3-chlorophenyl ring meta to the thiazole group.
~7.3s1HThiazole C5-HThe proton on the C5 position of the thiazole ring.
~3.8s2H-CH₂-COOHThe methylene protons of the acetic acid side chain appear as a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~171-COOHCarboxylic acid carbonyl carbon.
~168Thiazole C2Carbon at the 2-position of the thiazole ring, attached to the phenyl group.
~150Thiazole C4Carbon at the 4-position of the thiazole ring, attached to the acetic acid side chain.
~134Ar-C (C-Cl)Carbon of the phenyl ring bearing the chlorine atom.
~128-132Ar-CAromatic carbons of the 3-chlorophenyl ring.
~115Thiazole C5Carbon at the 5-position of the thiazole ring.
~35-CH₂-Methylene carbon of the acetic acid side chain.
Predicted Mass Spectrum (ESI-)

In negative ion electrospray ionization mass spectrometry, the deprotonated molecule is expected to be the most prominent ion.

  • [M-H]⁻: Calculated for C₁₁H₇ClNO₂S⁻: 251.99. This would be the base peak.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
~1700StrongC=O stretch of the carboxylic acid
~1600, ~1475MediumC=C and C=N stretching of the aromatic and thiazole rings
~1100-1200MediumC-O stretch of the carboxylic acid
~700-800StrongC-Cl stretch

Potential Applications in Drug Discovery

The structural features of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid suggest several potential avenues for investigation in drug discovery. The thiazole ring is a known pharmacophore in a variety of therapeutic areas. The presence of the acetic acid moiety introduces a carboxylic acid group, which can participate in key interactions with biological targets, such as forming salt bridges with basic amino acid residues. The 3-chlorophenyl group provides a lipophilic region and can engage in hydrophobic and halogen bonding interactions.

Given the known anti-inflammatory properties of some thiazole derivatives, this compound could be explored as a potential inhibitor of enzymes involved in inflammatory pathways.[3] Furthermore, the structural similarity to other biologically active thiazoles suggests potential for investigation in areas such as oncology and infectious diseases.

Conclusion

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a promising scaffold for the development of novel chemical probes and potential therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a robust and feasible synthetic strategy, and predicted spectral data to facilitate its synthesis and characterization. The information presented herein is intended to empower researchers to further explore the potential of this and related thiazole derivatives in the pursuit of new scientific discoveries and therapeutic innovations.

References

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 13, 2026, from [Link]

  • Learning from the Hantzsch synthesis. (2000). Modern Drug Discovery. Retrieved January 13, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR. Retrieved January 13, 2026, from [Link]

Sources

The Mechanistic Landscape of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structural Analogy to Mechanistic Clarity

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of rigorous scientific inquiry. This guide focuses on [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a member of the promising thiazole class of compounds. While direct, extensive research on this specific molecule is emerging, a wealth of data on structurally related thiazole derivatives provides a strong foundation for hypothesizing its mechanism of action. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering a scientifically-grounded framework to investigate and validate the therapeutic potential of this compound. We will synthesize existing knowledge on thiazole derivatives to propose a likely mechanism of action and provide a comprehensive, step-by-step guide for its experimental validation, adhering to the highest standards of scientific integrity.

Compound Profile: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Before delving into the mechanism, a clear understanding of the molecule's chemical identity is paramount.

PropertyValueSource
IUPAC Name 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acidPubChem[1]
Molecular Formula C₁₁H₈ClNO₂SPubChem[1]
Molecular Weight 253.71 g/mol PubChem[1]
CAS Number 17969-26-5PubChem[1]

The structure, characterized by a central thiazole ring linked to a 3-chlorophenyl group and an acetic acid moiety, is key to its predicted biological activity. The acetic acid residue, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2]

Postulated Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

Based on extensive research into thiazole derivatives, the primary hypothesized mechanism of action for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and potentially lipoxygenase (LOX) .[3][4] This pathway is central to the inflammatory response.

Inflammation, a critical biological response to injury or infection, can become detrimental in chronic conditions.[5] The arachidonic acid cascade is a major driver of inflammation, producing pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4] Thiazole derivatives have consistently demonstrated anti-inflammatory properties by targeting this pathway.[3][5]

Signaling Pathway Overview:

The following diagram illustrates the arachidonic acid pathway and the proposed points of inhibition for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Inhibition by [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes HPETEs 5-HPETE LOX->HPETEs Potential Inhibition Leukotrienes Leukotrienes (LTB4, etc.) HPETEs->Leukotrienes

Caption: Proposed mechanism of action via inhibition of the arachidonic acid pathway.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is necessary, progressing from in vitro enzymatic assays to cellular and in vivo models.

In Vitro Enzyme Inhibition Assays

The foundational step is to determine the direct inhibitory effect of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid on COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay (Fluorimetric)

  • Preparation of Reagents:

    • Prepare a stock solution of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in DMSO.

    • Use a commercial COX inhibitor screening kit (e.g., from BioVision) which provides recombinant COX-1 and COX-2 enzymes, arachidonic acid substrate, and a fluorometric probe.[2]

    • Prepare a dilution series of the test compound and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or control.

    • Incubate for 10 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

    • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Expected Outcome and Interpretation:

A low IC₅₀ value would confirm direct inhibition of the COX enzymes. Comparing the IC₅₀ values for COX-1 and COX-2 will reveal the selectivity of the compound. Selective COX-2 inhibition is often a desirable trait for anti-inflammatory drugs due to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2]

Cellular Assays for Anti-Inflammatory Activity

Moving to a cellular context, the next step is to assess the compound's ability to suppress the production of inflammatory mediators in relevant cell types, such as macrophages.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophages in appropriate media.

    • Pre-treat the cells with varying concentrations of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid for 1 hour.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

  • Quantification of PGE2:

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

Data Presentation:

Compound Concentration (µM)PGE2 Concentration (pg/mL)Cell Viability (%)
0 (Vehicle Control)100
0.1
1
10
100
Positive Control (e.g., Indomethacin)
In Vivo Models of Inflammation

The final validation step involves assessing the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and well-accepted acute inflammation model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Grouping and Dosing:

    • Divide Wistar rats into several groups: a control group, a group receiving a standard anti-inflammatory drug (e.g., Nimesulide), and groups receiving different doses of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.[5]

    • Administer the test compound or control drug orally or intraperitoneally.

  • Induction of Edema:

    • After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Workflow Diagram:

in_vivo_workflow start Start grouping Animal Grouping and Dosing start->grouping induction Carrageenan Injection (Paw Edema Induction) grouping->induction measurement Measure Paw Volume (Multiple Time Points) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for elucidating the mechanism of action of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. The proposed experiments, grounded in the established pharmacology of thiazole derivatives, offer a clear path to validating its anti-inflammatory potential through the inhibition of the arachidonic acid pathway. Successful validation will pave the way for further preclinical development, including pharmacokinetic and toxicological studies, ultimately determining the therapeutic viability of this promising compound. The exploration of its effects on the LOX pathway and other inflammatory signaling cascades, such as NF-κB and MAPK pathways, represents an important avenue for future research.

References

  • Synthesis and anti-inflammatory activity of thiazole deriv
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Google AI Search Result.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Google AI Search Result.
  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors.Cumhuriyet Science Journal.
  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.PubChem.

Sources

The Enigmatic Bio-Potential of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontiers of Thiazole Chemistry

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the biological landscape of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. It is imperative to state at the outset that, despite the rich and diverse biological activities associated with the thiazole scaffold, specific, in-depth research delineating the bio-activities of the 3-chlorophenyl isomer remains conspicuously absent from the current body of scientific literature. This guide, therefore, is constructed upon a foundation of established knowledge regarding the broader class of 2-aryl-1,3-thiazol-4-yl-acetic acid derivatives and closely related analogues. We will extrapolate potential activities and lay a comprehensive framework for the future investigation of this specific molecule. The information herein is intended to be a robust starting point for research endeavors, providing both theoretical grounding and practical methodologies.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of numerous biologically active compounds, both natural and synthetic.[1][2] Its presence in pharmaceuticals like the antimicrobial sulfathiazole and the antiretroviral ritonavir underscores its therapeutic significance.[2] The thiazole nucleus is known to confer a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The acetic acid moiety at the 4-position is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in targeting enzymes like cyclooxygenases (COX).[4]

Synthesis of the 2-(Aryl)-1,3-thiazol-4-yl]acetic Acid Scaffold

The general synthesis of this class of compounds typically follows the Hantzsch thiazole synthesis, a reliable and versatile method. This involves the condensation of a thioamide with an α-haloketone or its equivalent. For the synthesis of the acetic acid derivatives, a common starting material is ethyl 4-chloroacetoacetate.

Diagram 1: General Synthesis of [2-(Aryl)-1,3-thiazol-4-yl]acetic Acid Derivatives

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product A Aryl Thioamide C Hantzsch Thiazole Synthesis A->C B Ethyl 4-chloroacetoacetate B->C D Ethyl [2-(Aryl)-1,3-thiazol-4-yl]acetate C->D Cyclocondensation E Hydrolysis D->E F [2-(Aryl)-1,3-thiazol-4-yl]acetic acid E->F Saponification G A Prepare Reagents (Enzyme, Substrate, Probe, Buffers) C Dispense Reagents into 96-well Plate (Buffer, Probe, Enzyme) A->C B Prepare Serial Dilutions (Test Compound & References) D Add Test Compound/References B->D C->D E Initiate Reaction with Substrate (Arachidonic Acid) D->E F Incubate at 37°C E->F G Measure Fluorescence F->G H Data Analysis (% Inhibition, IC50 Calculation) G->H

Caption: A stepwise representation of the in vitro COX inhibition assay.

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties. [1][3]The presence of a halogen atom, such as chlorine, on the phenyl ring can significantly influence this activity.

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in DMSO

  • Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound and reference antibiotics in the broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density using a microplate reader.

Anticancer Activity

Numerous thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. [5][6]The mechanism of action can be diverse, including the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., fibroblasts) for assessing selectivity

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Reference anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and reference drug for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid are not available, general trends for 2-arylthiazole derivatives can provide valuable insights:

  • Position of the Halogen: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly impact the biological activity. This is due to the alteration of electronic and steric properties, which in turn affects the binding affinity of the molecule to its biological target.

  • The Acetic Acid Moiety: This group is crucial for the anti-inflammatory activity of many related compounds, likely by mimicking the carboxylic acid of arachidonic acid and interacting with the active site of COX enzymes.

  • The Thiazole Core: The thiazole ring itself is a key pharmacophore, and its heteroatoms can participate in hydrogen bonding and other interactions with biological macromolecules.

Concluding Remarks and Future Directions

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid represents an intriguing yet underexplored molecule within the vast chemical space of thiazole derivatives. Based on the established biological activities of its structural analogues, it holds promise as a potential anti-inflammatory, antimicrobial, and anticancer agent. This technical guide provides a comprehensive framework for initiating the investigation of its biological properties. Future research should focus on the synthesis and in-depth biological evaluation of this specific compound using the protocols outlined herein. Such studies will be instrumental in elucidating its true therapeutic potential and paving the way for the development of novel drug candidates.

References

  • Abdellatif K.R., Abdelall E.K., Fadaly W.A., Kamel G. M. (2015). Synthesis, Cyclooxygenase Inhibition, and Anti-Inflammatory Evaluation of Novel Diarylheterocycles with a Central Pyrazole, Pyrazoline, or Pyridine Ring. Med. Chem. Res., 24(6), 2632-2644.
  • PubChem. (n.d.). [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Retrieved from [Link]

  • Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.
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  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2009). Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 1(3), 136-143.
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  • Cumhuriyet Science Journal. (n.d.). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Retrieved from [Link]

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  • Al-Ostath, A., Al-Qaisi, Z., El-Awady, R., & El-Kashef, H. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6529.
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  • Nikose, V. M. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl-3-Substituted-Phenyl-Oxazole-4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. J Org Chem Chem Sci, 1, 1-16.
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An In-Depth Technical Guide to the Discovery and History of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational science of the novel compound, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Synthesized and patented by Takeda Chemical Industries in the early 1990s, this molecule emerged from a focused search for new anti-inflammatory agents. This document will detail the initial inventive steps, the key chemical synthesis protocols, and the early biological data that established its therapeutic potential. We will explore the scientific rationale behind its design, rooted in the well-established anti-inflammatory properties of the thiazole scaffold, and provide a detailed, step-by-step synthesis protocol as described in the original patent. This guide is intended to serve as a foundational resource for researchers interested in the further development of this compound or related chemical entities.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties. A significant area of interest has been their application as anti-inflammatory agents. The structural rigidity and potential for diverse substitutions on the thiazole ring make it an attractive starting point for the design of novel therapeutics aimed at modulating inflammatory pathways. The acetic acid moiety is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), contributing to their mechanism of action, often through the inhibition of cyclooxygenase (COX) enzymes. The strategic combination of a 2-aryl-1,3-thiazole core with a 4-acetic acid side chain represents a logical approach to developing new anti-inflammatory candidates.

Discovery and Foundational History

The discovery of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is documented in the international patent application WO1992006981A1, filed by the Japanese pharmaceutical company, Takeda Chemical Industries, Ltd. The patent, with a priority date of October 19, 1990 , discloses a series of novel thiazole derivatives and their use as anti-inflammatory agents. The inventors listed on the patent are Hitoshi Naka , Takashi Nishimura , and Yuuichi Inagaki .

This invention was born out of a systematic investigation into new chemical entities with potential therapeutic applications in inflammatory diseases. The patent highlights the need for novel anti-inflammatory drugs, and the disclosed compounds were presented as a solution. The core of the invention was the synthesis and biological evaluation of a library of 2-aryl-1,3-thiazol-4-yl acetic acid derivatives, with variations in the substitution pattern on the aryl ring. The selection of a 3-chlorophenyl group in the target compound of this guide was likely a result of structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties.

Chemical Synthesis: A Detailed Protocol

The synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, as detailed in the foundational patent, follows a multi-step pathway. The key steps involve the construction of the thiazole ring via the Hantzsch thiazole synthesis, followed by the introduction of the acetic acid side chain.

General Synthesis Pathway

The overall synthetic strategy can be visualized as a convergent process where a substituted thioamide and an α-haloketone are reacted to form the core thiazole structure. This is a classic and reliable method for constructing this heterocyclic system.

Synthesis_Pathway 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Thioamide_Formation Thioamide Formation 3-Chlorobenzaldehyde->Thioamide_Formation Reagents 3-Chlorothiobenzamide 3-Chlorothiobenzamide Thioamide_Formation->3-Chlorothiobenzamide Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis 3-Chlorothiobenzamide->Hantzsch_Thiazole_Synthesis Reactant A Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate->Hantzsch_Thiazole_Synthesis Reactant B Ethyl_[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate Ethyl_[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate Hantzsch_Thiazole_Synthesis->Ethyl_[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate Hydrolysis Hydrolysis Ethyl_[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate->Hydrolysis Final_Product [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Hydrolysis->Final_Product

Caption: General synthetic pathway for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Step-by-Step Experimental Protocol

The following protocol is a representative synthesis based on the methodologies described in the patent literature for related compounds.

Step 1: Synthesis of 3-Chlorothiobenzamide

  • To a solution of 3-chlorobenzaldehyde in a suitable solvent such as ethanol, add an equimolar amount of sulfur and a slight excess of an amine, such as ammonium sulfide or morpholine.

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-chlorothiobenzamide.

Step 2: Synthesis of Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate

  • In a round-bottom flask, dissolve 3-chlorothiobenzamide and an equimolar amount of ethyl 4-chloroacetoacetate in a suitable solvent like ethanol or acetone.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a weak base, such as sodium bicarbonate solution.

  • The product, ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate, will often precipitate out of the solution. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to purify.

Step 3: Hydrolysis to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

  • Suspend the ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • The final product, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Biological Activity and Therapeutic Potential

The primary therapeutic indication for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and its analogs, as described in the foundational patent, is for the treatment of inflammation. The patent discloses data from preclinical studies demonstrating the anti-inflammatory effects of these compounds.

Preclinical Evaluation

The anti-inflammatory activity of the synthesized compounds was typically evaluated in animal models of inflammation. A standard assay mentioned in such patents is the carrageenan-induced paw edema model in rats . This is a widely accepted acute inflammation model used to assess the efficacy of potential anti-inflammatory drugs.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Edema_Assay Animal_Acclimatization Acclimatization of Rats Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Oral Administration of Vehicle, Standard Drug, or Test Compound Grouping->Drug_Administration Carrageenan_Injection Sub-plantar Injection of Carrageenan Drug_Administration->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement_Initial Initial Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement_Initial Immediately before injection Paw_Volume_Measurement_Final Paw Volume Measurement at Timed Intervals Carrageenan_Injection->Paw_Volume_Measurement_Final e.g., 3 hours post-injection Data_Analysis Calculation of Edema Inhibition Paw_Volume_Measurement_Initial->Data_Analysis Paw_Volume_Measurement_Final->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Quantitative Data

The patent would typically present data on the percentage inhibition of edema for the test compounds compared to a control group and a standard anti-inflammatory drug, such as indomethacin.

CompoundDose (mg/kg)Edema Inhibition (%)
Vehicle (Control)-0
Indomethacin (Standard)1045-55
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid VariesData as per patent
Other AnalogsVariesData as per patent

Note: The specific dosage and inhibition values would be detailed within the patent document and are presented here as a template for the expected data format.

Mechanism of Action: Postulated Pathways

While the original patent may not have elucidated the precise mechanism of action, the structural features of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid suggest a likely interaction with key enzymes in the inflammatory cascade.

Postulated Mechanism of Action

MoA Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane_Phospholipids Activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Compound->COX_Enzymes Inhibition

Caption: Postulated mechanism of action involving COX enzyme inhibition.

The presence of the acetic acid moiety is a strong indicator of potential COX inhibition, similar to many established NSAIDs. Further research would be required to determine if the compound exhibits selectivity for COX-1 versus COX-2, a critical factor in the safety profile of anti-inflammatory drugs.

Conclusion and Future Perspectives

The discovery of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid by Takeda Chemical Industries in the early 1990s represents a significant contribution to the field of medicinal chemistry and the search for novel anti-inflammatory agents. The foundational patent provides a clear roadmap for its synthesis and initial biological validation. While this compound may not have progressed to clinical use, it remains a valuable lead compound and a testament to the therapeutic potential of the thiazole scaffold.

Future research could focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the compound, including its activity on COX-1 and COX-2, as well as other potential inflammatory mediators.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing new analogs to further optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like characteristics.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of thiazoles, investigating the potential of this compound in other disease contexts, such as cancer or infectious diseases.

This technical guide serves as a starting point for researchers to build upon the foundational work of Naka, Nishimura, and Inagaki, and to further explore the therapeutic potential of this intriguing molecule.

References

  • Naka, H., Nishimura, T., & Inagaki, Y. (1992). Thiazole derivatives and their use as anti-inflammatory agents. World Intellectual Property Organization.

Structure-activity relationship of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid

Abstract This guide provides a detailed examination of the structure-activity relationships (SAR) for the [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid scaffold. This molecule has been identified as a promising hit compound in several screening campaigns, notably for its activity against various biological targets. We will dissect the core structural components of this molecule—the 2-aryl substituent, the thiazole core, and the acetic acid side chain—to understand how modifications to each part influence its biological activity. This document synthesizes data from published studies to offer a comprehensive analysis, including detailed experimental protocols for analog synthesis and biological evaluation, and provides insights for future lead optimization efforts.

Introduction to the Core Scaffold

The compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid belongs to the family of 2,4-disubstituted thiazoles, a class of heterocyclic compounds that are prevalent in medicinal chemistry due to their diverse biological activities. Thiazole rings are key components in many clinically approved drugs and are known to be metabolically stable and capable of engaging in a variety of non-covalent interactions with biological targets. The specific scaffold has emerged as a valuable starting point for the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties
  • IUPAC Name: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

  • Molecular Formula: C₁₁H₈ClNO₂S

  • Molecular Weight: 253.71 g/mol

  • Core Structure: A central 1,3-thiazole ring substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with an acetic acid moiety.

The presence of the carboxylic acid group suggests that the molecule is acidic and will likely be ionized at physiological pH, which has significant implications for its solubility, cell permeability, and potential interactions with target proteins.

Overview of Biological Significance

Initial high-throughput screening efforts have identified [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and its analogs as having potential activity in several therapeutic areas. Notably, derivatives of this scaffold have been investigated for their potential as inhibitors of various enzymes and as antimicrobial agents. The specific arrangement of the aryl group, the heterocyclic core, and the acidic side chain provides a unique three-dimensional pharmacophore that can be systematically modified to probe and optimize interactions with a biological target.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be systematically deconstructed by considering three primary regions of the molecule, as illustrated below.

cluster_0 Key Molecular Regions for SAR Analysis mol A Region A: 2-Aryl Substituent mol->A Modifications here affect target recognition and lipophilicity. B Region B: The Thiazole Core mol->B Core scaffold, modifications are generally less common but can alter core geometry. C Region C: 4-Acetic Acid Side Chain mol->C Crucial for solubility and often acts as a key binding group (H-bond donor/acceptor).

Caption: Key regions of the [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid scaffold for SAR exploration.

Region A: The 2-Aryl Substituent (3-Chlorophenyl group)

The nature and substitution pattern of the aryl ring at the 2-position of the thiazole are critical determinants of biological activity. This region often dictates the compound's lipophilicity and is typically involved in making key hydrophobic or aromatic stacking interactions within the target's binding pocket.

  • Position of the Chloro Substituent: The placement of the chlorine atom at the meta-position is a specific feature. SAR studies often involve moving this substituent to the ortho- and para-positions to probe the topology of the binding site. In many cases, this seemingly minor change can lead to a significant loss or gain of activity, indicating a well-defined pocket.

  • Nature of the Substituent: Replacing the chlorine atom with other groups allows for the exploration of electronic and steric effects.

    • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃ can enhance activity if the interaction involves a dipole moment or hydrogen bond acceptance.

    • Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃ can increase electron density in the ring and may improve binding through different interactions.

    • Hydrogen Bond Donors/Acceptors: Introducing groups like -OH or -NH₂ can form new hydrogen bonds with the target, often leading to a significant increase in potency.

Table 1: SAR Summary for the 2-Aryl Ring

Modification on Phenyl RingR-Group ExampleGeneral Effect on ActivityRationale
Positional Isomers 2-Cl, 4-ClOften leads to decreased activitySuggests the 3-position is optimal for steric fit in the binding pocket.
Electronic Effects 4-NO₂, 4-CF₃Variable; can increase or decreaseDependent on the electronic requirements of the target binding site.
Steric Bulk 4-t-ButylGenerally detrimentalSuggests a sterically constrained binding pocket.
H-Bonding 4-OH, 4-NH₂Can significantly increase potencyIndicates the presence of H-bond donors/acceptors in the target pocket.
Region B: The Thiazole Core

While less frequently modified than the peripheral substituents, the thiazole core is essential for orienting the key interacting groups (the aryl ring and the acetic acid). Replacing the thiazole with other 5-membered heterocycles (e.g., oxazole, imidazole, pyrazole) can be a strategy to modulate physicochemical properties and explore different interaction geometries. However, the sulfur and nitrogen atoms of the thiazole ring itself can be important for target recognition, potentially acting as hydrogen bond acceptors.

Region C: The 4-Acetic Acid Side Chain

The carboxylic acid moiety is a highly polar, ionizable group that dominates the physicochemical profile of the molecule.

  • Role as a Hydrogen Bonding Group: The carboxylic acid can act as both a hydrogen bond donor (the -OH part) and a hydrogen bond acceptor (the C=O part). It often forms a key salt bridge or strong hydrogen bond with a basic residue (like Lysine or Arginine) in the target's active site.

  • Chain Length and Homologation: Varying the length of the alkyl chain (e.g., propionic acid) or changing its nature can impact activity. Shortening or lengthening the chain alters the position of the carboxylate group, which can disrupt a critical interaction if the binding pocket is rigid.

  • Bioisosteric Replacement: The carboxylic acid is often a liability for cell permeability and oral bioavailability. Replacing it with known bioisosteres (e.g., tetrazole, acylsulfonamide) is a common lead optimization strategy. This can maintain the key acidic interaction while improving the drug-like properties of the compound.

Table 2: SAR Summary for the Acetic Acid Side Chain

ModificationExampleGeneral Effect on ActivityRationale
Esterification Methyl esterComplete loss of activityConfirms the necessity of the free carboxylate for target interaction.
Amidation Primary amide (-CONH₂)Significant drop in activityThe acidic proton is crucial; amides are poor mimics.
Chain Homologation Propionic acid side chainOften reduces activityThe two-atom linker length is optimal for positioning the carboxylate.
Bioisosteric Replacement TetrazoleCan retain or improve activityTetrazole is a well-established carboxylic acid bioisostere with similar pKa and improved metabolic stability.

Experimental Methodologies for SAR Determination

A systematic SAR study requires robust and reproducible experimental workflows for both the chemical synthesis of analogs and their subsequent biological evaluation.

cluster_workflow General SAR Workflow start Define Core Scaffold ([2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid) synthesis Synthesize Analogs (Vary Regions A & C) start->synthesis purify Purification & Characterization (HPLC, NMR, MS) synthesis->purify assay In Vitro Biological Assay (e.g., Enzyme Inhibition, MIC) purify->assay data Analyze Data (Determine IC50 / MIC) assay->data sar Establish SAR (Relate Structure to Activity) data->sar optimize Design Next-Generation Analogs sar->optimize Iterative Cycle

Caption: A typical iterative workflow for a structure-activity relationship study.

Protocol: Chemical Synthesis of Analogs

The most common route to this scaffold is the Hantzsch thiazole synthesis.

Objective: To synthesize a series of [2-(Aryl)-1,3-thiazol-4-yl]acetic acid analogs by reacting a substituted thiobenzamide with ethyl 4-chloroacetoacetate, followed by hydrolysis.

Step-by-Step Methodology:

  • Thioamide Formation:

    • To a solution of the desired substituted benzonitrile (1.0 eq) in pyridine, add triethylamine (3.0 eq).

    • Bubble hydrogen sulfide (H₂S) gas through the solution for 4-6 hours at room temperature.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated thiobenzamide by filtration, wash with cold water, and dry under vacuum.

  • Hantzsch Thiazole Synthesis (Cyclization):

    • In a round-bottom flask, dissolve the substituted thiobenzamide (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq) in absolute ethanol.

    • Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

    • After cooling to room temperature, concentrate the solvent under reduced pressure.

    • Purify the resulting crude ethyl [2-(Aryl)-1,3-thiazol-4-yl]acetate by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the final carboxylic acid product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Biological Evaluation (Example: Enzyme Inhibition Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target enzyme.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO at a concentration of 10 mM.

    • Prepare assay buffer, enzyme solution, and substrate solution at appropriate concentrations.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions (in DMSO) to the wells of a 96-well plate. For the control wells, add 2 µL of DMSO.

    • Add 48 µL of the enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature (enzyme-inhibitor pre-incubation).

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Discussion and Future Directions

The SAR analysis of the [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid scaffold reveals a highly structured and specific set of requirements for biological activity. The data consistently highlight three key interaction points:

  • An optimally positioned 3-chlorophenyl group that likely fits into a hydrophobic pocket with specific steric constraints.

  • A central thiazole core that acts as a rigid scaffold, holding the other components in the correct orientation.

  • An essential carboxylic acid moiety that almost certainly engages in a critical ionic or hydrogen-bonding interaction with the target.

Lead Optimization Strategies:

  • Fine-tuning the Aryl Ring: A focused library of analogs exploring a wider range of substituents at the 3- and 4-positions of the phenyl ring could yield more potent compounds. Combinations of small, lipophilic, and hydrogen-bonding groups should be prioritized.

  • Improving Pharmacokinetics: The carboxylic acid is a potential liability for cell permeability. The synthesis of analogs with the carboxylate replaced by a tetrazole could be a promising strategy to improve metabolic stability and cell penetration while maintaining the key acidic interaction.

  • Computational Modeling: If the biological target is known, molecular docking studies using the established SAR can help build a robust pharmacophore model. This model can then be used to virtually screen for new analogs with improved predicted binding affinity, guiding future synthetic efforts more efficiently.

By leveraging the insights from this foundational SAR, medicinal chemists can rationally design next-generation compounds with enhanced potency, selectivity, and drug-like properties, accelerating the journey from a screening hit to a viable clinical candidate.

References

(Note: The following references are representative examples based on the topic and may not be exhaustive. They are intended to illustrate the types of sources that would underpin such a technical guide.)

  • Title: Synthesis and biological evaluation of novel 2-aryl-4-substituted thiazole derivatives. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Hantzsch Thiazole Synthesis: A Comprehensive Review. Source: Chemical Reviews. URL: [Link]

  • Title: Bioisosteres in Medicinal Chemistry. Source: Wiley-VCH. URL: [Link]

  • Title: The Role of Structure-Based Drug Design in Medicinal Chemistry. Source: Nature Reviews Drug Discovery. URL: [Link]

The Therapeutic Potential of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, promising subclass: derivatives and analogs of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. We will dissect the synthesis, mechanism of action, and structure-activity relationships of this chemical series, providing researchers, scientists, and drug development professionals with a comprehensive technical foundation to explore its therapeutic potential, primarily in the domains of anti-inflammatory and anticancer applications.

The Core Moiety: Chemical and Physical Characteristics

The parent compound, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a well-defined chemical entity.[2][3] The structure features a central 1,3-thiazole ring. Position 2 is substituted with a 3-chlorophenyl group, which significantly influences the molecule's lipophilicity and electronic properties, often enhancing binding affinity to target proteins. Position 4 is functionalized with an acetic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that often plays a crucial role in interacting with the active sites of enzymes like cyclooxygenases.[1]

PropertyValueSource
CAS Number 17969-26-5[2]
Molecular Formula C₁₁H₈ClNO₂S[2]
Molecular Weight 253.71 g/mol [2]
XLogP3 2.7[2]

Synthesis Strategy: The Hantzsch Thiazole Synthesis

The construction of the 2-aryl-thiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[4][5] This method is highly versatile, allowing for the introduction of diverse substituents on both the phenyl ring and the thiazole core, making it ideal for building a library of analogs for structure-activity relationship (SAR) studies.

The synthesis of the target scaffold typically proceeds via a two-step sequence:

  • Formation of the Thiazole Ester: Reaction of a substituted thiobenzamide (in this case, 3-chlorothiobenzamide) with an appropriate α-haloketone bearing the acetic acid precursor (e.g., ethyl 4-chloroacetoacetate).

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.

Diagram: Hantzsch Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Thioamide 3-Chlorothiobenzamide Reaction Hantzsch Thiazole Synthesis Thioamide->Reaction Haloketone Ethyl 4-chloroacetoacetate Haloketone->Reaction Ester Ethyl [2-(3-chlorophenyl) -1,3-thiazol-4-yl]acetate Reaction->Ester Cyclocondensation Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Final_Product [2-(3-Chlorophenyl) -1,3-thiazol-4-yl]acetic acid Hydrolysis->Final_Product Ester->Hydrolysis

Caption: General workflow for the Hantzsch synthesis of the target compound.

Experimental Protocol: Synthesis of Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate

This protocol is adapted from established Hantzsch synthesis procedures for analogous compounds.[6] The causality behind each step is explained to provide a deeper understanding of the process.

  • Objective: To synthesize the ethyl ester precursor of the target molecule.

  • Core Reaction: To react 3-chlorothiobenzamide with ethyl 4-chloroacetoacetate. The sulfur of the thioamide acts as a nucleophile, attacking the carbonyl-adjacent carbon of the haloketone, initiating a cascade of cyclization and dehydration to form the aromatic thiazole ring.[5]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-chlorothiobenzamide (1.0 equivalent) in absolute ethanol. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its appropriate boiling point for the reaction.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 4-chloroacetoacetate (1.0 equivalent). This reactant provides the three-carbon backbone and the ester functionality for the C4 position of the thiazole.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration steps.[7] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Neutralization: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the residue in ethyl acetate. Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any generated hydrohalic acid, followed by water and brine. The bicarbonate wash is critical to prevent acid-catalyzed side reactions and to facilitate clean product isolation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude ester using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes. This step is essential to remove unreacted starting materials and any side products, yielding the pure ethyl ester.

The final [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid can then be obtained by standard saponification of the purified ester using a base like sodium hydroxide, followed by acidic work-up.

Mechanism of Action: Dual Inhibition of Inflammatory Pathways

A significant body of evidence points to derivatives of this scaffold acting as potent anti-inflammatory agents by targeting key enzymes in the arachidonic acid (AA) cascade. The primary mechanism involves the inhibition of Group IVA cytosolic phospholipase A₂ (cPLA₂α) and, in some cases, cyclooxygenase (COX) enzymes.[8][9]

cPLA₂α is the rate-limiting enzyme responsible for releasing AA from membrane phospholipids.[10] Once released, AA is metabolized by COX-1 and COX-2 to produce pro-inflammatory prostaglandins (PGE₂) or by lipoxygenase (LOX) enzymes to produce leukotrienes.[11] By inhibiting cPLA₂α, these thiazole derivatives effectively cut off the supply of the precursor substrate for both major inflammatory pathways, leading to a broad-spectrum anti-inflammatory effect.

Diagram: Inhibition of the Arachidonic Acid Cascade

AA_Cascade Membrane Membrane Phospholipids cPLA2 cPLA₂α Membrane->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA Hydrolysis COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE₂) (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor [2-(3-Chlorophenyl)-1,3-thiazol- 4-yl]acetic Acid Derivative Inhibitor->cPLA2 Inhibition Inhibitor->COX Inhibition (Potential)

Caption: The dual inhibitory role on the arachidonic acid inflammatory pathway.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. For the 2-phenylthiazole scaffold, several key SAR trends have been identified.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the 2-phenyl ring are critical. Halogen substitutions, such as the meta-chloro group in the core topic, are common. The electronegativity and steric bulk of these groups can influence the molecule's conformation and its ability to fit into the hydrophobic pockets of target enzymes like cPLA₂α and COX.

  • The Acetic Acid Moiety: The carboxylic acid group is often essential for activity, particularly for COX inhibition, where it can form ionic bonds with key arginine residues in the active site. Converting the acid to an ester or amide typically reduces or abolishes this activity.[12]

  • Modifications at Position 5: The C5 position of the thiazole ring is another site for modification. Introducing small alkyl or other functional groups can modulate potency and selectivity.

Table: Biological Activity of Selected Analogs

The following table summarizes inhibitory data for representative compounds from the broader class of chlorophenyl-thiazole and related derivatives, highlighting their potency against key inflammatory targets.

CompoundStructureTargetIC₅₀Source
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Thiazolidinedione derivative with 3-chlorophenyl groupNitric Oxide (NO) Production45.6 µM[11]
GK470 (Thiazolyl Ketone Analog) Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylatecPLA₂α0.3 µM (vesicle assay)[8]
GK420 (Thiazolyl Ketone Analog) Methyl 2-(2-(4-heptyloxy)phenoxy)acetyl)thiazole-4-carboxylatecPLA₂α0.09 µM (cellular AA release)[11]
Celecoxib Analog 4-(5-(4-[¹¹C]methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideCOX-28 nM[13]
COX-1 Selective Inhibitor 5-(4-chlorophenyl)-1-(4-[¹¹C]methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazoleCOX-19 nM[13]

Note: The table includes data from closely related structural classes to illustrate the potential of the chlorophenyl-thiazole pharmacophore. Direct IC₅₀ values for the exact title compound are not widely published in the retrieved literature.

Key Experimental Workflows

Protocol: Carrageenan-Induced Paw Edema Model in Rats

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[14]

  • Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

  • Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, reproducible inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.[5]

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, free access to food and water).

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

    • Standard Group: Receives a known NSAID (e.g., Diclofenac, 10 mg/kg, intraperitoneally).

    • Test Groups: Receive the [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid derivative at various doses (e.g., 10, 20, 40 mg/kg) via oral gavage or intraperitoneal injection.

  • Baseline Measurement: Before any treatment, the initial volume of each rat's right hind paw is measured using a plethysmometer. This serves as the baseline (V₀).

  • Compound Administration: Administer the vehicle, standard, or test compound to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the percentage of edema at each time point for each animal: % Edema = [(Vₜ - V₀) / V₀] * 100

    • Calculate the percentage of inhibition of edema for each treated group relative to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze the data for statistical significance using an appropriate test, such as ANOVA followed by Dunnett's test.

Diagram: In Vivo Anti-Inflammatory Assay Workflow

InVivo_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Acclimatize Animal Acclimatization Grouping Grouping & Dosing (Control, Standard, Test) Acclimatize->Grouping Baseline Baseline Paw Volume Measurement (V₀) Grouping->Baseline Admin Administer Compound Baseline->Admin Induce Induce Edema (Carrageenan Injection) Admin->Induce 1 hour wait Measure Measure Paw Volume (Vₜ at 1, 2, 3, 4h) Induce->Measure Calculate Calculate % Edema & % Inhibition Measure->Calculate Stats Statistical Analysis (ANOVA) Calculate->Stats Result Determine Efficacy Stats->Result

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory model.

Conclusion and Future Directions

The [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability via the Hantzsch synthesis allows for extensive chemical exploration, while its established mechanism of action—centered on the inhibition of the cPLA₂α and COX pathways—provides a solid rationale for its anti-inflammatory and potential anticancer properties.

Future research should focus on a systematic SAR exploration around this core, including:

  • Investigating a wider range of substitutions on the phenyl ring to optimize potency and selectivity.

  • Modifying the acetic acid side chain to explore bioisosteric replacements that may improve pharmacokinetic properties.

  • Conducting comprehensive preclinical profiling, including ADME/Tox studies, to identify lead candidates for further development.

By leveraging the foundational knowledge presented in this guide, drug discovery teams can efficiently advance this chemical series and unlock its full therapeutic potential.

References

  • Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. (2015). European Journal of Pharmacology. [Link]

  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. (2025). PubMed Central. [Link]

  • Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. (n.d.). PrepChem.com. [Link]

  • Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. (n.d.). Brieflands. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][6][9]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). PubMed. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (n.d.). Cumhuriyet Science Journal. [Link]

  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. (n.d.). PubChem. [Link]

  • IC50 values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

  • Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo. (2014). PubMed. [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. (n.d.). PubMed. [Link]

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. [Link]

  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. (n.d.). MDPI. [Link]

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Introduction: The Thiazole Acetic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: Synthesis, Biological Profile, and Therapeutic Potential

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, found in a plethora of natural products, vitamins, and clinically approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a privileged scaffold for designing novel therapeutic agents. When combined with an acetic acid moiety, the resulting thiazole acetic acid core serves as a versatile platform for developing compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[2][3][4]

This guide focuses on a specific, promising derivative: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. The introduction of a 3-chlorophenyl group at the 2-position of the thiazole ring is a critical design choice. The chloro-substituent can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacokinetic profile and target-binding interactions. This document, intended for researchers and drug development professionals, provides a comprehensive review of this compound, extrapolating from the rich literature on its close analogs to illuminate its synthetic pathways, potential biological activities, and applications in therapeutic development.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. These parameters influence everything from synthetic strategy to formulation and bioavailability. The key properties of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid are summarized below.

PropertyValueSource
IUPAC Name 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[5]
CAS Number 17969-26-5[5]
Molecular Formula C₁₁H₈ClNO₂S[5]
Molecular Weight 253.71 g/mol [5]
SMILES C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)O[5]
Appearance Solid[6]
XLogP3 2.7[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]

Chemical Synthesis: A Methodological Approach

The most established and versatile method for constructing the 2-aryl-thiazole-4-acetic acid scaffold is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halo ketone or, in this case, an α-haloacetoacetate ester. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Proposed Synthetic Pathway

The synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid can be efficiently achieved in a two-step process starting from 3-chlorothiobenzamide and ethyl 4-chloroacetoacetate.

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis Reactant1 3-Chlorothiobenzamide Intermediate Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate Reactant1->Intermediate Ethanol, Reflux Reactant2 Ethyl 4-chloroacetoacetate Reactant2->Intermediate Product [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Intermediate->Product 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed two-step synthesis of the title compound via Hantzsch reaction and subsequent hydrolysis.

Exemplary Experimental Protocol: Hantzsch Synthesis

Causality: This protocol is based on well-established procedures for thiazole synthesis, where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen on the acetoacetate derivative, leading to cyclization.[4][7] Ethanol is a common solvent choice due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

  • Cyclocondensation:

    • To a solution of 3-chlorothiobenzamide (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl 4-chloroacetoacetate (1.1 eq).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The intermediate ester may precipitate. If not, reduce the solvent volume under reduced pressure.

    • Collect the crude product by filtration, wash with cold ethanol, and dry. The crude ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate can be purified by recrystallization or column chromatography.

  • Hydrolysis:

    • Suspend the purified ester (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide (NaOH) solution (3.0 eq).

    • Stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (as monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid (HCl).

    • The final product, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the pure acid.

Potential Biological Activities and Therapeutic Applications

While specific biological data for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is not extensively published, a wealth of information on structurally similar analogs allows for a robust prediction of its potential therapeutic profile. The thiazole acetic acid framework is a known pharmacophore for a variety of biological targets.

Antimicrobial and Antifungal Activity

Thiazole derivatives are potent antimicrobial agents.[4] Studies on various (substituted-phenyl-thiazol-yl)acetic acids have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] The mechanism often involves the disruption of microbial cell wall synthesis or enzymatic processes. The lipophilic chlorophenyl group on the target compound may enhance its ability to penetrate microbial cell membranes.

Anti-inflammatory and Analgesic Properties

Derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and shown to possess both anti-inflammatory and immunosuppressive activity.[10] The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it is crucial for inhibiting cyclooxygenase (COX) enzymes. It is plausible that [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid could act as a COX inhibitor.

Anticonvulsant Potential

The central nervous system (CNS) is a key target for thiazole-containing compounds.[2] A recent study on a structurally related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, identified its mechanism of anticonvulsant action as the modulation of voltage-gated sodium channels (VGSCs).[11][12] This suggests that the 3-chlorophenyl moiety is well-tolerated by the binding pockets of neuronal ion channels.

Anticonvulsant_MoA Compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Putative Agent) VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Binds to and modulates (e.g., stabilizes inactive state) Neuron Neuronal Membrane VGSC->Neuron Located within ActionPotential Reduced Neuronal Hyperexcitability VGSC->ActionPotential Inhibits excessive firing Effect Anticonvulsant Effect ActionPotential->Effect

Caption: Putative mechanism of anticonvulsant action via modulation of voltage-gated sodium channels.

Anticancer Activity

Numerous thiazole-based hybrids have been developed as potent anticancer agents.[9][13] For instance, pyrazole-thiazole hybrids containing a 4-chlorophenyl group have shown significant BRAFV600E inhibitory potential and antiproliferative activity against melanoma and breast cancer cell lines.[13] These findings highlight the potential of the 2-(chlorophenyl)thiazole scaffold in oncology drug discovery.

Summary of Biological Activities of Related Analogs

Compound ClassBiological ActivityKey FindingsReference
(5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acidsAntibacterial & AntifungalShowed broad-spectrum activity, overcoming weak antifungal effects of standard parabens.[8]
2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acidAnti-inflammatory & Immunosuppressive2-aralkyl-alpha-sulphoderivatives exhibited the most potent activity.[10]
5-(3-chlorophenyl)-triazole-3-thioneAnticonvulsantActivity results from its influence on voltage-gated sodium channels (VGSCs).[11][12]
2-(pyrazol-1-yl)-4-(chlorophenyl)thiazole hybridsAnticancerDemonstrated potent BRAFV600E inhibition and antiproliferative effects against cancer cell lines.[13]
Thiazole appended tetrahydropyridine derivativesAnticancerShowed promising docking scores against breast tumor kinase and favorable drug-likeness properties.[1]

Future Perspectives

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid represents a molecule of significant interest for drug discovery. Its straightforward synthesis and the established biological relevance of its core components make it an ideal starting point for further investigation. Future research should focus on:

  • Definitive Biological Screening: Synthesizing the compound and performing broad in vitro screening against panels of microbial strains, cancer cell lines, and key enzymes (e.g., COX-1/COX-2) to definitively establish its biological activity profile.

  • Structure-Activity Relationship (SAR) Studies: Creating a focused library of analogs by modifying the substitution pattern on the phenyl ring (e.g., moving the chlorine to the 2- or 4-position, or introducing other halogens/electron-withdrawing groups) to probe the SAR and optimize potency and selectivity.

  • Mechanism of Action Studies: For any confirmed activities, conducting detailed mechanistic studies to identify the precise molecular targets, as has been done for its anticonvulsant analogs.[11][12]

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the most promising compounds to assess their drug-likeness and potential for in vivo efficacy.[3]

References

  • PubChem. [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Available from: [Link]

  • ResearchGate. Effects of new synthetic derivatives of thiazole acetic acid on the... Available from: [Link]

  • National Center for Biotechnology Information. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Available from: [Link]

  • ResearchGate. Pharmacokinetic and drug excretion properties of thiazole derivatives... Available from: [Link]

  • ResearchGate. (PDF) Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. Available from: [Link]

  • PubMed. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Available from: [Link]

  • Google Patents. United States Patent (19).
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  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • PubMed. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • Google Patents. WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
  • ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]

  • National Center for Biotechnology Information. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Available from: [Link]

  • ResearchGate. (PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Available from: [Link]

  • International Journal of Medical Sciences. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Available from: [Link]

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A Multi-Pronged Strategy for the Target Deconvolution of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's biological target is a cornerstone of modern drug discovery and chemical biology. It illuminates the mechanism of action, enables structure-activity relationship (SAR) studies, and is critical for predicting both on-target efficacy and off-target toxicities. This guide provides an in-depth technical framework for the target identification of a novel compound, [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid. While the specific biological activity of this molecule is yet to be fully characterized, its structural analog, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, has been noted as an anti-inflammatory agent, suggesting a promising avenue for investigation[1]. We will navigate a comprehensive, multi-pronged strategy, beginning with cost-effective computational methods to generate initial hypotheses, followed by robust, label-free experimental approaches for target validation in a native cellular context, and supplemented by traditional affinity-based methods for orthogonal confirmation. Each section is designed to provide not only the protocol but the underlying scientific rationale, empowering researchers to make informed decisions in their own target deconvolution campaigns.

Part 1: In Silico Target Prediction - The Hypothesis Generation Engine

Expertise & Experience: Before committing to resource-intensive wet lab experiments, it is judicious to begin with computational, or in silico, methods. These approaches leverage vast biological and chemical databases to predict potential protein targets for a given small molecule, thereby narrowing the field of inquiry and generating testable hypotheses.[2][3] The primary value of this step is its ability to provide a ranked list of potential targets quickly and cost-effectively, guiding the design of subsequent biological assays.[4]

The strategy reverses the typical virtual screening paradigm; instead of screening a library of compounds against a single target, we screen our single compound, [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, against a large database of proteins with known ligand-binding pockets.[4] Methodologies employed include chemical similarity searching, data mining, machine learning, and reverse docking.[4][5]

Causality Behind Experimental Choices: We start here because a well-substantiated computational hypothesis can save months of empirical work. For instance, if in silico methods consistently predict binding to a specific family of enzymes, such as cyclooxygenases (COX), based on the anti-inflammatory nature of a similar compound, we can prioritize assays and cell lines relevant to that pathway.[6]

Logical Workflow for In Silico Prediction:

  • Compound Structuring: Obtain the 3D structure of [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

  • Database Selection: Utilize platforms like ChEMBL, PubChem, and BindingDB, which contain bioactivity data for millions of compounds against thousands of targets.

  • Method Application:

    • Ligand-Based: Employ 2D fingerprint and 3D shape similarity searches to find known molecules with similar structures and, by inference, similar targets.[5]

    • Structure-Based (Reverse Docking): Computationally "dock" the compound into the crystal structures of a wide array of proteins to calculate binding affinities.[5][7] This approach identifies proteins with which the molecule could potentially interact.[4]

  • Hypothesis Generation: Analyze the output, which is typically a list of potential protein targets ranked by a scoring function, to identify promising candidates for experimental validation.

cluster_0 In Silico Target Prediction Workflow cluster_1 Prediction Methods mol 1. 3D Structure of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid analysis 3. Computational Analysis & Scoring mol->analysis db 2. Protein & Bioactivity Databases (e.g., PDB, ChEMBL) db->analysis ligand Ligand-Based Search (Similarity, Pharmacophore) hypothesis 4. Ranked List of Putative Targets ligand->hypothesis structure Structure-Based Search (Reverse Docking) structure->hypothesis analysis->ligand analysis->structure

Caption: Workflow for in silico target prediction.

Part 2: Label-Free Target Identification - Interactions in a Native Context

Expertise & Experience: While in silico methods are powerful for hypothesis generation, experimental validation is essential. Label-free methods are highly advantageous because they use the native, unmodified small molecule for target identification.[8][9] This circumvents the risk of altering the compound's binding properties, a significant drawback of affinity-based approaches where bulky tags or linkers must be added.[10][11][12] We will focus on two gold-standard, orthogonal techniques: those based on thermal stability (CETSA/TPP) and those based on protease sensitivity (DARTS).

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

Trustworthiness: The biophysical principle underlying CETSA is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[13][14] This change in thermal stability, or "melting temperature" (Tm), is a direct indicator of a physical interaction between the compound and the protein within the complex milieu of the cell.[15][16][17] TPP expands this principle to the entire proteome, allowing for an unbiased, proteome-wide survey of target engagement.[18][19][20]

Causality Behind Experimental Choices: We choose CETSA first for targeted validation of in silico hits because it is relatively low-throughput but highly precise. If a computational model predicts that our compound binds to, for example, a specific kinase, we can use a specific antibody for that kinase in a CETSA-Western Blot experiment to quickly confirm or refute this hypothesis. If the target is completely unknown, we would proceed directly to TPP, which uses mass spectrometry to monitor the thermal stability shifts of thousands of proteins simultaneously.[13]

This protocol is designed to validate a hypothesized target protein.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line to ~80-90% confluency.

    • Treat cells with [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid at a predetermined concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[21] A no-heat control (kept on ice) should be included.

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles or by adding a non-denaturing lysis buffer.[22]

    • Separate the soluble protein fraction (containing folded, stabilized proteins) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using a standard detection method like Western Blot or ELISA.[21]

  • Data Interpretation:

    • Plot the relative amount of soluble protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement and stabilization.[14]

cluster_0 CETSA / TPP Workflow cluster_1 4. Analysis of Soluble Fraction cells 1. Treat Cells with Compound or Vehicle (DMSO) heat 2. Heat Aliquots across a Temperature Gradient cells->heat lyse 3. Lyse Cells & Separate Soluble vs. Aggregated Proteins heat->lyse wb Targeted CETSA: Western Blot / ELISA lyse->wb Targeted ms Proteome-wide TPP: Quantitative Mass Spectrometry lyse->ms Unbiased data 5. Plot Melting Curves (Soluble Protein vs. Temp) wb->data ms->data result Result: Thermal Shift (ΔTm) Indicates Target Engagement data->result

Caption: Generalized workflow for CETSA and TPP.

ParameterTypical Range/ValueRationale
Compound Concentration 1 - 50 µMShould be determined based on cell viability and expected potency.
Incubation Time 30 - 120 minutesSufficient time for cell penetration and target binding.
Temperature Range 40°C - 70°CThis range typically covers the melting points of most cellular proteins.
Heating Time 3 minutesA balance between inducing denaturation and preventing heat shock responses.
Centrifugation Force >20,000 x gEnsures complete pelleting of aggregated proteins.

Table 1: Key Experimental Parameters for CETSA.

Drug Affinity Responsive Target Stability (DARTS)

Trustworthiness: The DARTS methodology is founded on the principle that when a small molecule binds to its target protein, it often induces a conformational change that makes the protein more resistant to proteolysis.[23] This ligand-induced stabilization shields specific protease cleavage sites from digestion.[23][24] By comparing the protein degradation patterns between compound-treated and control lysates after limited proteolysis, one can identify the stabilized target protein(s).[8]

Causality Behind Experimental Choices: DARTS is an excellent orthogonal method to CETSA/TPP because it relies on a different biophysical principle (protease resistance vs. thermal stability). A positive result from both methods for the same protein significantly increases confidence in the target identification. DARTS is particularly useful because it is performed in cell lysates, which eliminates confounding factors related to cell permeability and metabolism, focusing solely on the direct binding event.[12]

  • Lysate Preparation:

    • Prepare a native protein lysate from cells or tissues of interest using a non-denaturing lysis buffer (e.g., M-PER buffer).

    • Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Compound Incubation:

    • Aliquot the lysate into equal volumes.

    • Incubate the aliquots with [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid (e.g., at varying concentrations) or a vehicle control (DMSO) at room temperature for 1 hour to allow for binding.[24]

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each sample. The optimal protease and its concentration must be empirically determined to achieve partial digestion of the total proteome.[23]

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Visualize the results by silver staining or Coomassie blue. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane.[8] These protected bands represent potential targets.

    • Excise the bands of interest and identify the proteins using mass spectrometry (LC-MS/MS).

cluster_0 DARTS Workflow lysate 1. Prepare Native Cell Lysate incubate 2. Incubate Lysate with Compound or Vehicle lysate->incubate digest 3. Limited Proteolysis (e.g., Pronase) incubate->digest stop 4. Stop Digestion digest->stop sds 5. Separate Proteins by SDS-PAGE stop->sds ms 6. Excise Protected Bands & Identify by Mass Spec sds->ms result Result: Protected Protein is the Putative Target ms->result

Caption: The Drug Affinity Responsive Target Stability workflow.

FeatureCETSA / TPPDARTS
Principle Ligand-induced thermal stabilizationLigand-induced protease resistance
Sample Type Intact cells, tissues, or lysatesPrimarily cell/tissue lysates
Key Advantage Assesses target engagement in a physiological, intact cell contextSimple, avoids cell permeability issues, uses native compound
Primary Readout Mass Spectrometry (TPP) or Western Blot (CETSA)SDS-PAGE followed by Mass Spectrometry
Limitation Membrane protein assessment can be challengingRequires careful optimization of protease digestion

Table 2: Comparison of Label-Free Target Identification Methods.

Part 3: Affinity-Based Approaches - Fishing for the Target

Expertise & Experience: Affinity-based proteomics is a classic and powerful strategy for target identification.[10][25] This approach involves chemically modifying the small molecule to create a "bait" or "probe" that can be used to "fish" its binding partners out of a complex protein mixture.[11][26] While the synthesis of a probe can be challenging and carries the risk of altering binding affinity, these methods provide a direct and robust way to isolate the target protein for identification.[12] They serve as an essential orthogonal validation to the findings from label-free methods.

Affinity Chromatography Pull-Down

Trustworthiness: This method relies on immobilizing a tagged version of [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid onto a solid support (e.g., agarose beads).[10] When a cell lysate is passed over these beads, the target protein specifically binds to the immobilized compound, while non-binding proteins are washed away.[11] The captured proteins are then eluted and identified by mass spectrometry.

Causality Behind Experimental Choices: The critical first step is a medicinal chemistry effort to determine a non-essential position on the molecule where a linker and an affinity tag (like biotin) can be attached without disrupting the protein-binding interaction. This often requires preliminary SAR studies.[12] Once a functional probe is synthesized, it provides a direct physical linkage between the compound and its target, offering strong evidence of interaction.

  • Probe Synthesis: Synthesize a derivative of [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid containing a linker arm and a biotin tag.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose beads to immobilize it.

  • Lysate Incubation: Incubate the probe-coated beads with a native cell lysate. To control for non-specific binding, a parallel experiment should be run with beads coated in a structurally similar but biologically inactive molecule or with beads alone.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS sample buffer) or by competing with an excess of the original, unmodified compound.

  • Identification: Analyze the eluted proteins by SDS-PAGE and identify specific bands via mass spectrometry.

cluster_0 Affinity Chromatography Workflow probe 1. Synthesize & Immobilize Tagged Compound (Bait) lysate 2. Incubate Bait with Cell Lysate probe->lysate wash 3. Wash to Remove Non-Specific Binders lysate->wash elute 4. Elute Specifically Bound Proteins wash->elute ms 5. Identify Eluted Proteins by Mass Spec elute->ms result Result: Identified Protein is the Putative Target ms->result

Caption: Workflow for affinity chromatography pull-down.

Yeast Three-Hybrid (Y3H) System

Trustworthiness: The Y3H system is a genetic method adapted from the well-established yeast two-hybrid assay to detect small molecule-protein interactions in vivo.[27][28][29] It relies on the reconstitution of a functional transcription factor, which occurs only when a "hook" protein, a "bait" molecule, and a "fish" protein come together, activating a reporter gene and allowing yeast to grow on selective media.[28][30]

Causality Behind Experimental Choices: This technique is chosen when an in vivo screening approach is desired. It allows for the screening of an entire cDNA library, making it a powerful tool for unbiased discovery.[27] The key is the synthesis of a hybrid "bait" molecule, which typically links the compound of interest to another molecule (like methotrexate) for which a known protein "hook" exists (dihydrofolate reductase).[28]

cluster_0 Yeast Three-Hybrid (Y3H) System hook Hook Protein (DBD-DHFR) tf Formation of Ternary Complex Reconstitutes Transcription Factor hook->tf bait Hybrid Bait Molecule (Compound-Linker-MTX) bait->tf fish Fish Protein (AD-cDNA Library) fish->tf reporter Activation of Reporter Gene (e.g., HIS3, LacZ) tf->reporter growth Yeast Growth on Selective Medium reporter->growth

Caption: Principle of the Yeast Three-Hybrid system.

Part 4: Target Validation and Downstream Analysis

Expertise & Experience: The identification of a putative target from any of the above screening methods is not the endpoint. It is a hypothesis that must be rigorously validated.[31] True validation requires demonstrating that the interaction between [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid and the identified protein is responsible for the molecule's ultimate biological or phenotypic effect.

Authoritative Grounding:

  • Biochemical Validation: Use purified recombinant target protein and perform biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine the binding affinity (KD).

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein in cells. If the compound's cellular phenotype is lost or diminished in these modified cells, it provides strong evidence that the protein is the functionally relevant target.[31]

  • Assay Development: Develop a functional assay for the target protein (e.g., an enzyme activity assay). Demonstrate that [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid modulates the protein's activity in a dose-dependent manner.[31]

Conclusion

The journey to identify the molecular target of a novel compound like [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid requires a systematic and multi-faceted approach. This guide outlines a logical progression from rapid, hypothesis-generating in silico predictions to high-confidence, orthogonal experimental validation using both label-free (CETSA/TPP, DARTS) and affinity-based (pull-down, Y3H) techniques. Each method provides a unique line of evidence, and convergence of results from multiple, independent approaches imparts the highest degree of confidence in a proposed target. By understanding the causality behind each experimental choice and adhering to rigorous validation principles, researchers can successfully deconvolute the mechanism of action of novel small molecules, a critical step in their development as therapeutic agents or biological probes.

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  • [2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID. Sigma-Aldrich.
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Methodological & Application

Application Notes and Protocol: Synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties make it a privileged pharmacophore in drug discovery, with derivatives exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, in particular, is a key intermediate and a molecule of interest for the development of novel therapeutic agents.[4][6][7] The presence of the chlorophenyl group and the acetic acid moiety provides opportunities for diverse chemical modifications to modulate biological activity and pharmacokinetic properties.

This document provides a comprehensive guide for the synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. The protocol is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole core.[1][8][9] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline the necessary characterization techniques to ensure the identity and purity of the final product. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Principle and Mechanism

The synthesis of the target compound is achieved through a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate via the condensation of 3-chlorothiobenzamide and ethyl 4-chloroacetoacetate.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

The core of this synthesis lies in the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][9] The mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[10]

  • Cyclization: Subsequent intramolecular cyclization occurs through the attack of the thioamide nitrogen onto the ketone carbonyl.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.[10]

The driving force for this reaction is the formation of the stable, aromatic thiazole ring.[2][10]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis A 3-Chlorothiobenzamide C Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate A->C Ethanol, Reflux B Ethyl 4-chloroacetoacetate B->C D [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid C->D 1. NaOH, Ethanol/Water 2. HCl (aq) C->D

Sources

Application Notes and Protocols for the In Vitro Evaluation of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiazole Derivatives in Inflammation

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural versatility of thiazole derivatives allows for fine-tuning of their pharmacological profiles, making them a subject of intense research in drug discovery. This application note focuses on [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid , a specific thiazole derivative with predicted anti-inflammatory potential based on the known activities of structurally related molecules. The presence of the chlorophenyl group and the acetic acid moiety suggests potential interactions with key targets in the inflammatory cascade.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. Key enzymatic pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[3] Many thiazole derivatives have been identified as potent inhibitors of these pathways, with some acting as dual inhibitors of both COX-2 and 5-LOX, which could offer a superior therapeutic profile with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

This guide provides a comprehensive framework for the in vitro evaluation of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, outlining a tiered approach from initial screening assays to more complex cell-based models that probe its mechanism of action. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to thoroughly characterize the anti-inflammatory properties of this compound.

Compound Profile: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Before commencing any in vitro studies, it is imperative to understand the physicochemical properties of the test compound.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂S[5]
Molecular Weight 253.71 g/mol [5]
IUPAC Name 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[5]
CAS Number 17969-26-5[5]
Physical Form Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.

Note on Preparation: For all in vitro assays, it is recommended to prepare a stock solution of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that could cause cellular toxicity or interfere with the assay components (typically ≤ 0.5% v/v).

Tier 1: Initial Screening for Anti-inflammatory Potential

The initial phase of in vitro testing aims to establish a foundational understanding of the compound's general anti-inflammatory properties using simple, cost-effective, and high-throughput assays.

Inhibition of Protein Denaturation Assay

Scientific Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent the denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin, induced by heat or chemical agents can be an initial indicator of its anti-inflammatory potential.

Protocol:

  • Preparation of Reagents:

    • Test Compound: Prepare a range of concentrations (e.g., 10-1000 µg/mL) from the stock solution.

    • 5% w/v Bovine Serum Albumin (BSA) solution.

    • Phosphate Buffered Saline (PBS), pH 6.4.

    • Positive Control: Diclofenac sodium (e.g., 10-1000 µg/mL).

  • Assay Procedure:

    • To 2.0 mL of various concentrations of the test compound, add 2.8 mL of PBS.

    • Add 0.2 mL of the 5% w/v BSA solution.

    • For the control, mix 2.8 mL of PBS with 0.2 mL of 5% w/v BSA solution.

    • Incubate all solutions at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • Cool the solutions to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.

Tier 2: Mechanistic Evaluation - Enzyme Inhibition Assays

Based on the established literature for thiazole derivatives, a likely mechanism of anti-inflammatory action is the inhibition of COX and LOX enzymes.[3][4][6]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Scientific Rationale: NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. This assay will determine the compound's inhibitory activity and selectivity towards COX isoforms.

Protocol (using a commercial colorimetric or fluorometric inhibitor screening kit):

  • Kit Components: Typically include assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogen/fluorogen.

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

    • Add various concentrations of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the absorbance or fluorescence according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

5-Lipoxygenase (5-LOX) Inhibition Assay

Scientific Rationale: The 5-LOX enzyme is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses. Inhibition of 5-LOX is another important mechanism for anti-inflammatory drugs.

Protocol (using a commercial inhibitor screening kit):

  • Kit Components: Typically include assay buffer, 5-LOX enzyme, arachidonic acid or linoleic acid (substrate), and a chromogen/fluorogen.

  • Assay Procedure:

    • Add assay buffer, 5-LOX enzyme, and various concentrations of the test compound or a known 5-LOX inhibitor (e.g., zileuton) to a 96-well plate.

    • Pre-incubate the plate at room temperature for a specified time.

    • Initiate the reaction by adding the substrate.

    • Measure the change in absorbance or fluorescence over time, as per the kit's protocol.

  • Data Analysis:

    • Calculate the percentage of 5-LOX inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

Tier 3: Cell-Based Assays for Cellular Efficacy and Pathway Analysis

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory effects of the compound. The use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a standard model for studying inflammation in vitro.[7][8]

Workflow for Cell-Based Assays

G cluster_0 Cell Culture and Stimulation cluster_1 Endpoint Analysis A Seed RAW 264.7 Macrophages B Pre-treat with [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (1h) A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Collect Supernatant (Cytokine Analysis) C->D E Lyse Cells (NF-κB Analysis) C->E F F D->F ELISA for TNF-α and IL-6 G G E->G Western Blot or ELISA for NF-κB p65 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates transcription Test_Compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl] acetic acid Test_Compound->IKK Potential Inhibition Point Test_Compound->NFkB_nuc Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Protocol (NF-κB p65 Nuclear Translocation via Western Blot):

  • Cell Treatment:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with the test compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).

  • Nuclear and Cytoplasmic Fractionation:

    • Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against NF-κB p65, a cytoplasmic marker (e.g., β-actin or GAPDH), and a nuclear marker (e.g., Lamin B1 or Histone H3).

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Analyze the reduction in the nuclear p65 signal in compound-treated cells compared to the LPS-only control. The purity of the fractions should be confirmed by the respective markers.

Summary of In Vitro Assays and Expected Outcomes

Assay TierAssay NameKey Parameter MeasuredExpected Outcome for an Active Compound
Tier 1 Inhibition of Protein Denaturation% Inhibition of heat-induced protein aggregationDose-dependent inhibition of denaturation
Tier 2 COX-1/COX-2 InhibitionIC₅₀ values and Selectivity Index (SI)Potent inhibition of COX-2, with a high SI
Tier 2 5-LOX InhibitionIC₅₀ valuePotent inhibition of 5-LOX activity
Tier 3 Pro-inflammatory Cytokine InhibitionIC₅₀ for TNF-α and IL-6 reductionDose-dependent decrease in cytokine secretion
Tier 3 NF-κB Nuclear TranslocationRelative amount of p65 in the nucleusReduced nuclear translocation of p65

Conclusion

This application note provides a structured and scientifically grounded approach to characterizing the in vitro anti-inflammatory properties of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. By progressing through the proposed tiers of investigation, researchers can efficiently move from initial screening to detailed mechanistic studies. The outlined protocols, rooted in established methodologies, will enable the generation of robust and reliable data to ascertain the compound's potential as a novel anti-inflammatory agent. A positive outcome in these assays, particularly the demonstration of dual COX/LOX inhibition and suppression of the NF-κB pathway, would provide a strong rationale for advancing this compound to further preclinical development.

References

  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Molecules. Thiazole Ring—A Biologically Active Scaffold. [Link]

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  • Journal of Enzyme Inhibition and Medicinal Chemistry. A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]

  • Taylor & Francis Online. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. [Link]

  • PubMed Central. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. [Link]

  • PubMed Central. Monitoring the Levels of Cellular NF-κB Activation States. [Link]

  • Bentham Science. Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. [Link]

  • ResearchGate. Schematic procedure of the microwell NFκB-DNA binding assay. [Link]

  • MDPI. Thiazoles and Thiazolidinones as COX/LOX Inhibitors. [Link]

  • SpringerLink. Measurement of NF-κB Activation in TLR-Activated Macrophages. [Link]

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Preprints.org. Synthesis and anti-inflammatory activity of thiazole derivatives. [Link]

  • PubMed Central. Measurement of NF-κB activation in TLR-activated macrophages. [Link]

  • Fivephoton Biochemicals. NF-KAPPA B ACTIVATION ASSAY KIT. [Link]

  • PubMed Central. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • Universiti Kebangsaan Malaysia. Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. [Link]

  • PubMed Central. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • PubChem. [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. [Link]

  • National Center for Biotechnology Information. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • Research Journal of Pharmacy and Technology. Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. [Link]

  • MDPI. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]

  • DiVA portal. Optimizing methods for profiling cytokines in cultures of human cancer cell lines. [Link]

  • Frontiers. TENS alleviates CP/CPPS-related inflammation and pain by modulating Kir2.1-dependent macrophage polarization. [Link]

  • PubMed Central. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]

  • Frontiers. The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. [Link]

  • YouTube. Understanding how in vitro macrophage assays drive IO drug development forward... [Link]

  • Hairui Chemical. [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride. [Link]

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Application Notes and Protocols: Investigating [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Framework for Novel Compound Investigation

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved anticancer agents, including Dasatinib and Ixazomib.[1][2] This heterocyclic moiety offers a versatile framework for designing molecules that can interact with a wide array of biological targets, thereby disrupting the pathological pathways that drive cancer progression.[1][2][3] Thiazole derivatives have demonstrated a remarkable breadth of anticancer activities, including the induction of apoptosis, inhibition of critical signaling pathways like PI3K/Akt/mTOR, and modulation of key enzymes such as kinases and topoisomerases.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on investigating the potential applications of a specific, novel compound: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid . It is important to note that, as of this writing, published research specifically detailing the anticancer properties of this exact molecule is limited. Therefore, this guide is presented as a predictive and methodological framework. By leveraging established protocols and the known mechanisms of structurally similar (chlorophenyl)thiazole derivatives, we provide a robust roadmap for elucidating the therapeutic potential of this compound. The protocols herein are designed to be self-validating systems, guiding the researcher from initial cytotoxicity screening to mechanistic pathway analysis.

Part 1: Postulated Mechanisms of Action

Based on extensive literature reviews of the thiazole pharmacophore, we can postulate several high-probability mechanisms through which [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid may exert anticancer effects. The presence of the chlorophenyl group can significantly influence the compound's electronic properties and binding interactions, potentially enhancing its efficacy against specific cancer cell lines.[3]

Induction of Apoptosis

A primary mechanism for many chemotherapeutic agents, including numerous thiazole derivatives, is the induction of programmed cell death, or apoptosis.[4][6] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Thiazolidinone derivatives, which share a core structural similarity, have been shown to induce apoptosis by modulating Bcl-2 family proteins.[6]

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often exhibit aberrant activation of pro-survival signaling cascades. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Several classes of thiazole-containing compounds have been identified as potent inhibitors of this pathway.[4][5][7] By inhibiting key kinases like PI3K or Akt, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid could effectively cut off the signals that cancer cells rely on to grow and evade apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl] acetic acid Compound->PI3K Postulated Inhibition G cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Data Acquisition & Analysis A Seed and grow cells B Treat with compound (IC50 concentration) A->B C Incubate for 24-48h B->C D Harvest cells (trypsinization) C->D E Wash with PBS D->E F Resuspend in Annexin V Binding Buffer E->F G Add FITC-Annexin V and Propidium Iodide (PI) F->G H Incubate in the dark G->H I Analyze by Flow Cytometry H->I J Generate dot plot (FITC vs. PI) I->J K Quantify cell populations (Live, Apoptotic, Necrotic) J->K

Sources

Characterization techniques for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical Characterization of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Introduction: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a substituted thiazole core, a structure of significant interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, and the acetic acid moiety often enhances pharmacokinetic properties.[1] Rigorous and comprehensive characterization is a non-negotiable cornerstone of the developmental pipeline for any such novel chemical entity. It serves to unequivocally confirm chemical identity, establish purity, and understand the stability profile, thereby ensuring data integrity for all subsequent biological and preclinical evaluation.

This document provides a detailed suite of application notes and protocols for the multi-technique characterization of this compound. The narrative is structured to guide researchers through a logical workflow, from initial structural confirmation to final purity and stability assessment. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, reflecting field-proven best practices.

Fundamental Physicochemical Properties

A foundational understanding begins with the compound's basic identifiers and computed properties. These data serve as the primary reference against which all subsequent experimental data will be compared.

PropertyValueSource
IUPAC Name 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acidPubChem[2]
Molecular Formula C₁₁H₈ClNO₂SPubChem[2]
Molecular Weight 253.71 g/mol PubChem[2]
CAS Number 17969-26-5PubChem[2]
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)OPubChem[2]
InChIKey CCUFHQQWZTVOCR-UHFFFAOYSA-NPubChem[2]
XLogP3 2.7PubChem[2]

The Characterization Workflow: A Holistic Approach

A robust characterization strategy is not a random collection of experiments but an integrated workflow. Data from each technique corroborates the others, building a comprehensive and undeniable profile of the molecule. The following workflow is recommended.

cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Stability Assessment cluster_2 Spectroscopic Properties NMR NMR Spectroscopy (¹H, ¹³C) - Atomic Connectivity MS Mass Spectrometry - Molecular Weight - Fragmentation HPLC HPLC - Purity (% Area) - Impurity Profile NMR->HPLC Identity Confirmed FTIR FT-IR Spectroscopy - Functional Groups MS->HPLC FTIR->HPLC Thermal Thermal Analysis (DSC/TGA) - Melting Point - Decomposition UVVIS UV-Vis Spectroscopy - Conjugation (λₘₐₓ) HPLC->UVVIS Purity >95%

Caption: Integrated workflow for compound characterization.

Spectroscopic Techniques for Structural Elucidation

The primary goal is to confirm that the synthesized molecule is indeed [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This is achieved by probing the molecule's structure using various forms of electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3]

Application: For the target compound, ¹H NMR will reveal the number of distinct protons and their neighboring environments, while ¹³C NMR will identify all unique carbon atoms.

Expected ¹H NMR Spectral Features (DMSO-d₆, 400 MHz):

  • Carboxylic Acid (-COOH): A broad singlet, typically δ > 12 ppm. This peak is exchangeable with D₂O.

  • Chlorophenyl Ring (Ar-H): Four protons exhibiting complex splitting patterns (multiplets) in the aromatic region, typically between δ 7.4 and 8.0 ppm.

  • Thiazole Ring (-CH=): One proton appearing as a singlet, typically between δ 7.0 and 8.0 ppm. The exact shift depends on the electronic effects of the substituents.[3][4]

  • Methylene (-CH₂-): A singlet corresponding to the two protons of the acetic acid side chain, typically around δ 3.9 ppm.

Expected ¹³C NMR Spectral Features (DMSO-d₆, 100 MHz):

  • Carbonyl Carbon (-C=O): δ ~171 ppm.

  • Thiazole Ring Carbons: Two quaternary carbons (C-2, C-4) and one methine carbon (C-5), with shifts typically ranging from δ 115 to 165 ppm.

  • Chlorophenyl Ring Carbons: Six carbons, with shifts in the δ 125-135 ppm range. The carbon bearing the chlorine atom will have a distinct chemical shift.

  • Methylene Carbon (-CH₂-): δ ~34 ppm.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.[3]

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals to determine proton ratios.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with sufficient accuracy to confirm the elemental composition. Fragmentation patterns provide additional structural clues.

Application: The primary goal is to confirm the molecular weight of 253.71 Da. ESI is a soft ionization technique suitable for this polar molecule, which should yield a strong signal for the molecular ion.

Expected Mass Spectrum (ESI-):

  • Molecular Ion Peak [M-H]⁻: m/z at ~252.0, corresponding to the deprotonated molecule (C₁₁H₇ClNO₂S⁻).

  • Isotope Pattern: A characteristic pattern due to the presence of Chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and Sulfur (³²S/³⁴S) should be observed for the molecular ion peak, providing high confidence in the elemental composition. The [M-H+2]⁻ peak should be approximately one-third the intensity of the [M-H]⁻ peak.

  • Potential Fragments: Loss of CO₂ (44 Da) from the carboxylate to give an ion at m/z ~208.

Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Infusion Analysis: For initial confirmation, directly infuse the sample solution into the ESI source.

  • Ionization Mode: Set the ESI source to negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Observe the molecular ion peak and its characteristic isotopic pattern.

  • Fragmentation (MS/MS): If using a tandem mass spectrometer, select the [M-H]⁻ ion (m/z 252) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. The absorption frequencies are characteristic of the functional groups present.[3]

Application: This technique will confirm the presence of the key functional groups: carboxylic acid, thiazole ring, and the chlorophenyl substituent.

Expected Characteristic Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Intensity
~3300-2500O-H stretch (broad)Carboxylic AcidBroad, Strong
~1700C=O stretchCarboxylic AcidStrong, Sharp
~1600, ~1550C=N, C=C stretchThiazole/Aromatic RingsMedium-Strong
~1470-1570Ring Skeletal VibrationsThiazole RingMedium-Strong[3]
~1100-1000C-Cl stretchChlorophenylMedium
~750-650C-S Stretch (Ring)Thiazole RingMedium-Weak[3]

Protocol: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Collection: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber should be collected and automatically subtracted.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Chromatographic & Spectroscopic Purity Assessment

Once the structure is confirmed, the next critical step is to determine the purity of the bulk sample.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of small organic molecules. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is typically used to quantify the separated components.

Application: A reverse-phase HPLC method will be developed to separate the target compound from any starting materials, by-products, or degradation products. Purity is typically reported as a percentage based on the relative peak area.[5][6]

Protocol: Reverse-Phase HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: Set to the λₘₐₓ determined by UV-Vis spectroscopy (likely ~300-360 nm).[6][8]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A pure compound should exhibit a single major peak.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions, typically in conjugated systems. According to the Beer-Lambert law, absorbance is directly proportional to concentration, a principle that is foundational for HPLC detection.[9]

Application: This analysis will determine the wavelength of maximum absorbance (λₘₐₓ), which is the optimal wavelength for detection in HPLC to ensure maximum sensitivity. The conjugated system formed by the chlorophenyl and thiazole rings is expected to produce a distinct absorption maximum.[8][10]

Protocol: UV-Vis Spectral Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill both the sample and reference cuvettes with the solvent and run a baseline correction over the desired wavelength range.

  • Data Acquisition: Replace the solvent in the sample cuvette with the sample solution. Scan the absorbance from 200 nm to 600 nm.

  • Data Analysis: Identify the wavelength(s) corresponding to the maximum absorbance (λₘₐₓ). This value will be used for the HPLC detection wavelength.

Thermal Analysis

Thermal analysis provides crucial information about the material's physical properties, stability, and purity.

cluster_0 Thermal Analysis Techniques cluster_1 Derived Physicochemical Properties DSC DSC Differential Scanning Calorimetry Measures Heat Flow Properties Properties Determined Melting Point (Tₘ) Purity Indicator Thermal Stability Decomposition Temp (Tₑ) DSC:f0->Properties:p1 Endotherm Peak TGA TGA Thermogravimetric Analysis Measures Mass Change TGA:f0->Properties:p3 Mass Loss vs. Temp Properties:p1->Properties:p2 Sharpness indicates purity Properties:p3->Properties:p4 Onset of degradation

Caption: Relationship between thermal analysis techniques and derived properties.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[11][12] For a pure crystalline solid, the melting transition occurs over a very narrow temperature range.

Application: To determine the melting point (Tₘ) of the compound. A sharp melting endotherm is a strong secondary indicator of high purity.

Protocol: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.[12]

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset or peak temperature of the endothermic event corresponding to melting.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of a material.[13][14]

Application: To determine the temperature at which the compound begins to decompose. This is critical for understanding its thermal stability for storage and formulation purposes.

Protocol: TGA for Decomposition Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrumentation: Place the sample pan onto the TGA microbalance.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Use a nitrogen purge gas (50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: The TGA curve plots percent weight versus temperature. The onset temperature of the major weight loss event is reported as the decomposition temperature.

Consolidated Data Summary

A complete characterization file should summarize the expected outcomes from all techniques, providing a comprehensive fingerprint of the molecule.

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to COOH, Ar-H, Thiazole-H, and CH₂ protons.
¹³C NMR Chemical Shifts (δ)Peaks corresponding to C=O, aromatic, thiazole, and CH₂ carbons.
HRMS (ESI-) [M-H]⁻m/z ≈ 252.0 with a characteristic Cl isotope pattern.
FT-IR Wavenumbers (cm⁻¹)Strong absorptions for O-H (~3000, broad) and C=O (~1700 cm⁻¹).
UV-Vis λₘₐₓExpected in the range of 300-360 nm.
HPLC Purity>95% peak area at the determined λₘₐₓ.
DSC Melting Point (Tₘ)A sharp endothermic peak indicating the melting point.
TGA Decomposition (Tₑ)Onset of weight loss indicating thermal decomposition temperature.

References

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  • Li, G., et al. (2009). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 14(12), 5198-5208.

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Application Note: High-Throughput Screening of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid for Potential Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Derivatives of thiazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][4] [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic compound featuring this key heterocyclic motif. Its structural components suggest potential interactions with biological macromolecules, making it an interesting candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This application note provides a comprehensive guide for researchers and drug development professionals on the design and implementation of a high-throughput screening cascade to identify and characterize the potential inhibitory activity of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid against a representative enzyme target. Enzymes are a major class of drug targets, and their inhibition is a key mechanism of action for many drugs.[5][6]

For the purpose of this guide, we will use a generic cysteine protease as a model target, given its relevance in various pathologies. The principles and protocols described herein are adaptable to other enzyme classes, such as kinases or phosphatases, with appropriate modifications to substrates and buffer conditions.

Compound Profile: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

PropertyValueSource
IUPAC Name [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acidPubChem[7]
CAS Number 17969-26-5PubChem[7]
Molecular Formula C₁₁H₈ClNO₂SPubChem[7]
Molecular Weight 253.71 g/mol PubChem[7]
Structure Chemical structure of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acidPubChem[7]

Principle of the Screening Workflow

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.[8][9] A successful HTS campaign is not a single experiment but a multi-step process designed to identify true "hits" while eliminating artifacts and false positives.[10] Our proposed workflow consists of three main stages:

  • Primary Screening: A single-concentration screen of the compound to identify initial "hits" that show significant inhibition of the target enzyme.

  • Hit Confirmation and Potency Determination: A dose-response analysis of the primary hits to confirm their activity and determine their potency (IC₅₀).

  • Secondary and Orthogonal Assays: Further characterization of confirmed hits to rule out non-specific inhibition or assay interference and to gain initial insights into the mechanism of action.[10]

HTS_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Characterization Compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Test Compound) PrimaryScreen Primary HTS Assay (e.g., 10 µM Single-Point Screen) Compound->PrimaryScreen HitConfirmation Hit Confirmation (Re-testing from fresh stock) PrimaryScreen->HitConfirmation Identify 'Primary Hits' DoseResponse Dose-Response Assay (IC50 Determination) OrthogonalAssay Orthogonal Assay (e.g., different detection method) DoseResponse->OrthogonalAssay Confirmed Hits CounterScreen Counter-Screen (Unrelated Enzyme) DoseResponse->CounterScreen Confirmed Hits HitConfirmation->DoseResponse Final Validated Hit Candidate OrthogonalAssay->Final CounterScreen->Final

Caption: High-throughput screening cascade for hit identification and validation.

PART 1: Primary High-Throughput Screening Protocol

Objective: To rapidly identify if [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid causes significant inhibition of the target cysteine protease at a single concentration.

Assay Principle: This protocol utilizes a fluorescence intensity-based assay. The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule and increasing the signal. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. Fluorescence-based assays are a common and robust method in HTS.[6]

Materials and Reagents
  • Test Compound: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Target Enzyme: Recombinant human cysteine protease (e.g., Cathepsin L).

  • Substrate: Fluorogenic peptide substrate, e.g., Z-Phe-Arg-AMC.

  • Assay Buffer: 50 mM MES, pH 6.0, 2 mM DTT, 1 mM EDTA.

  • Positive Control: A known, potent inhibitor of the target enzyme (e.g., E-64).

  • Plates: 384-well, black, solid-bottom microplates.

  • Instrumentation: Automated liquid handler and a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC).

Experimental Protocol
  • Compound Plating:

    • Prepare an intermediate plate by diluting the 10 mM stock of the test compound in DMSO.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of the test compound, positive control, and DMSO (negative control) to the 384-well assay plate to achieve a final assay concentration of 10 µM.

  • Enzyme Addition:

    • Prepare the enzyme solution in cold assay buffer to a concentration of 2X the final desired concentration.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate.

    • Dispense 10 µL of assay buffer without enzyme into wells designated for background measurement.

  • Incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation and Detection:

    • Prepare the substrate solution in assay buffer to a concentration of 2X the final desired concentration (typically at or below the Km value for the substrate).[5]

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well is now 20 µL.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader.

Data Analysis and Quality Control

The quality of an HTS assay is paramount for reliable hit identification.[11][12] The Z'-factor is a statistical parameter used to quantify the robustness of an assay.

  • Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[6]

  • Hit Criteria: Compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls (or >50% inhibition) are typically classified as primary hits.

PART 2: Hit Confirmation and Dose-Response Protocol

Objective: To confirm the inhibitory activity of the primary hit and determine its potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Assay Principle: This protocol is similar to the primary screen but tests the compound across a range of concentrations. This allows for the generation of a dose-response curve, from which the IC₅₀ value is derived.

Experimental Protocol
  • Compound Serial Dilution:

    • Using a fresh stock of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Procedure:

    • Follow the same steps as the primary screening protocol (compound plating, enzyme addition, incubation, and reaction initiation).

    • The final compound concentrations in the assay should typically range from low nanomolar to high micromolar (e.g., 50 µM to 2.5 nM).

Data Analysis
  • Calculate Percent Inhibition for each concentration as described previously.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Fit the data using a four-parameter logistic nonlinear regression model to determine the IC₅₀ value.[5]

ParameterDescription
Top The maximum percent inhibition (asymptote).
Bottom The minimum percent inhibition (asymptote).
HillSlope The steepness of the curve.
IC₅₀ The concentration at which 50% of the enzyme's activity is inhibited.

PART 3: Secondary (Orthogonal) Assay Protocol

Objective: To confirm the inhibitory activity using a different assay technology, thereby ruling out false positives caused by interference with the primary assay's detection method (e.g., fluorescence quenching).[10]

Assay Principle: An absorbance-based assay using a chromogenic substrate. Enzyme activity is monitored by the increase in absorbance as the substrate is cleaved. This change in detection modality provides an independent confirmation of the compound's activity.

Experimental Protocol
  • Reagents:

    • Use a chromogenic substrate for the target enzyme.

    • Use clear, 384-well microplates.

    • Instrumentation: An absorbance plate reader.

  • Procedure:

    • Perform a dose-response experiment as described in Part 2, but replace the fluorogenic substrate with the chromogenic substrate.

    • Read the absorbance at the appropriate wavelength for the chromogenic product.

  • Data Analysis:

    • Calculate percent inhibition and determine the IC₅₀ value. A comparable IC₅₀ value to the primary assay provides strong evidence that the compound is a true inhibitor of the enzyme.

Secondary_Assay_Logic cluster_assays Orthogonal & Counter-Screening cluster_outcomes Interpretation ConfirmedHit Confirmed Hit from Dose-Response (IC50) PrimaryAssay Primary Assay (Fluorescence-based) SecondaryAssay Secondary Assay (Absorbance-based) ConfirmedHit->SecondaryAssay Validate CounterScreen Counter-Screen (Unrelated Enzyme) ConfirmedHit->CounterScreen Assess Specificity TrueHit True Hit (Active in both assays, Inactive in counter-screen) SecondaryAssay->TrueHit IC50 Confirmed FalsePositive False Positive (Active in primary only OR active in counter-screen) SecondaryAssay->FalsePositive IC50 Not Confirmed CounterScreen->TrueHit Specific CounterScreen->FalsePositive Non-Specific

Caption: Logic flow for hit validation using secondary and counter-screening assays.

Conclusion

This application note outlines a robust, multi-step workflow for the high-throughput screening of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid as a potential enzyme inhibitor. By employing a primary screen, dose-response confirmation, and an orthogonal secondary assay, researchers can confidently identify and validate true inhibitory activity, minimizing the risk of false positives. The described protocols provide a solid foundation for initiating a screening campaign and can be adapted for various enzyme targets to explore the therapeutic potential of this and other thiazole-based compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
  • Unpublished review. (2024). A review on thiazole based compounds & it's pharmacological activities.
  • Various authors. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
  • Various authors. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
  • Various authors. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
  • Various authors. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip.
  • PubChem. [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Various authors. (2014). High-throughput screening assays for the identification of chemical probes. ResearchGate.
  • Charles River Laboratories. High-Throughput Screening (HTS) Services.
  • Patsnap. (2023). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse.
  • Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In H. Fu (Ed.), Chemical Genomics.
  • University of Arizona College of Pharmacy. ACDD - Our Process.

Sources

Application Notes & Protocols for In Vivo Experimental Use of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. The protocols and insights contained herein are synthesized from established methodologies and the known biological activities of structurally related thiazole derivatives. While direct in vivo data for this specific molecule is not extensively published, the presented framework is designed to be a robust starting point for rigorous scientific investigation. The overarching goal is to facilitate the exploration of this compound's therapeutic potential in a logical, scientifically sound, and reproducible manner.

Scientific Rationale and Therapeutic Potential

The thiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The acetic acid functional group, appended to the thiazole core, is a classic pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, often associated with the inhibition of cyclooxygenase (COX) enzymes.[4]

Specifically, the structural analog, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, has been identified as an anti-inflammatory agent.[5] This, along with broader studies on related thiazole acetic acid derivatives showing immunosuppressive and anti-inflammatory activities, provides a strong impetus to investigate [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid within an inflammatory context.[6] The primary hypothesis for its mechanism of action revolves around the modulation of inflammatory pathways, potentially through the inhibition of COX enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation.

Postulated Signaling Pathway

The most probable mechanism of action for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, given its structural alerts, is the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory cascade.

COX_Pathway Arachidonic_Acid Arachidonic Acid (Released from cell membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Edema, Erythema) Prostaglandins->Inflammation Mediates Test_Compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Test_Compound->COX_Enzymes Inhibits Experimental_Workflow A Phase 1: Pre-Experiment - Animal Acclimatization - Compound Formulation - Dose Range Finding (Optional) B Phase 2: Experiment Day - Baseline Paw Volume - Compound/Vehicle Admin. - Carrageenan Induction A->B C Phase 3: Data Collection - Paw Volume Measurement (Hourly for 6h) B->C D Phase 4: Post-Mortem - Euthanasia - Tissue Collection (Paw, Blood) C->D E Phase 5: Analysis - Statistical Analysis - Histopathology - Biomarker Analysis D->E

Caption: A five-phase workflow for in vivo compound evaluation.

Detailed Protocols

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats.

  • Weight: 180-220 g.

  • Justification: This strain is widely used for this model, providing a wealth of historical data for comparison. Males are often preferred to avoid confounding influences from the estrous cycle.

  • Husbandry: Animals should be housed in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: A minimum of 7 days of acclimatization is required before any experimental procedures. This minimizes stress-induced physiological variations.

Compound Formulation and Dosing

The formulation is critical for ensuring bioavailability. A poorly formulated compound can lead to false-negative results.

  • Test Article: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline.

  • Rationale: CMC is a standard, inert suspending agent used for oral administration of poorly soluble compounds.

  • Preparation:

    • Weigh the required amount of the test compound.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.

    • Prepare fresh on the day of the experiment.

  • Dose Groups:

GroupNTreatmentDose (mg/kg)Route
1. Naive Control8No treatment, no induction--
2. Vehicle Control80.5% CMC in Saline-p.o.
3. Positive Control8Indomethacin10p.o.
4. Test Article Low8[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid10p.o.
5. Test Article Mid8[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid30p.o.
6. Test Article High8[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid100p.o.
  • Dosing Volume: 5 mL/kg.

  • Self-Validation: The inclusion of a vehicle control is essential to measure the maximal inflammatory response. The positive control (Indomethacin, a known potent anti-inflammatory) validates the model's sensitivity.

Carrageenan-Induced Paw Edema Protocol

Step-by-Step Methodology:

  • Fasting: Fast animals overnight prior to dosing, but allow free access to water. This standardizes gastric emptying and absorption.

  • Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test article orally (p.o.) via gavage.

  • Induction: One hour after dosing, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Calculation:

    • Edema Volume (mL): (Paw volume at time t) - (Paw volume at baseline)

    • Percent Inhibition of Edema (%): [ (Edema_vehicle - Edema_treated) / Edema_vehicle ] * 100

Endpoint Analysis (Optional but Recommended)

For a more in-depth mechanistic understanding, the following endpoints can be assessed:

  • Histopathology: At the end of the experiment (e.g., 6 hours), euthanize the animals. Dissect the inflamed paw, fix in 10% neutral buffered formalin, and process for hematoxylin and eosin (H&E) staining. This allows for the microscopic evaluation of inflammatory cell infiltration.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Quantifying MPO activity in paw tissue homogenates provides a biochemical measure of neutrophil infiltration.

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or paw tissue homogenates using ELISA or multiplex assays.

Data Interpretation and Trustworthiness

A successful experiment will show a dose-dependent reduction in paw edema in the groups treated with [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid compared to the vehicle control group. The effect should be statistically significant (p < 0.05) at one or more time points and doses. The positive control group should exhibit a strong and significant inhibition of edema, confirming the validity of the experimental setup.

The trustworthiness of the data hinges on meticulous execution, accurate measurements, and appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's).

Conclusion

This application note provides a robust and scientifically grounded framework for the initial in vivo evaluation of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. By leveraging the classic carrageenan-induced paw edema model, researchers can efficiently screen for and characterize the compound's anti-inflammatory activity. The emphasis on proper controls, detailed protocol execution, and multi-faceted endpoint analysis will ensure the generation of high-quality, reliable, and interpretable data, paving the way for further preclinical development.

References

  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis.
  • Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813.
  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PubMed Central.
  • Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. ResearchGate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. PubChem.
  • Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Santa Cruz Biotechnology.

Sources

Application Notes & Protocols for the Preclinical Evaluation of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a small molecule belonging to the thiazole class of heterocyclic compounds.[2] Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which have been reported to include anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The successful preclinical evaluation of any novel compound hinges on a meticulously designed study that can accurately determine its therapeutic window—balancing efficacy with safety.

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, step-by-step approach to establishing a scientifically sound dosage and administration regimen for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in mice. The protocols herein are grounded in established principles of preclinical research and are designed to be adaptable to the specific therapeutic hypothesis being tested.[6][7]

Foundational Steps: Compound Characterization and Formulation

Before any in vivo work can commence, a thorough understanding of the compound's physicochemical properties is paramount. These properties will dictate the formulation strategy, which in turn can significantly impact the compound's bioavailability and, consequently, the experimental outcomes.

Physicochemical Characterization

The PubChem database provides essential computed properties for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (CID 2577545), including its molecular weight (253.71 g/mol ) and a computed XLogP3 of 2.7, suggesting moderate lipophilicity.[2]

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂SPubChem[2]
Molecular Weight 253.71 g/mol PubChem[2]
XLogP3 2.7PubChem[2]
Appearance Solid (assumed)N/A
Vehicle Selection and Formulation Protocol

The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.[1][8] An inappropriate vehicle can lead to poor drug exposure, local irritation, or even systemic toxicity, confounding the study results.

Objective: To prepare a sterile, homogenous, and physiologically compatible formulation of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid for administration to mice.

Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Testing:

    • Begin by assessing the solubility of the compound in a panel of common, well-tolerated vehicles.

    • Recommended Screening Vehicles:

      • Sterile Saline (0.9% NaCl)

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 5-10% DMSO in saline or PBS

      • 5% Tween® 80 in saline

      • 0.5-1% Carboxymethylcellulose (CMC) in water

    • Procedure: Add a known amount of the compound to a small volume of each vehicle and determine the concentration at which it fully dissolves. Vortex and sonicate as needed. Visually inspect for precipitation.

  • Formulation Preparation (Example using a suspension in 0.5% CMC):

    • Weigh the required amount of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid for the desired concentration and dose volume.

    • In a sterile container, prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring.

    • Add a small amount of a surfactant like Tween® 80 (e.g., to a final concentration of 0.1%) to the CMC solution to aid in wetting the powder.

    • Gradually add the powdered compound to the vehicle while vortexing or stirring to create a uniform suspension.

    • Ensure the final formulation is homogenous before each administration. For suspensions, continuous stirring during dosing is recommended.

    • The pH of the final formulation should be measured and adjusted to be near physiological pH (7.0-7.4) if necessary, especially for parenteral routes.[1]

Preclinical Study Design: A Phased Approach

A well-designed preclinical study progresses through logical phases, starting with safety and tolerability before moving to efficacy. This ensures that the therapeutic potential of the compound is evaluated at well-tolerated doses.

Preclinical_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (Optional but Recommended) cluster_2 Phase 3: Efficacy Evaluation DoseRange Dose-Range Finding Study (Acute Toxicity) MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD Identifies safe dose range Efficacy Efficacy Study in Disease Model MTD->Efficacy Informs dose selection PK Pharmacokinetic (PK) Study PK_Params Determine Cmax, Tmax, AUC (Drug Exposure) PK->PK_Params Correlates dose with exposure PK_Params->Efficacy Provides exposure context Endpoints Assess Therapeutic Endpoints (e.g., tumor volume, biomarkers) Efficacy->Endpoints Evaluates therapeutic effect Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates NFkB NF-κB IKK->NFkB Activates COX2 COX-2 (Pro-inflammatory Enzyme) NFkB->COX2 Induces Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl] acetic acid Compound->COX2 Hypothesized Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by the test compound.

References

Sources

LC-MS method for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol details a robust methodology encompassing sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection. Furthermore, it outlines the essential parameters for method validation in accordance with internationally recognized standards, ensuring the generation of reliable and reproducible data for pharmacokinetic studies and clinical research.

Introduction

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices, such as plasma, is fundamental for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the gold standard for such bioanalytical assays due to its inherent selectivity, sensitivity, and wide dynamic range.

The carboxylic acid moiety in the analyte's structure dictates key aspects of the method development strategy.[1] The protocol herein is designed to ensure the compound is in a suitable ionic state for both chromatographic retention and mass spectrometric ionization. This application note serves as a detailed protocol for researchers and drug development professionals, explaining the scientific rationale behind each step to facilitate successful implementation and adaptation.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₁₁H₈ClNO₂SPubChem[2]
Molecular Weight 253.71 g/mol PubChem[2]
Structure PubChem[2]
Predicted pKa ~3.5-4.5 (Carboxylic Acid)(Estimated based on similar structures)

The presence of the carboxylic acid group suggests that the compound's charge state is highly dependent on pH. For reversed-phase chromatography, maintaining a mobile phase pH approximately 2 units below the pKa is crucial to ensure the analyte is in its neutral, more retentive form. For mass spectrometry, the acidic proton is readily lost, making electrospray ionization (ESI) in negative mode the logical choice for detection.

Experimental Workflow

The overall analytical process is streamlined to ensure high throughput and reproducibility, from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot 100 µL Plasma s2 Add Internal Standard (IS) s1->s2 s3 Protein Precipitation (with Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 lc UPLC Separation s5->lc ms Tandem MS Detection (ESI-, SRM) lc->ms dp Peak Integration & Quantification ms->dp dr Concentration Calculation & Reporting dp->dr

Caption: Overall bioanalytical workflow.

Detailed Methodologies

Materials and Reagents
  • Analyte: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid reference standard (≥98% purity).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled) is highly recommended to correct for matrix effects and variability. If unavailable, a structurally similar analog can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Formic acid (≥99% purity).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteinaceous interferences from plasma samples, making it suitable for high-throughput analysis.[3][4]

Protocol:

  • Aliquot 100 µL of human plasma (blank, calibration standards, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins. The 3:1 ratio of organic solvent to plasma is a common starting point.[4]

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous matrix components. A C18 stationary phase is selected for its versatility in retaining moderately non-polar compounds.

LC_Optimization cluster_lc LC Parameter Optimization node_analyte Analyte Properties Acidic (pKa ~4) Moderately Polar node_column Column Choice C18 Stationary Phase Rationale: Good retention for neutral compounds node_analyte->node_column node_mobile Mobile Phase A: H₂O + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Rationale: Low pH ( ~2.7) suppresses ionization of the carboxylic acid, increasing retention node_column->node_mobile node_gradient Gradient Elution Rationale: Efficiently elutes analyte while cleaning the column of late-eluting interferences node_mobile->node_gradient node_final {Final Method | Sharp, reproducible peak} node_gradient->node_final MS_Optimization cluster_ms MS/MS Optimization cluster_q1 Q1 Scan cluster_q3 Q3 Scan (Product Ion) infusion Infuse Analyte Solution (~1 µg/mL) node_mode Select Ionization Mode ESI Negative chosen for acidic analyte infusion->node_mode node_precursor Identify Precursor Ion [M-H]⁻ at m/z 252.7 node_mode->node_precursor node_ce Vary Collision Energy (CE) node_precursor->node_ce node_product Identify Stable, Abundant Product Ion node_ce->node_product node_srm Final SRM Transition (Precursor → Product) node_product->node_srm

Caption: SRM transition optimization workflow.

ParameterSettingRationale
Mass Spectrometer Triple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), NegativeIdeal for acidic compounds which readily form [M-H]⁻ ions. [5]
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument DependentOptimize for best signal.
Detection Mode Selected Reaction Monitoring (SRM)
SRM Transitions Compound Q1 (m/z)
Analyte252.7
Internal Standarde.g., 258.7

Note: The precursor ion for the analyte is calculated from its molecular weight (253.71) as [M-H]⁻. The product ion (Q3) and optimal collision energy must be determined experimentally by infusing a standard solution of the analyte and performing a product ion scan.

Bioanalytical Method Validation

The developed method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline. [6][7][8][9][10][11] The validation process demonstrates the reliability, reproducibility, and accuracy of the analytical data. [10][12]

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix samples.
Linearity & Range The relationship between instrument response and known concentrations of the analyte. At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). Measured at LLOQ and at least 3 other QC levels (low, mid, high). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤20%.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in human plasma. The protocol, built on sound scientific principles of chromatography and mass spectrometry, provides a solid foundation for researchers. The described sample preparation technique is straightforward and efficient, while the LC and MS conditions are optimized for sensitivity and selectivity. Adherence to the outlined validation procedures will ensure that the data generated is accurate, reliable, and suitable for regulatory submission in drug development programs.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2022). Final ICH M10 Guideline on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Li, Y., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • The AAPS Journal. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • National Institutes of Health. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2577545, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges associated with this synthesis and improve your product yield.

Introduction

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a key intermediate in the development of various pharmacologically active agents. The thiazole ring is a prominent scaffold in medicinal chemistry, found in drugs with applications ranging from anti-inflammatory to anti-HIV agents[1]. The synthesis of this target molecule is most commonly achieved via the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole core.[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[2][3]

This guide will focus on a common two-step approach: the Hantzsch reaction to form an ethyl ester intermediate, followed by saponification to yield the final carboxylic acid. We will explore the critical parameters of each step to ensure a high-yielding and reproducible synthesis.

Synthetic Workflow Overview

The synthesis proceeds in two primary stages: (1) Formation of the thiazole ring via the Hantzsch reaction to yield an ester intermediate, and (2) Hydrolysis of the ester to the final carboxylic acid product.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification (Hydrolysis) A 3-Chlorothiobenzamide C Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate A->C Reaction B Ethyl 4-chloroacetoacetate (α-haloester) B->C Reaction D Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate F [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Final Product) D->F Hydrolysis E NaOH or KOH (Base) E->F Hydrolysis

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low or No Yield in Step 1 (Thiazole Formation) 1. Impure Reactants: 3-chlorothiobenzamide may contain impurities from its synthesis. Ethyl 4-chloroacetoacetate can degrade upon storage. 2. Incorrect Reaction Conditions: Temperature may be too low for the reaction to proceed efficiently, or the reaction time may be insufficient. 3. Ineffective Base/Solvent System: The chosen solvent may not adequately dissolve the reactants, or the base may not be strong enough to facilitate the final dehydration step.1. Verify Reactant Purity: Recrystallize the 3-chlorothiobenzamide from an appropriate solvent like ethanol. Purify ethyl 4-chloroacetoacetate by vacuum distillation if necessary. 2. Optimize Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically refluxed in ethanol for 2-4 hours. If the reaction stalls, consider extending the reflux time. 3. Solvent/Base Selection: Anhydrous ethanol is a standard solvent. For less reactive substrates, DMF can be used. A weak base like sodium acetate or triethylamine is often sufficient to neutralize the HCl byproduct.
Formation of Significant Side Products in Step 1 1. Self-condensation of Ethyl 4-chloroacetoacetate: The α-haloester can react with itself under basic conditions. 2. Formation of Oxazole Impurity: If the starting thioamide is contaminated with the corresponding amide (3-chlorobenzamide), the oxazole analog can form.1. Controlled Addition: Add the ethyl 4-chloroacetoacetate dropwise to the solution of the thioamide at room temperature before initiating heating. This keeps the concentration of the haloester low at any given time. 2. Ensure Thioamide Purity: Use highly pure 3-chlorothiobenzamide. The purity can be checked by melting point or NMR spectroscopy before starting the reaction.
Incomplete Hydrolysis in Step 2 (Saponification) 1. Insufficient Base: A stoichiometric amount of base may not be enough to drive the reaction to completion, especially if any acidic impurities are present. 2. Low Solubility: The sodium or potassium salt of the final product may precipitate out of the solution before hydrolysis is complete, halting the reaction. 3. Short Reaction Time: The hydrolysis of sterically hindered esters can be slow.1. Use Excess Base: Employ a 2 to 4-fold molar excess of NaOH or KOH to ensure complete hydrolysis. 2. Add a Co-solvent: Using a mixture of ethanol and water, or adding THF, can help maintain the solubility of all species throughout the reaction. 3. Monitor and Extend Time: Monitor the disappearance of the starting ester spot by TLC. The reaction may require heating at reflux for 1-3 hours.
Difficulty in Purifying the Final Product 1. Contamination with Unreacted Ester: Incomplete hydrolysis leaves starting material in the product. 2. Emulsion during Acid-Base Extraction: The product may act as a surfactant, causing emulsions during the aqueous workup.1. Ensure Complete Hydrolysis: Before workup, confirm the absence of the starting ester by TLC. If present, add more base and continue heating. 2. Improve Workup: After acidification, if the product oils out or forms an emulsion, try adding a small amount of a different organic solvent (e.g., ethyl acetate) to break the emulsion and facilitate extraction. Alternatively, filter the precipitated solid directly after acidification and wash thoroughly with cold water. Recrystallization from a solvent system like ethanol/water or acetonitrile is highly effective for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Hantzsch thiazole synthesis? A1: The Hantzsch synthesis begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen on the α-haloester in an SN2 reaction.[3][4] This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon of the ester. The final step is a dehydration of the resulting heterocyclic intermediate to form the aromatic thiazole ring.[2][4]

Q2: How can I effectively monitor the progress of both reaction steps? A2: Thin Layer Chromatography (TLC) is the most effective method.

  • For Step 1: Use a mobile phase like 30% ethyl acetate in hexanes. You should see the consumption of the starting materials and the appearance of a new, higher Rf spot for the ethyl ester product.

  • For Step 2: Use the same mobile phase. The ethyl ester spot should disappear and be replaced by a new spot at the baseline (Rf close to 0) corresponding to the carboxylate salt. After acidification, the final acid product will have a low Rf, but should be distinct from the baseline spot.

Q3: What are the primary safety concerns for this synthesis? A3:

  • Thioamides: Many thioamides are toxic and should be handled with care in a well-ventilated fume hood.

  • α-Haloesters: Compounds like ethyl 4-chloroacetoacetate are lachrymators (tear-inducing) and alkylating agents. Always wear gloves and safety glasses, and handle them exclusively in a fume hood.

  • Bases: Sodium hydroxide and potassium hydroxide are corrosive. Handle with appropriate personal protective equipment.

Q4: Can I use a different α-halocarbonyl compound? A4: Yes, the Hantzsch synthesis is versatile.[5] For instance, using 3-bromo-2-butanone would yield a methyl group at the 4-position of the thiazole instead of the acetic acid moiety. The choice of the α-halocarbonyl compound directly dictates the substituent at the 4- and 5-positions of the resulting thiazole ring.

Q5: What are the expected ¹H NMR signals for the final product, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid? A5: You should expect to see:

  • A singlet for the methylene protons (-CH₂-) of the acetic acid group, typically around 3.8-4.0 ppm.

  • A singlet for the proton at the 5-position of the thiazole ring, typically around 7.0-7.5 ppm.

  • A multiplet pattern for the four aromatic protons of the 3-chlorophenyl group, typically between 7.4 and 8.0 ppm.

  • A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (e.g., 10-12 ppm) and may not be visible if using a protic solvent like CD₃OD.

Detailed Experimental Protocol

This protocol details a representative synthesis for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Reagent Table
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
3-Chlorothiobenzamide171.655.00 g29.11.0
Ethyl 4-chloroacetoacetate164.595.28 g (4.5 mL)32.11.1
Anhydrous Ethanol46.07100 mL--
Sodium Hydroxide (NaOH)40.003.50 g87.53.0
Water18.0250 mL--
Hydrochloric Acid (HCl)36.46As needed (conc.)--
Step 1: Synthesis of Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorothiobenzamide (5.00 g, 29.1 mmol).

  • Add anhydrous ethanol (100 mL) and stir until the thioamide is fully dissolved.

  • Slowly add ethyl 4-chloroacetoacetate (4.5 mL, 32.1 mmol) to the solution at room temperature over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours. Monitor the reaction's completion by TLC.

  • After completion, allow the mixture to cool to room temperature. The crude ester may begin to crystallize.

  • Reduce the solvent volume to approximately 30 mL using a rotary evaporator.

  • Pour the concentrated mixture into 150 mL of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and air dry. This crude ethyl ester is typically of sufficient purity to proceed to the next step.

Step 2: Hydrolysis to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid
  • Transfer the entire batch of crude ethyl ester from Step 1 to a 250 mL round-bottom flask.

  • Add ethanol (80 mL), water (40 mL), and sodium hydroxide (3.50 g, 87.5 mmol).

  • Heat the mixture to reflux and maintain for 2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 40 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid. A solid precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the final product by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the purified solid in a vacuum oven at 50-60 °C. The expected yield is typically 70-85% over the two steps.

Troubleshooting Workflow Diagram

G start Experiment Start problem { Problem Encountered|Low Yield / Impurities} start->problem cause1 Cause 1 Impure Reagents problem->cause1 Check cause2 Cause 2 Suboptimal Conditions (Time, Temp) problem->cause2 Check cause3 Cause 3 Incomplete Hydrolysis problem->cause3 Check cause4 Cause 4 Purification Issues problem->cause4 Check sol1 Solution: Recrystallize/distill starting materials. cause1->sol1 success Successful Synthesis sol1->success sol2 Solution: Monitor by TLC. Adjust reflux time/temp. cause2->sol2 sol2->success sol3 Solution: Use excess base. Add co-solvent (THF). cause3->sol3 sol3->success sol4 Solution: Improve acid-base workup. Recrystallize final product. cause4->sol4 sol4->success

Sources

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 17969-26-5). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenges associated with the solubility of this compound. We will explore the physicochemical reasons for these issues and provide practical, step-by-step solutions to ensure the success of your experiments.

Section 1: Understanding the Core Challenge - Physicochemical Properties

The solubility behavior of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is dictated by its molecular structure. It possesses a lipophilic (water-fearing) backbone, composed of the chlorophenyl and thiazole rings, and a single ionizable group, the carboxylic acid. This duality is the primary source of its poor aqueous solubility, particularly under neutral or acidic conditions.

The key is understanding that this compound is a weak acid. The protonated carboxylic acid group (–COOH) is largely uncharged and does not interact favorably with water. However, upon deprotonation to its carboxylate salt form (–COO⁻), it becomes an ion and its solubility in aqueous media increases dramatically. This behavior is fundamental to troubleshooting.

Below is a summary of its key computed physicochemical properties.

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₈ClNO₂S[1]-
Molecular Weight 253.71 g/mol [1]-
XLogP3 2.7[1]Indicates a lipophilic nature, predicting poor water solubility.
Hydrogen Bond Donor Count 1 (from the carboxylic acid)[1]Can donate one hydrogen bond.
Hydrogen Bond Acceptor Count 4 (N, O, O, S)[1]Can accept hydrogen bonds.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: My [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid powder won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's wrong?

A1: This is the most frequently encountered issue and is expected behavior. The compound is a weak acid and remains largely in its protonated, poorly soluble form at neutral pH. In essence, the compound's intrinsic properties, not an error in your technique, are the cause. To achieve dissolution in an aqueous medium, you must modify the formulation, with pH adjustment being the most direct strategy.[2][3]

Q2: How can I prepare a high-concentration stock solution for my experiments, such as cell-based assays?

A2: For creating a concentrated stock solution, the use of a water-miscible organic co-solvent is the standard and most reliable method. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity.

The key is to dissolve the compound in 100% co-solvent first and then dilute this stock into your aqueous experimental buffer. Be aware that the final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays. Please see Protocol 1 for a detailed methodology.

Q3: Is it possible to dissolve the compound directly in an aqueous buffer without using any organic solvents?

A3: Yes, this is achievable by leveraging the acidic nature of the molecule through pH adjustment. By raising the pH of the solution, you deprotonate the carboxylic acid, converting it into its much more soluble salt form.[4][5] This is a highly effective technique for preparing aqueous formulations. A general rule is that solubility will significantly increase when the pH is approximately 1.5 to 2 units above the compound's pKa. For a detailed procedure, refer to Protocol 2 .

The relationship between the insoluble acid form and the soluble salt form is illustrated below.

cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 8) Insoluble R-COOH (Insoluble Acid Form) Soluble R-COO⁻ + H⁺ (Soluble Salt Form) Insoluble->Soluble + OH⁻ Soluble->Insoluble + H⁺ Start Compound fails to dissolve in aqueous buffer Solvent_Q Is an organic co-solvent permissible? Start->Solvent_Q Use_DMSO Yes: Use Co-Solvent (e.g., DMSO) (See Protocol 1) Solvent_Q->Use_DMSO Yes Use_pH No: Use pH Adjustment (See Protocol 2) Solvent_Q->Use_pH No Precip_Q Does it precipitate upon dilution? Use_DMSO->Precip_Q Success1 Success: Homogeneous Solution Use_pH->Success1 Fail Still Insoluble: Consider advanced methods (Solid Dispersion, Nanosuspension) Use_pH->Fail If fails Precip_Q->Success1 No Precip_Sol Troubleshoot Precipitation: 1. Lower final concentration 2. Add surfactant (e.g., Tween 80) 3. Alter mixing procedure Precip_Q->Precip_Sol Yes Success2 Success: Homogeneous Solution Precip_Sol->Success2

Caption: A decision-making workflow for troubleshooting solubility.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 13, 2026.
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved January 13, 2026.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (n.d.).
  • IJSDR. (2024, January). Methods to boost solubility.
  • PubChem. (n.d.). [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Retrieved January 13, 2026, from [Link].

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

Sources

Technical Support Center: Purification of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 17969-26-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Overview of Synthetic Strategy

The most common synthetic route to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid involves a two-step process:

  • Hantzsch Thiazole Synthesis: This classic reaction forms the core thiazole ring structure. It typically involves the cyclocondensation of an α-haloketone (or its equivalent) with a thioamide. For the target molecule, this usually means reacting a derivative of 3-chlorobenzaldehyde with a source of a thioamide and an ester of 4-chloroacetoacetate.

  • Ester Hydrolysis: The Hantzsch synthesis yields an ester precursor, commonly the ethyl or methyl ester of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This ester is then hydrolyzed, typically under basic conditions, to afford the final carboxylic acid product.

Each of these steps presents unique purification challenges, from removing unreacted starting materials to dealing with stubborn byproducts. This guide will address these issues systematically.

II. Troubleshooting Guide

Problem 1: Low Purity After Initial Synthesis (Post-Hantzsch Reaction)

Question: I've completed the Hantzsch synthesis to produce the ethyl ester of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, but my crude product is a complex mixture according to TLC and NMR. What are the likely impurities and how can I address this?

Answer:

Low purity after the initial cyclocondensation reaction is a common issue. The primary culprits are typically unreacted starting materials and side products from the reaction.

Probable Causes and Solutions:

  • Unreacted Starting Materials:

    • 3-Chlorobenzaldehyde/3-Chlorobenzoyl derivative: These are common starting materials and can persist if the reaction does not go to completion.

    • Thiourea or Thioamide Source: Often used in slight excess, residual amounts can be present.

    • Ethyl 4-chloroacetoacetate: A key reagent that can remain if not fully consumed.

    Solution: An initial workup involving an aqueous wash can help remove some of these impurities. For instance, washing the organic layer with a dilute sodium bisulfite solution can remove unreacted aldehyde. A simple filtration may also remove less soluble starting materials.

  • Side Products:

    • Regioisomers: While the Hantzsch synthesis with unsubstituted thiourea is generally regioselective, the use of substituted thioureas can lead to the formation of isomeric thiazole products.[1] The acidity of the reaction medium can influence the regioselectivity.[1]

    • Self-condensation of Ethyl 4-chloroacetoacetate: This can lead to various byproducts.

    Solution: Optimizing reaction conditions is key. Ensure you are using the correct stoichiometry and that the temperature and reaction time are appropriate. Running the reaction under neutral or slightly acidic conditions can improve selectivity.[1]

Workflow for Initial Purification:

crude_product Crude Product (Post-Hantzsch) wash Aqueous Wash (e.g., water, brine) crude_product->wash extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) wash->extraction dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purified_ester Purified Ester concentrate->purified_ester

Caption: Initial workup of the Hantzsch reaction product.

Problem 2: Incomplete Hydrolysis of the Ester Precursor

Question: I have performed the hydrolysis of ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate to the carboxylic acid, but my final product is contaminated with the starting ester. How can I drive the reaction to completion and/or separate the product from the starting material?

Answer:

Incomplete hydrolysis is a frequent challenge, leading to a mixture of the desired carboxylic acid and the starting ester. This can be due to insufficient reaction time, inadequate amount of base, or steric hindrance.

Probable Causes and Solutions:

  • Insufficient Reaction Time or Base: The hydrolysis of sterically hindered esters can be slow.

    Solution: Increase the reaction time and/or the equivalents of base (e.g., NaOH, KOH). Monitor the reaction progress by TLC until the starting ester spot disappears. A typical mobile phase for TLC is a mixture of ethyl acetate and hexane; the carboxylic acid product will have a lower Rf value than the ester.

  • Reversibility of the Reaction: Under certain conditions, the reaction can be reversible.

    Solution: Use a sufficient amount of water in the reaction mixture to drive the equilibrium towards the carboxylate salt.

Purification Strategy: Acid-Base Extraction

A highly effective method to separate the carboxylic acid product from the neutral starting ester is through acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M sodium bicarbonate or sodium carbonate solution). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, while the neutral ester remains in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing the unreacted ester can be set aside.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3). The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

start Crude Product (Acid + Ester) dissolve Dissolve in Ethyl Acetate start->dissolve extract_base Extract with aq. NaHCO3 dissolve->extract_base separate Separate Layers extract_base->separate organic_layer Organic Layer (Contains Ester) separate->organic_layer Discard or Recover aqueous_layer Aqueous Layer (Contains Carboxylate Salt) separate->aqueous_layer acidify Acidify with HCl (aq) aqueous_layer->acidify precipitate Precipitation of Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure Carboxylic Acid filter_dry->final_product

Caption: Acid-base extraction workflow for purification.

Problem 3: Product Fails to Crystallize or Oils Out

Question: I have isolated my [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, but it is an oil or a waxy solid. My attempts at recrystallization have failed. What should I do?

Answer:

"Oiling out" or failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice or the use of an inappropriate solvent system.

Probable Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can disrupt crystallization.

    Solution: First, ensure that the previous purification steps (e.g., acid-base extraction) have been performed effectively. If impurities persist, consider a chromatographic purification step before attempting recrystallization.

  • Inappropriate Recrystallization Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    Solution: A systematic solvent screen is recommended. Small-scale trials in test tubes are an efficient way to identify a suitable solvent or solvent system.

Recrystallization Solvent Selection Table

Solvent/SystemPolarityBoiling Point (°C)Suitability for Thiazole Acetic Acids
EthanolPolar78Often a good choice for initial trials.
Acetic AcidPolar118Can be effective, especially for closely related impurities.
WaterVery Polar100Generally, the compound has low solubility in water, but it can be used as an anti-solvent.
Ethyl Acetate/HexaneMedium/Non-polar69 (Hexane) / 77 (EtOAc)A common mixed-solvent system for tuning polarity.
DMF/Acetic AcidPolar153 (DMF) / 118 (AcOH)A strong solvent system, useful for compounds that are difficult to dissolve.[2]

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Add More Solvent: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid?

A1: The key physical properties are summarized in the table below.[3]

PropertyValue
Molecular FormulaC₁₁H₈ClNO₂S
Molecular Weight253.71 g/mol
XLogP32.7

Q2: Can I use column chromatography to purify the final product?

A2: Yes, column chromatography can be an effective method for purifying [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, especially if recrystallization fails to remove certain impurities. A silica gel column is typically used. The choice of eluent is crucial. A good starting point for a solvent system is a gradient of ethyl acetate in hexane. Since the product is acidic, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing and improve peak shape.

Q3: How should I store the purified [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid?

A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, several reagents used in this synthesis require careful handling.

  • Thionyl chloride or other halogenating agents: These are corrosive and react violently with water. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Chlorobenzaldehyde: Can be an irritant. Avoid inhalation and contact with skin.

  • Organic Solvents: Many organic solvents are flammable. Work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. References

  • MDPI. (2020). Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2577545, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. Retrieved from [Link]

Sources

Technical Support Center: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (CID 2577545).[1] Given the critical role of stability and degradation profiles in drug development, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols. Our approach is grounded in the fundamental chemistry of the thiazole heterocycle and established principles of pharmaceutical stress testing.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and inherent stability of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Q1: What are the recommended storage conditions for this compound in its solid state?

A: For long-term storage, the solid material should be kept in a tightly sealed container, protected from light, and stored in a controlled environment, preferably at 2-8°C. The thiazole ring system is generally aromatic and stable, but prolonged exposure to high humidity and light can initiate degradation pathways.[2][4]

Q2: What are the primary predicted degradation pathways for this molecule?

A: Based on the structure, which includes a thiazole ring, a chlorophenyl substituent, and an acetic acid side chain, the primary degradation pathways are predicted to be:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming N-oxides or non-aromatic sulfoxides/sulfones.[5][6]

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl ring substituents, can be susceptible to photo-induced degradation. This may involve complex rearrangements or cycloadditions, potentially leading to cleavage of the thiazole ring.

  • Hydrolysis: While the thiazole ring itself is relatively resistant to hydrolysis under mild conditions, extreme pH and high temperatures could potentially lead to ring cleavage.[7][8] The carboxylic acid group itself is stable to hydrolysis.

  • Decarboxylation: The acetic acid moiety may undergo decarboxylation under significant thermal stress, although this typically requires high temperatures.

Q3: Is this compound sensitive to pH changes in solution?

A: Yes, solution stability is expected to be pH-dependent. The carboxylic acid moiety (pKa estimated around 4-5) will exist in its ionized (carboxylate) or non-ionized form depending on the pH. Extreme pH conditions (e.g., < pH 2 or > pH 9) combined with elevated temperatures are likely to accelerate hydrolytic degradation. We recommend preparing solutions fresh and using buffered systems within a pH range of 3-7 for short-term experimental use.

Q4: What analytical techniques are best suited for a stability-indicating method?

A: A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach. An acidic mobile phase (e.g., using formic acid or phosphate buffer) is recommended to ensure consistent protonation of the carboxylic acid group, leading to sharp, reproducible peaks. A gradient elution method is advised to ensure separation of the parent peak from potential non-polar and polar degradants. For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is essential.[9]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides solutions to specific experimental issues through a problem-cause-solution format, supplemented with detailed protocols.

Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram During Routine Analysis
  • Potential Cause: Onset of degradation of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in the solid state or in solution.

  • Troubleshooting Strategy: The most effective way to identify these unknown peaks is to perform a systematic forced degradation study. This involves intentionally stressing the compound under various conditions to generate its likely degradation products.[3][10] By comparing the chromatograms of the stressed samples with your routine sample, you can tentatively identify the degradants.

This protocol outlines the standard conditions for stress testing as recommended by regulatory guidelines like the ICH.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Sample Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Prepare separate, identical aliquots for each stress condition.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 1N HCl to an aliquot. Heat at 60°C.
  • Base Hydrolysis: Add an equal volume of 1N NaOH to an aliquot. Heat at 60°C.
  • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature.
  • Thermal Stress (Solution): Heat an aliquot of the stock solution at 60°C.
  • Thermal Stress (Solid): Place a small amount of the solid powder in a 105°C oven.
  • Photolytic Stress: Expose an aliquot of the stock solution and a thin layer of the solid powder to a calibrated light source (ICH Q1B option 2: cool white fluorescent and near-UV lamps). Ensure a parallel control sample is wrapped in aluminum foil.

3. Time Points & Analysis:

  • Sample each stressed solution at intervals (e.g., 2, 4, 8, 24 hours). For solid samples, test after 24 and 48 hours.
  • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
  • Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV method. An LC-MS method should be used for peak identification.

4. Data Interpretation:

  • Calculate the percentage of degradation.
  • Ensure mass balance (the sum of the parent compound and all degradation products should ideally be close to 100%).
  • Compare the retention times of the generated degradants with the unknown peaks in your original chromatogram.

Predicted Degradation Pathways Diagram

G cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) parent [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrolysis_prod Thiazole Ring Cleavage Products parent->hydrolysis_prod Extreme pH/Heat sulfoxide Sulfoxide/Sulfone Derivatives parent->sulfoxide Oxidizing Agent n_oxide Thiazole N-Oxide parent->n_oxide Oxidizing Agent photo_prod Rearrangement/Cycloaddition Products (e.g., Endoperoxides) parent->photo_prod Light Energy

Caption: Predicted degradation pathways for the target molecule.

Issue 2: Inconsistent Assay Results and Loss of Potency in Solution
  • Potential Cause: The compound has limited stability in the chosen solvent or buffer system.

  • Troubleshooting Strategy: Conduct a solution stability study at different pH values and temperatures to identify optimal conditions for formulation and analysis.

1. Buffer Preparation:

  • Prepare a series of buffers (e.g., pH 2.0, 4.5, 7.4, and 9.0) to cover a relevant physiological and experimental range.

2. Sample Preparation:

  • Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in each buffer.
  • For each pH, create two sets of samples: one to be stored at room temperature (25°C) and one under refrigeration (2-8°C).

3. Analysis Schedule:

  • Analyze the samples immediately after preparation (T=0).
  • Continue to analyze the samples at predetermined time points (e.g., 4, 8, 24, 48, and 72 hours).

4. Data Evaluation:

  • Use a validated HPLC method to determine the concentration of the parent compound at each time point.
  • Plot the percentage of the initial concentration remaining versus time for each condition.
  • Identify the pH and temperature conditions that show the least amount of degradation over time.

Forced Degradation Workflow Diagram

G start Start: API Sample prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) start->prep stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress control Prepare Unstressed Control prep->control sampling Sample at Time Intervals (e.g., 0, 2, 8, 24h) stress->sampling control->sampling neutralize Neutralize/Dilute Samples sampling->neutralize analyze Analyze via Stability-Indicating HPLC-UV / LC-MS neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate end End: Identify Degradants & Establish Degradation Profile evaluate->end

Caption: Workflow for a typical forced degradation study.

Part 3: Data Summary & Interpretation

Effective stability analysis requires clear data presentation. The following table provides a template for summarizing results from a forced degradation study.

Table 1: Summary of Forced Degradation Conditions and Hypothetical Results

Stress ConditionReagent/ParametersTime (hours)% Degradation (Hypothetical)Number of Degradants >0.1%Observations
Acid Hydrolysis 1N HCl, 60°C24~8%2Minor degradation, two more polar degradant peaks observed.
Base Hydrolysis 1N NaOH, 60°C8~15%3Faster degradation than acid, one major and two minor peaks.
Oxidation 3% H₂O₂, 25°C4~18%2Significant degradation, likely formation of sulfoxide and N-oxide.
Thermal (Solid) 105°C48< 2%1Compound is relatively stable to dry heat.
Photolysis (Solid) ICH Q1B48~10%2Noticeable degradation; sample shows slight discoloration.
Control 25°C48< 0.1%0No significant change.

Interpretation: The hypothetical data in Table 1 suggests that [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is most susceptible to oxidative and photolytic degradation. It is also moderately sensitive to alkaline hydrolysis. This information is crucial for developing appropriate formulations, selecting packaging materials (e.g., light-protective), and defining handling procedures to minimize the formation of impurities.

References

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • The conversion of thiazolines to thiazoles by MnO2 oxidation. ResearchGate. [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]

  • Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Semantic Scholar. [Link]

  • Oxidation of thiazoles having sulfur-containing functional groups. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. [Link]

  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. Purkh. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. PubChem. [Link]

  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IIUM Repository. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IIUM Repository. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. PubChem. [Link]

  • Analytical Methods. OPUS. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. CSB/SJU. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]

Sources

Technical Support Center: Crystallization of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline material. Crystallization is a critical final step in synthesis, directly impacting purity, stability, and downstream processability.[1][2] This guide provides in-depth troubleshooting, detailed protocols, and foundational knowledge to ensure successful and repeatable outcomes.

Compound Properties and Initial Considerations

A thorough understanding of the physicochemical properties of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is the foundation for developing a robust crystallization protocol.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂SPubChem[3]
Molecular Weight 253.71 g/mol PubChem[3]
CAS Number 17969-26-5Sigma-Aldrich[4]
Appearance Solid (Form may vary)Cymit Química S.L.[5]
Key Functional Groups Carboxylic Acid, Thiazole, ChlorophenylN/A

The presence of a carboxylic acid group suggests the potential for strong hydrogen bonding, which can facilitate crystal lattice formation.[6][7] However, the rigid, multi-ring structure can also present challenges, including the possibility of polymorphism and solvent inclusion.[8][9]

Core Principles of Crystallization

Successful crystallization relies on the controlled manipulation of solubility to achieve a state of supersaturation, which drives the formation of a solid phase. The process is governed by two key kinetic events:

  • Nucleation: The initial formation of stable, microscopic crystal nuclei from a supersaturated solution.[] This can occur spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation).[]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of existing nuclei or crystals.

The goal of any crystallization protocol is to control the rates of nucleation and growth to produce crystals of the desired size, shape, and purity.[1] Rapid nucleation often leads to many small crystals (fines) or agglomeration, while slow, controlled growth favors larger, more perfect crystals.[][11]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in a direct question-and-answer format.

Q1: I've cooled my saturated solution, but no crystals have formed. What should I do?

Answer: Failure to crystallize upon cooling is typically due to the solution remaining in a metastable supersaturated state or being undersaturated.

  • Causality: Nucleation requires a certain energy barrier to be overcome.[] In a clean, smooth flask, the energy for spontaneous primary nucleation may be too high. Alternatively, too much solvent may have been used, preventing the solution from reaching supersaturation upon cooling.[11]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod.[11] This creates microscopic imperfections on the glass surface that act as nucleation sites.

      • Seeding: If you have a previous batch of pure crystals, add a single, tiny crystal (a "seed") to the solution. This bypasses the primary nucleation barrier and promotes controlled secondary nucleation.[]

    • Increase Supersaturation:

      • Evaporation: If nucleation cannot be induced, your solution is likely not sufficiently supersaturated. Gently warm the solution to re-dissolve any solid, then boil off a small portion of the solvent to increase the solute concentration.[11] Allow the solution to cool again.

      • Anti-Solvent Addition: If you are using a solvent system, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble) to the clear solution until it becomes faintly cloudy, indicating the onset of precipitation. Then, add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly.[]

Q2: My compound separated as an oil instead of a solid. How do I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.

  • Causality: This happens when the temperature of the solution is higher than the melting point of the solute-solvent mixture, or when the level of supersaturation is too high, causing the compound to precipitate faster than it can organize into a crystal lattice.[11] Impurities can also suppress the melting point, exacerbating this issue.[11]

  • Troubleshooting Steps:

    • Re-dissolve and Slow Down: Reheat the solution until the oil fully redissolves.

    • Add More Solvent: Add a small amount of additional "good" solvent (1-5% of the total volume) to slightly decrease the supersaturation level.[11] This ensures that crystallization begins at a lower temperature, where the compound is more likely to be a solid.

    • Slower Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a very slow cooling rate. This gives the molecules more time to align properly into a crystal lattice.

    • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or one in which the compound has slightly lower solubility.

Q3: My product "crashed out" of solution immediately as a fine powder. Is this a problem?

Answer: Yes, rapid precipitation is undesirable as it tends to trap impurities and solvent within the crystal lattice, defeating the purpose of purification.[11]

  • Causality: This is caused by an excessively high level of supersaturation, often from cooling the solution too quickly or using a solvent in which the compound's solubility changes too dramatically with temperature.[12]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution to redissolve the precipitate. Add more solvent (perhaps 5-10% extra) to reduce the concentration.[11] While this may slightly lower the overall yield, it significantly improves purity.[11]

    • Control the Cooling Rate: After re-dissolving, allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling in an ice bath is a common cause of crashing out.[12]

    • Consider a Different Solvent System: A solvent pair (one "good" solvent, one "poor" solvent) can offer more nuanced control over solubility and cooling gradients.

Q4: My final yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after filtration.

  • Causality: This is most often caused by using too much solvent during the initial dissolution step.[11] It can also occur if the solution was not cooled to a low enough temperature to maximize precipitation.

  • Troubleshooting Steps:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue indicates substantial product loss.[11]

    • Second Crop of Crystals: If the mother liquor is rich in product, you can recover a second, less pure crop of crystals by boiling off a portion of the solvent and re-cooling.

    • Optimize Solvent Volume: In future experiments, use the minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions, allowing time for dissolution after each addition.

    • Ensure Thorough Cooling: Make sure the crystallization mixture is thoroughly chilled in an ice-water bath for at least 20-30 minutes before filtration to maximize precipitation.

Q5: Should I be concerned about polymorphism with this compound?

Answer: Yes. Thiazole derivatives, like many active pharmaceutical ingredients (APIs), are known to exhibit polymorphism—the ability to exist in multiple crystal forms.[8][9][13]

  • Causality: Different polymorphs arise from different arrangements of molecules in the crystal lattice. These forms can have distinct physical properties, including solubility, stability, and melting point.[2] The formation of a specific polymorph is kinetically and thermodynamically influenced by factors like solvent choice, cooling rate, and temperature.[8]

  • Mitigation and Control:

    • Consistency is Key: To ensure you are producing the same form every time, maintain strict control over your crystallization parameters: solvent, temperature profile, agitation rate, and concentration.[1]

    • Characterization: Use analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize your crystalline product.[6][9] These methods can identify and differentiate between polymorphic forms.

    • Solvent Screening: If you suspect multiple polymorphs, perform a screening experiment by crystallizing the compound from a variety of solvents (e.g., alcohols, esters, ketones, aromatic hydrocarbons) and analyzing the resulting solids.

Visualization of Workflows
Troubleshooting Logic Diagram

This diagram outlines the decision-making process when encountering common crystallization failures.

G start Saturated Solution Cooled no_xtals No Crystals Form start->no_xtals Problem? oiling_out Compound 'Oils Out' start->oiling_out Problem? crashed_out Product 'Crashes Out' start->crashed_out Problem? success Pure Crystals Formed start->success Ideal Outcome scratch 1. Scratch Flask 2. Add Seed Crystal no_xtals->scratch Action concentrate Reduce Solvent Volume Re-cool no_xtals->concentrate If no success reheat_dilute 1. Re-heat to dissolve 2. Add more solvent 3. Cool slowly oiling_out->reheat_dilute Action reheat_slow 1. Re-heat to dissolve 2. Add more solvent 3. Ensure slow cooling crashed_out->reheat_slow Action scratch->success concentrate->success reheat_dilute->success reheat_slow->success

Caption: A workflow for troubleshooting common crystallization issues.

Parameter Interdependency Diagram

This diagram shows how key experimental parameters influence the fundamental processes of crystallization.

G Solvent Solvent Choice Supersaturation Supersaturation Solvent->Supersaturation Polymorph Polymorph Form Solvent->Polymorph Cooling Cooling Rate Cooling->Supersaturation Cooling->Polymorph Concentration Concentration Concentration->Supersaturation Agitation Agitation / Mixing Nucleation Nucleation Rate Agitation->Nucleation Supersaturation->Nucleation Growth Growth Rate Supersaturation->Growth Yield Yield Nucleation->Yield Purity Purity Nucleation->Purity PSD Particle Size Distribution Nucleation->PSD Nucleation->Polymorph Growth->Yield Growth->Purity Growth->PSD

Sources

Technical Support Center: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interference problems encountered during the analysis of this compound. Our approach is rooted in providing not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid?

A1: The primary analytical challenges with [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, like many organic acids, revolve around its physicochemical properties and the complexity of the matrices it's often analyzed in (e.g., plasma, urine, cell lysates). Key issues include:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix can suppress or enhance the ionization of the target analyte in mass spectrometry-based assays, leading to inaccurate quantification.[1][2][3]

  • Poor Chromatographic Peak Shape: As an organic acid, this compound can interact with residual silanols on silica-based HPLC columns, leading to peak tailing.

  • Low UV Absorbance: The carboxyl group provides some UV absorbance at low wavelengths (around 210 nm), but this region is prone to interference from many other organic molecules.[4][5]

  • Solubility Issues: Depending on the sample preparation and mobile phase, the compound's solubility can be a factor, potentially leading to precipitation and system clogging.

  • Analyte Stability: Thiazole-containing compounds can be susceptible to photodegradation, which can lead to the formation of degradation products that may interfere with the analysis or reduce the quantifiable amount of the parent compound.[6]

Q2: Which analytical techniques are most suitable for the quantification of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid?

A2: The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) coupled with either UV or Mass Spectrometry (MS) detection.

  • HPLC-UV: This is a widely accessible method. However, detection at low wavelengths (~210 nm) can suffer from a lack of specificity due to interference from other compounds that also absorb in this region.[4][7]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. By monitoring specific parent-to-product ion transitions, interference can be significantly minimized.[1][2]

Technique Pros Cons
HPLC-UV Widely available, relatively low cost.Lower sensitivity and selectivity, prone to interference at low wavelengths.[4][5]
LC-MS/MS High sensitivity and selectivity, less prone to interference.[1][2]Higher cost and complexity, susceptible to matrix effects.[1][2][3]

Troubleshooting Guide: Common Assay Problems and Solutions

Problem 1: Inconsistent results and poor reproducibility in my LC-MS/MS assay.

Possible Cause: This is a classic symptom of matrix effects, where co-eluting compounds from your sample interfere with the ionization of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.[1][2]

Solution Workflow:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can be particularly effective for isolating an organic acid like this.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract the analyte into an immiscible organic solvent.

    • Protein Precipitation: While simple, this method is less clean and may not be sufficient for removing all interferences.

  • Optimize Chromatography:

    • Gradient Elution: Use a gradient elution profile to better separate the analyte from matrix components.

    • Divert Valve: If your system has a divert valve, program it to send the early and late eluting parts of the chromatogram (which often contain high concentrations of matrix components) to waste, only allowing the portion containing your analyte to enter the mass spectrometer.

  • Use an Internal Standard:

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal solution. A SIL internal standard of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.

    • Structural Analog: If a SIL standard is unavailable, a close structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Experimental Protocol: Evaluating Matrix Effects

This protocol helps you quantify the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked in the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte is spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before extraction.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • An MF of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.

Diagram: Matrix Effect Mitigation Workflow

A Inconsistent LC-MS/MS Results B Investigate Matrix Effects A->B C Improve Sample Preparation B->C D Optimize Chromatography B->D E Use Internal Standard B->E F Solid-Phase Extraction (SPE) C->F G Liquid-Liquid Extraction (LLE) C->G H Gradient Elution D->H I Divert Valve D->I J Stable Isotope-Labeled IS E->J K Structural Analog IS E->K L Accurate & Reproducible Results F->L G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for matrix effects.

Problem 2: My HPLC-UV chromatogram shows tailing peaks for the analyte.

Possible Cause: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte's carboxyl group and active silanol groups on the surface of the silica-based stationary phase.

Solutions:

  • Lower the Mobile Phase pH:

    • Mechanism: By lowering the pH of the mobile phase to at least 2 pH units below the pKa of the acetic acid group, you ensure it remains in its protonated, non-ionized form. This minimizes ionic interactions with the negatively charged silanols.

    • Practical Step: Add a small amount of an acid like formic acid (0.1%) or phosphoric acid to your mobile phase.

  • Use a Modern, End-Capped Column:

    • Mechanism: Newer generation HPLC columns are better end-capped, meaning most of the active silanol groups are chemically bonded and shielded.

    • Recommendation: Use a column with a high-purity silica and robust end-capping, often labeled as "base-deactivated."

  • Consider a Different Stationary Phase:

    • Polymer-Based Columns: These columns do not have silanol groups and can provide excellent peak shape for acidic compounds.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help shield the silanol groups.

Diagram: Silanol Interaction and Mitigation

cluster_0 High pH Mobile Phase cluster_1 Low pH Mobile Phase (pH < pKa) Analyte- Analyte (COO-) Silanol- Silica (Si-O-) Analyte-->Silanol- Ionic Interaction (Peak Tailing) Analyte-H Analyte (COOH) Silanol-H Silica (Si-OH) Analyte-H->Silanol-H Reduced Interaction (Good Peak Shape)

Caption: Effect of mobile phase pH on peak shape.

Problem 3: I am observing a gradual decrease in analyte signal over a series of injections, especially when samples are left in the autosampler.

Possible Cause: This could be due to the photodegradation of the [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Thiazole-containing compounds can be light-sensitive.[6]

Solutions:

  • Protect Samples from Light:

    • Use amber autosampler vials or vials with light-blocking caps.

    • If possible, cover the autosampler tray to minimize exposure to ambient light.

  • Control Autosampler Temperature:

    • Set the autosampler temperature to 4°C to slow down any potential degradation reactions.

  • Limit Sample Residence Time:

    • Prepare samples in smaller batches and analyze them promptly. Avoid letting samples sit in the autosampler for extended periods.

  • Investigate for Degradants:

    • If you suspect degradation, analyze a stressed sample (e.g., one that has been intentionally exposed to light for an extended period). Look for the appearance of new peaks in the chromatogram. An LC-MS analysis can help in identifying the mass of potential degradants.[6]

References

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. ([Link])

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. ([Link])

  • Matrix Effects and Application of Matrix Effect Factor. ([Link])

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ([Link])

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ([Link])

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. ([Link])

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. ([Link])

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ([Link])

  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid - PubChem. ([Link])

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How to increase the potency of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Potency Optimization of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing the potency of the [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid scaffold. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying strategic thinking and troubleshooting frameworks essential for a successful lead optimization campaign.

This document is structured as a series of frequently asked questions (FAQs) that address common challenges and strategic decisions encountered during experimental work. We will explore Structure-Activity Relationships (SAR), bioisosteric replacement strategies, and troubleshooting for common issues like low initial potency.

Frequently Asked Questions (FAQs)

FAQ 1: I'm starting a project with this scaffold. What are its key structural features and how might they contribute to biological activity?

Understanding the core scaffold is the critical first step. We can deconstruct the parent compound, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, into three primary pharmacophoric regions. Each region offers a distinct opportunity for modification to enhance potency and fine-tune physicochemical properties.

  • Region A: The 2-(3-Chlorophenyl) Group: This aromatic ring is likely responsible for making key hydrophobic or van der Waals interactions within the target's binding pocket. The position and nature of the substituent (in this case, chlorine at the meta position) are crucial. Its electron-withdrawing properties and steric bulk define its interaction profile.

  • Region B: The 1,3-Thiazole Core: This five-membered heterocycle acts as a rigid linker or scaffold, holding the other two regions in a specific spatial orientation. The nitrogen and sulfur atoms can potentially engage in hydrogen bonding or other polar interactions with the target protein. Thiazole rings are common motifs in pharmacologically active compounds.[1]

  • Region C: The 4-Acetic Acid Group: The carboxylic acid is a strong hydrogen bond donor and acceptor and is likely ionized at physiological pH, forming a carboxylate anion. This anionic group frequently serves as a critical anchor, forming a strong ionic interaction (a salt bridge) with a corresponding positively charged residue (like Lysine or Arginine) in the target's active site.

Diagram 1: Pharmacophore Model

G cluster_0 [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid A Region A 2-(3-Chlorophenyl) Group B Region B 1,3-Thiazole Scaffold A->B Hydrophobic Interactions (Binding Pocket Specificity) C Region C 4-Acetic Acid Side-Chain B->C Rigid Linker (Spatial Orientation) Target Target Protein (e.g., Active Site Residue) C->Target Ionic Interaction / H-Bonding (Primary Anchor) G A Design (Hypothesis Generation, SAR Analysis) B Synthesize (Chemical Analog Production) A->B Select Target Analogs C Test (In Vitro Biological Assay, e.g., IC50) B->C Purified Compounds D Analyze (Interpret Data, Update SAR) C->D Biological Data D->A New Design Hypothesis

Caption: The iterative cycle of lead optimization in drug discovery.

Protocol 1: General Synthetic Strategy for Analogs (Hantzsch Thiazole Synthesis)

This protocol outlines a general, well-established method for synthesizing the core scaffold, which can be adapted to create a wide variety of analogs for SAR studies. [1] Objective: To synthesize analogs of the [2-(Aryl)-1,3-thiazol-4-yl]acetic acid scaffold.

Steps:

  • Thioamide Formation:

    • React a substituted benzaldehyde (e.g., 3-chlorobenzaldehyde, 4-methylbenzaldehyde) with Lawesson's reagent or P₄S₁₀ to convert the aldehyde to the corresponding thioamide. This allows for the creation of diversity in Region A.

  • Cyclization Reaction (Hantzsch Synthesis):

    • Dissolve the synthesized thioamide in a suitable solvent like ethanol or isopropanol.

    • Add an equivalent of ethyl 4-chloroacetoacetate. This reagent will form the thiazole ring and install the ester precursor to the acetic acid side chain.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, and the thiazole product will often precipitate. It can be isolated by filtration.

  • Saponification (Ester Hydrolysis):

    • Suspend the ester product from the previous step in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed to the carboxylic acid (monitored by TLC).

  • Work-up and Purification:

    • Remove the organic solvent (ethanol) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylate, causing the final product to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The final compound's purity and identity should be confirmed by analytical techniques such as NMR, LC-MS, and HRMS.

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosteric Replacement Str
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Alcaro, S., & Ortuso, F. (2014). Bioisosteric Replacements in Drug Design. Bentham Science Publishers.
  • Zayed, M. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Zayed, M. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • How to increase potency of drugs? (2025).
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2001). Farmaco.
  • Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera.
  • Structure–activity relationship (SAR) of 1,3‐thiazole and 1,3,4‐thiadiazole derivatives incorporating pyrazole tri‐heterocyclic systems as anticancer agents. (n.d.).
  • FBDD: Fragment-Based Drug Discovery. (n.d.). BioSolveIT.
  • Fragment-based Drug Discovery. (n.d.). WuXi Biology.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • Medicinal Chemistry Strategies for the Modification of Bioactive N
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2023).
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Discovery.
  • Mechanism of drug-potency enhancement via methyl
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023).
  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. (n.d.). PubChem.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.).
  • {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. (n.d.). PubChem.
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. (n.d.). TargetMol.
  • [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid. (n.d.). Sigma-Aldrich.
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018).
  • 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid. (n.d.). Santa Cruz Biotechnology. 6ndYOQ==)

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Technical Support Center: Overcoming Resistance to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As a Senior Application Scientist, it is my priority to provide you with accurate and actionable scientific guidance. The compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is not extensively characterized in publicly available literature as a therapeutic agent. Therefore, this technical support guide utilizes it as a representative small molecule inhibitor to explore the fundamental principles and strategies for overcoming acquired drug resistance in cell lines. The mechanisms and protocols described are based on established knowledge in the field of cancer drug resistance and are broadly applicable to a range of small molecule inhibitors.

I. Frequently Asked Questions (FAQs): Initial Troubleshooting

This section addresses the most common initial questions and observations from researchers who suspect their cell lines have developed resistance.

Q1: My cells have stopped responding to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid at previously effective concentrations. What are the first steps I should take?

A1: An apparent loss of efficacy can stem from several factors, not all of which are true biological resistance. Before embarking on a lengthy investigation into resistance mechanisms, it is crucial to perform the following preliminary checks:

  • Confirm Compound Integrity:

    • Age and Storage: Has the compound been stored correctly (e.g., protected from light, at the recommended temperature)? Small molecules can degrade over time.

    • Solvent Stability: Is the compound stable in the solvent used for stock solutions (e.g., DMSO)? Some compounds have limited stability in solution, even when frozen. Consider preparing fresh stock solutions.

  • Verify Cell Line Authenticity and Health:

    • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular response to drugs. Regularly test your cell cultures.

    • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a common source of experimental variability. Verify the identity of your cell line using Short Tandem Repeat (STR) profiling.

    • Passage Number: Are you using cells of a very high passage number? Genetic drift can occur over time, leading to altered phenotypes. It is advisable to work with cells within a defined passage number range and to periodically thaw a fresh vial of the parental cell line.

  • Standardize Experimental Conditions:

    • Seeding Density: Ensure that cell seeding densities are consistent between experiments, as this can affect the drug response.

    • Assay Variability: Re-run a dose-response curve with the parental (non-resistant) cell line alongside your suspected resistant line to confirm that the assay itself is performing as expected.

Q2: How can I quantitatively confirm that my cell line has developed resistance?

A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line to that of the original, parental cell line.

  • Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Analysis: Calculate the IC50 value for both the parental and the suspected resistant cell lines. A significant increase (typically 3-fold or higher) in the IC50 value for the resistant line is a strong indication of acquired resistance. This "fold-resistance" is a key quantitative metric.

Protocol: Determining IC50 using an MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells for "no cells" (blank) and "cells with vehicle" (negative control).

  • Drug Treatment: Prepare serial dilutions of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Remove the old media from the cells and add the media containing the different drug concentrations.

  • Incubation: Incubate the plate for a period that is relevant to the compound's mechanism of action (typically 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: After subtracting the blank, normalize the data to the vehicle-treated cells (100% viability). Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50.

II. Troubleshooting Guide: Investigating Mechanisms of Resistance

Once you have confirmed resistance, the next step is to identify the underlying mechanism. The three most common mechanisms of acquired resistance to small molecule inhibitors are:

  • Increased drug efflux.

  • Alterations of the drug's molecular target.

  • Metabolic inactivation of the drug.

Mechanism 1: Increased Drug Efflux

Many cancer cells develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.[1][2][3] Key members of this family include P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[3]

Q: How can I determine if my resistant cells are overexpressing efflux pumps?

A: There are two main approaches: functional assays and expression analysis.

  • Functional Assay (Rhodamine 123 Efflux): This assay uses a fluorescent substrate of ABC transporters. If the pumps are active, the cells will expel the dye and show low fluorescence.

    Protocol: Rhodamine 123 Efflux Assay
    • Cell Preparation: Harvest both parental and resistant cells and resuspend them in media.

    • Dye Loading: Incubate the cells with Rhodamine 123.

    • Efflux Phase: Wash the cells and resuspend them in fresh, dye-free media. For a subset of cells, add a known ABC transporter inhibitor (e.g., Verapamil for P-gp).

    • Analysis: After an incubation period, measure the intracellular fluorescence using a flow cytometer. Resistant cells should display lower fluorescence compared to parental cells, and this should be reversed by the ABC transporter inhibitor.

  • Expression Analysis:

    • qPCR: Measure the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2).

    • Western Blot: Detect the protein levels of these transporters.

Troubleshooting Workflow for Drug Efflux

Caption: Workflow to investigate and confirm drug efflux as a resistance mechanism.

Mechanism 2: Alterations of the Drug Target

Resistance can arise from changes in the protein that the drug is designed to inhibit.[4][5] These changes can prevent the drug from binding effectively. Common alterations include:

  • Point mutations in the drug-binding site.[4]

  • Gene amplification of the target, leading to its overexpression.

  • Changes in expression of the target protein.

Q: How can I check for changes in the drug's target?

A: The approach depends on the nature of the target. Assuming our compound targets a specific protein:

  • Sequencing: Sequence the gene encoding the target protein in both parental and resistant cells to identify any mutations that may have arisen.

  • qPCR: Quantify the mRNA levels of the target gene to check for changes in gene expression.

  • Western Blot/Flow Cytometry: Measure the total protein level of the target. An increase in protein level may indicate that the cells are compensating for the drug's inhibitory effect by producing more of the target.

  • Phospho-specific Antibodies: If the target is a kinase, use phospho-specific antibodies (via Western Blot or flow cytometry) to assess its activation state in the presence of the drug. Resistant cells may maintain a higher level of target phosphorylation.

Mechanism 3: Metabolic Inactivation

Cells can develop resistance by upregulating enzymes, such as cytochrome P450s, that metabolize and inactivate the drug.[6][7] This reduces the effective intracellular concentration of the active compound.

Q: How can I investigate if my drug is being inactivated?

A: This is a more complex mechanism to probe and often requires analytical chemistry techniques.

  • LC-MS/MS Analysis: Treat parental and resistant cells with the compound. After incubation, collect the intracellular lysates and the extracellular media. Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to look for the parent compound and potential metabolites. A lower concentration of the parent compound and the appearance of new metabolic peaks in the resistant cells would suggest metabolic inactivation.

  • Enzyme Inhibition: If you have a hypothesis about which enzyme family might be responsible (e.g., cytochrome P450s), you can co-administer your compound with a known inhibitor of that enzyme family and see if it restores sensitivity.

Summary of Resistance Mechanisms and Investigations
Mechanism Key Cellular Change Primary Investigation Method Confirmatory Assays
Increased Drug Efflux Overexpression of ABC transportersRhodamine 123 Efflux AssayqPCR/Western Blot for ABCB1, etc.
Target Alteration Mutation or overexpression of the drug targetGene Sequencing of the targetqPCR, Western Blot, Phospho-protein analysis
Metabolic Inactivation Increased activity of drug-metabolizing enzymesLC-MS/MS analysis of cell lysates and mediaCo-treatment with metabolic enzyme inhibitors
Bypass Pathway Activation Upregulation of parallel signaling pathwaysPhospho-kinase array, RNA-seqWestern Blot for key pathway nodes

III. Advanced Strategies to Overcome Resistance

If you have identified the resistance mechanism, or even if you haven't, there are several strategies you can employ to overcome it.

Combination Therapies

Using a second compound to re-sensitize the cells to the first is a common and effective strategy.[8][9] The choice of the second agent depends on the resistance mechanism:

  • For Drug Efflux: Combine [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid with an ABC transporter inhibitor like Verapamil or Zosuquidar.

  • For Bypass Pathways: If you find that a compensatory pathway (e.g., the PI3K/Akt pathway) is activated, combine your compound with an inhibitor of that pathway.

Synthetic Lethality

Synthetic lethality occurs when the loss of two genes or pathways is lethal to a cell, but the loss of either one alone is not.[10][11] If resistance is caused by a specific mutation, you can screen for drugs that are specifically toxic to cells carrying that mutation. This can be a powerful way to selectively target resistant cells.[12][13] Identifying synthetic lethal partners often requires high-throughput screening (e.g., with siRNA or CRISPR libraries).[14]

Conceptual Diagram of Synthetic Lethality

Caption: Synthetic lethality exploits the resistance mutation to induce cell death with a second drug.

IV. References

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature Reviews Cancer, 2(1), 48-58.

  • Luo, J., Solimini, N. L., & Elledge, S. J. (2009). Principles of cancer therapy: oncogene and non-oncogene addiction. Cell, 136(5), 823-837.

  • Kaelin, W. G. (2005). The concept of synthetic lethality in the context of anticancer therapy. Nature Reviews Cancer, 5(9), 689-698.

  • Spratt, B. G. (1994). Resistance to antibiotics mediated by target alterations. Science, 264(5157), 389-393.

  • Sarkadi, B., Homolya, L., Szakács, G., & Váradi, A. (2004). The role of ABC transporters in drug resistance, metabolism and toxicity. Current opinion in drug discovery & development, 7(4), 472-484.

  • Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Current pharmaceutical design, 20(5), 793-807.

  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer, 18(7), 452-464.

  • Alam, A., Soltani, Z., & Fojo, T. (2019). Clinically-relevant ABC transporter for anti-cancer drug resistance. Frontiers in oncology, 9, 516.

  • Bayat Mokhtari, R., Homayouni, T. S., Baluch, N., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022.

  • Lambert, T. (2000). Target modification as a mechanism of antimicrobial resistance. In Antibiotic and Chemotherapy (pp. 133-144). Karger Publishers.

  • Jenkins, R. W., & Barbie, D. A. (2014). A cilia-dependent mechanism of cancer drug resistance. Trends in cancer, 1(1), 13-21.

  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell.

  • ATCC. (n.d.). Drug resistance in cancer: mechanisms and models. ATCC.

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309.

  • Wright, G. D. (2011). Molecular mechanisms of antibiotic resistance. Chemical communications, 47(15), 4234-4241.

  • Davies, J., & Davies, D. (2010). Origins and evolution of antibiotic resistance. Microbiology and molecular biology reviews, 74(3), 417-433.

  • Stogios, P. J., & Savchenko, A. (2020). Antibiotic resistance by enzymatic modification of antibiotic targets. Trends in molecular medicine, 26(8), 768-782.

  • O'Neil, N. J., Bailey, M. L., & Hieter, P. (2017). Synthetic lethality and cancer. Nature Reviews Genetics, 18(10), 613-623.

  • Scatena, C. D., & Flesher, D. L. (2019). Synthetic lethality to overcome cancer drug resistance. Journal of Cancer Metastasis and Treatment, 5, 4.

  • Nijman, S. M. (2011). Synthetic lethality: a new chapter in the book of cancer. Cell, 147(7), 1443-1447.

  • Obach, R. S. (2001). The importance of cytochrome P450 3A4 in drug metabolism. Current drug metabolism, 2(2), 163-172.

  • Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annu. Rev. Pharmacol. Toxicol., 40(1), 581-616.

  • Iacobazzi, V., & Infantino, V. (2014). Metabolic reprogramming in cancer: the role of mitochondrial citrate carrier. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1839(12), 1215-1220.

  • PubChem. (n.d.). [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. National Center for Biotechnology Information.

  • Wishart, D. S. (2022). Small molecule inhibitors for cancer metabolism. Expert opinion on therapeutic patents, 32(1), 1-4.

  • Sun, L., Suo, C., Li, S., Zhang, H., & Gao, P. (2020). Metabolic reprogramming for cancer cells and their microenvironment: beyond the Warburg effect. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1874(2), 188411.

  • Sigma-Aldrich. (n.d.). [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. MilliporeSigma.

  • Santa Cruz Biotechnology. (n.d.). [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Santa Cruz Biotechnology, Inc.

  • Nakano, S., & Ebisu, S. (2012). Acetic acid resistance in acetic acid bacteria. In Acetic Acid Bacteria (pp. 165-177). Springer, Tokyo.

  • PubChem. (n.d.). {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. National Center for Biotechnology Information.

  • Trček, J., & Salma, M. (2024). Antibiotic Resistance in Acetic Acid Bacteria Originating from Vinegar. Microorganisms, 12(7), 1335.

  • TargetMol. (n.d.). [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. TargetMol.

  • Cymit Química S.L. (n.d.). [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Cymit Química S.L.

  • Nikaido, H. (2009). Multidrug resistance in bacteria. Annu. Rev. Biochem., 78, 119-146.

Sources

Technical Support Center: Scale-Up Synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. It provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of the Synthetic Pathway

The most industrially viable and scalable route to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a multi-step process culminating in the Hantzsch thiazole synthesis, followed by ester hydrolysis.[1][2] The key transformations involve the formation of a thioamide, its condensation with an α-halo ketoester, and subsequent conversion to the final carboxylic acid.

Synthetic_Pathway cluster_start1 Starting Material 1 cluster_start2 Starting Material 2 cluster_intermediate Key Intermediate cluster_product_ester Ester Intermediate cluster_final Final Product A 3-Chlorobenzonitrile C 3-Chlorothiobenzamide A->C NaHS/MgCl2 or Lawesson's Reagent B Ethyl 4-chloroacetoacetate D Ethyl [2-(3-chlorophenyl)- 1,3-thiazol-4-yl]acetate B->D Hantzsch Cyclization (e.g., in Ethanol, Reflux) C->D Hantzsch Cyclization (e.g., in Ethanol, Reflux) E [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid D->E Hydrolysis (e.g., LiOH or NaOH)

Diagram 1: Overall synthetic route for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses common issues encountered during each key stage of the synthesis.

Stage 1: Synthesis of 3-Chlorothiobenzamide

The conversion of 3-chlorobenzonitrile or 3-chlorobenzamide to the corresponding thioamide is a critical first step.

Question: My conversion of 3-chlorobenzonitrile to 3-chlorothiobenzamide is stalling, resulting in low yields. What is the cause?

Answer: Incomplete conversion is often due to passivation of the sulfiding agent or insufficient reaction time.

  • Causality: When using reagents like sodium hydrosulfide (NaHS), the reaction is heterogeneous. Inadequate mixing on a larger scale can lead to poor contact between the nitrile and the reagent. Furthermore, the presence of moisture can affect the reactivity of some sulfiding agents.

  • Troubleshooting Actions:

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the sulfiding agent is used.

    • Solvent & Mixing: Use an appropriate solvent like DMF and ensure vigorous mechanical stirring, which is crucial for scale-up to maintain reagent suspension and facilitate mass transfer.[3]

    • Use of Additives: The addition of MgCl₂ has been reported to facilitate this conversion by activating the nitrile, leading to higher yields at room temperature.[3]

    • Alternative Reagents: For difficult conversions, Lawesson's reagent is highly effective but introduces phosphorus-based byproducts that require careful downstream purification.

Question: I am using Lawesson's reagent to convert 3-chlorobenzamide, but the reaction is sluggish and purification is difficult. How can I optimize this?

Answer: Sluggishness with Lawesson's reagent can be due to temperature or solubility issues. Purification challenges arise from phosphorus byproducts.

  • Causality: Lawesson's reagent requires sufficient thermal energy to facilitate the thionation. Its own solubility and that of the starting amide in the reaction solvent are critical for reaction kinetics.

  • Troubleshooting Actions:

    • Temperature Control: Ensure the reaction is heated adequately, typically in a high-boiling solvent like toluene or xylene, to reflux. Monitor the reaction progress by TLC or HPLC.

    • Solvent Choice: Toluene is a common and effective solvent. Ensure your starting material is fully dissolved before or during heating.

    • Purification Strategy: Upon completion, the reaction mixture can be cooled, and the phosphorus byproducts can often be precipitated or removed by washing the organic layer with a mild aqueous base (like NaHCO₃ solution) followed by water and brine.

Stage 2: Hantzsch Thiazole Synthesis (Cyclization)

This is the core ring-forming reaction where the thioamide and ethyl 4-chloroacetoacetate are condensed.[1]

Question: The yield of the Hantzsch cyclization is significantly lower on a 1 kg scale compared to my 10 g lab-scale experiment. What are the likely scale-up issues?

Answer: The primary challenges in scaling up the Hantzsch synthesis are thermal management, control of addition rates, and maintaining reaction homogeneity.

  • Causality: The initial S-alkylation of the thioamide is often exothermic. On a large scale, poor heat dissipation can lead to localized "hot spots," promoting the formation of side products and degradation.

  • Troubleshooting Actions:

    • Controlled Addition: Add the ethyl 4-chloroacetoacetate solution slowly to the heated solution of the thioamide in the solvent (e.g., ethanol). This allows for better control of the exotherm.

    • Temperature Monitoring: Use a reactor with efficient cooling and an internal temperature probe. Maintain a steady reflux; avoid overly aggressive heating which can lead to byproduct formation.[4]

    • Solvent Selection: While ethanol is common, a solvent screening might be beneficial. The choice of solvent can influence reaction rates and solubility of intermediates, which is critical for preventing precipitation and ensuring a complete reaction.[4]

    • Purity of Starting Materials: Impurities in either the thioamide or the α-halo ketoester can introduce competing side reactions.[4] Ensure both starting materials are of high purity (>98%) before starting the scale-up batch.

Hantzsch_Mechanism start 3-Chlorothiobenzamide + Ethyl 4-chloroacetoacetate step1 S-Alkylation (SN2 Attack) intermediate1 Isothioamide Intermediate step1->intermediate1 Forms C-S bond step2 Intramolecular Cyclization (N attacks Carbonyl) intermediate2 Thiazoline Intermediate step2->intermediate2 Forms 5-membered ring step3 Dehydration (-H2O) product Ethyl [2-(3-chlorophenyl)- 1,3-thiazol-4-yl]acetate step3->product Aromatization

Diagram 2: Simplified mechanism of the Hantzsch thiazole synthesis.[2][5]

Question: I am observing a significant side product during the cyclization. How can I identify and mitigate it?

Answer: Side products often arise from self-condensation of the ethyl 4-chloroacetoacetate or from reactions involving impurities.

  • Causality: Ethyl 4-chloroacetoacetate can undergo self-condensation, especially in the presence of a base or at elevated temperatures for prolonged periods. If the thioamide contains unreacted nitrile, other pathways may also occur.

  • Troubleshooting Actions:

    • Order of Addition: Adding the ethyl 4-chloroacetoacetate to the thioamide solution (rather than the reverse) ensures the thioamide is in excess initially, favoring the desired reaction pathway.

    • pH Control: The Hantzsch synthesis is typically run under neutral or slightly acidic conditions (the reaction generates HBr or HCl, which can be buffered by the solvent or a non-nucleophilic base if needed). Strongly basic conditions should be avoided.[4]

    • Reaction Monitoring: Track the reaction by HPLC. If a side product begins to form, consider lowering the reaction temperature, even if it extends the reaction time.[4]

ParameterLab Scale (10 g)Scale-Up (1 kg)Rationale for Change
Addition Time 5 minutes1-2 hoursControl exotherm and prevent byproduct formation.
Solvent Volume 100 mL (10 vol)8 L (8 vol)Slightly more concentrated to improve throughput, but sufficient for mixing.
Stirring Magnetic StirrerOverhead MechanicalEnsures homogeneity in a large volume, preventing localized heating.
Work-up Direct precipitationCooled, controlled precipitationSlow cooling improves crystal size and purity, making filtration easier.
Table 1: Comparison of typical lab-scale vs. scale-up process parameters.
Stage 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

Question: During the basic hydrolysis of the ester, my product seems to be degrading, leading to a dark color and lower purity. Why is this happening?

Answer: Degradation during hydrolysis is typically caused by overly harsh conditions—either too high a concentration of base, excessive temperature, or prolonged reaction times.

  • Causality: The thiazole ring, while aromatic, can be susceptible to cleavage under forcing basic conditions. The product itself may also be sensitive to heat in a strong caustic solution.

  • Troubleshooting Actions:

    • Choice of Base: Use a milder base like lithium hydroxide (LiOH) instead of NaOH or KOH, as it often allows for hydrolysis at lower temperatures.

    • Temperature Control: Conduct the hydrolysis at or slightly above room temperature (e.g., 25-40°C). Avoid refluxing in strong base.

    • Stoichiometry: Use a modest excess of base (e.g., 1.5-2.0 equivalents). Using a large excess does not significantly speed up the reaction but increases the risk of degradation.

    • Reaction Monitoring: Monitor the disappearance of the starting ester by HPLC. As soon as the conversion is complete (>99%), proceed immediately with the work-up.

Question: My final product is an oil or is very difficult to crystallize after the acidic work-up. How can I achieve a clean, solid product?

Answer: Difficulty in crystallization is usually due to the presence of impurities or residual solvent.

  • Causality: Impurities, even at low levels, can act as crystallization inhibitors. Residual organic solvents from the extraction step can also prevent solidification.

  • Troubleshooting Actions:

    • Controlled Precipitation: After hydrolysis, cool the basic aqueous solution before slowly acidifying with an acid like 1M HCl. Monitor the pH closely and aim for a final pH of ~4-5, which should be near the isoelectric point of the acid, minimizing its solubility.

    • Solvent Swap: After extracting the acidified product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer thoroughly with water and brine. Then, perform a solvent swap to a solvent system known to promote crystallization, such as Toluene/Heptane or Ethanol/Water.

    • Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution to induce crystallization.

    • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., heptane) to a solution of the product in a good solvent (e.g., ethyl acetate or toluene) at a controlled temperature to force precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for this process at scale? A1: The primary hazards involve:

  • Ethyl 4-chloroacetoacetate: It is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).

  • Hydrogen Sulfide/Thionating Reagents: If using NaHS or similar reagents, there is a risk of releasing toxic H₂S gas, especially under acidic conditions. Lawesson's reagent is also toxic. All thionation steps must be performed in a well-ventilated area with proper quenching procedures in place.

  • Solvents: The use of flammable solvents like ethanol and ethyl acetate requires adherence to all standard procedures for handling flammable liquids on a large scale.

Q2: Which analytical methods are best for in-process controls (IPCs)? A2: A combination of techniques is recommended:

  • TLC: Excellent for rapid, qualitative tracking of starting material consumption and product formation at the bench.

  • HPLC: The preferred method for quantitative analysis at scale. It can accurately determine the percentage conversion and profile of any impurities, which is crucial for making decisions about reaction completion and work-up procedures.

  • ¹H NMR: Useful for confirming the structure of isolated intermediates and the final product.

  • LC-MS: Helpful for identifying unknown impurities observed during HPLC analysis.

Q3: Can this synthesis be made "greener"? A3: Yes, several strategies can be employed:

  • Solvent Choice: Consider replacing chlorinated solvents or DMF with greener alternatives where possible. For the Hantzsch reaction, exploring solvents like ethanol/water mixtures can be effective.[6] Some studies have shown success with catalyst-free reactions in water or using PEG-600.[7]

  • Catalysis: Modern variations of the Hantzsch synthesis use catalysts to improve efficiency and allow for milder reaction conditions, reducing energy consumption and byproduct formation.[4][6]

  • Work-up Procedures: Minimize solvent use by favoring crystallization over chromatographic purification for the final product.

Troubleshooting_Flowchart start Low Yield in Final Product check_hydrolysis Analyze Hydrolysis Step (HPLC of crude pre-workup) start->check_hydrolysis Is purity low before isolation? check_cyclization Analyze Cyclization Step (Review IPCs/isolate intermediate) start->check_cyclization Is mass balance low from ester? hydrolysis_ok Hydrolysis is clean (>98% conversion) check_hydrolysis->hydrolysis_ok Yes hydrolysis_bad Significant degradation or incomplete reaction check_hydrolysis->hydrolysis_bad No cyclization_ok Cyclization yield is high (>85%) check_cyclization->cyclization_ok Yes cyclization_bad Low yield or high impurity in ester intermediate check_cyclization->cyclization_bad No solution_purification Issue is in Purification/Isolation: - Optimize pH of precipitation - Screen crystallization solvents - Perform re-work/wash hydrolysis_ok->solution_purification solution_hydrolysis Issue is in Hydrolysis: - Lower temperature - Use milder base (LiOH) - Reduce reaction time hydrolysis_bad->solution_hydrolysis solution_starting_materials Problem is likely in starting materials or thioamide formation step cyclization_ok->solution_starting_materials solution_cyclization Issue is in Cyclization: - Check purity of starting materials - Control exotherm via slow addition - Screen solvents/temperature cyclization_bad->solution_cyclization

Sources

Validation & Comparative

A Researcher's Guide to Validating the Inhibitory Effect of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid on Cytosolic Phospholipase A2α

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, against its putative target, cytosolic phospholipase A2 alpha (cPLA2α). This document outlines the scientific rationale, comparative compounds, and detailed experimental protocols necessary to rigorously assess its efficacy and selectivity.

Introduction: Targeting the Engine of Inflammation

Cytosolic phospholipase A2 alpha (cPLA2α) stands as a critical gatekeeper in the inflammatory cascade.[1][2] Upon cellular stimulation, it is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1] This event initiates the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which drive inflammatory responses.[1][3] Given its pivotal role, cPLA2α is a highly attractive therapeutic target for a multitude of inflammatory diseases.[2][3]

The chemical scaffold of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid features a thiazole ring, a common moiety in a class of known cPLA2α inhibitors.[3][4][5] This structural similarity provides a strong rationale for hypothesizing that it functions as a cPLA2α inhibitor. This guide details the necessary steps to test this hypothesis, moving from direct enzymatic inhibition to cell-based functional outcomes.

The Strategic Approach to Validation

Our validation strategy is built on a tiered approach, beginning with direct target engagement and progressing to cellular and functional consequences of inhibition. This ensures a comprehensive understanding of the compound's mechanism of action.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Comparative Analysis enzymatic Direct Enzyme Inhibition Assay (Biochemical) selectivity Isoform Selectivity Profiling (sPLA2, iPLA2) enzymatic->selectivity Confirm Specificity aa_release Arachidonic Acid (AA) Release Assay (Cell-Based) enzymatic->aa_release Validate in Cellular Context pge2 Prostaglandin E2 (PGE2) Production (Downstream Effect) aa_release->pge2 Functional Consequence ic50_comp IC50 Comparison with Known Inhibitors pge2->ic50_comp Quantify Potency cytotox Cytotoxicity Assessment ic50_comp->cytotox Therapeutic Window

Caption: A tiered workflow for validating a novel cPLA2α inhibitor.

Comparative Inhibitors: Establishing a Performance Benchmark

To contextualize the inhibitory potential of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, it is essential to compare its performance against well-characterized cPLA2α inhibitors.

CompoundChemical ClassTypical IC50Key Characteristics
Pyrrophenone Pyrrolidine-based~35 nMPotent and specific cPLA2α inhibitor, widely used as a research tool.[6]
AVX235 (GK470) Thiazolyl Ketone~0.6 µM (cellular)A thiazole-containing inhibitor with demonstrated in vivo anti-inflammatory effects.
RSC-3388 Indole derivative~35 nMPotent and specific inhibitor used in various in vitro and in vivo studies.
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Thiazole Acetic Acid To Be Determined Test Compound

Experimental Protocols

In Vitro cPLA2α Enzyme Inhibition Assay (Fluorescence-Based)

Objective: To determine the direct inhibitory effect of the test compound on the catalytic activity of purified recombinant human cPLA2α.

Rationale: This assay provides a direct measure of target engagement, independent of cellular complexities like membrane permeability. A fluorescent substrate allows for a sensitive and continuous readout of enzyme activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM KCl, 1 mM CaCl₂, 0.5 mM Triton X-100, pH 7.4.

    • Enzyme: Recombinant human cPLA2α diluted in assay buffer.

    • Substrate: Prepare a fluorescent phospholipid substrate (e.g., PED-A1) solution in assay buffer.

    • Test Compound: Prepare a stock solution of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in DMSO. Create a serial dilution series in assay buffer. Include known inhibitors (Pyrrophenone) as positive controls and a DMSO vehicle control.

  • Assay Procedure:

    • Add 50 µL of the test compound dilutions or controls to the wells of a 96-well microplate.

    • Add 25 µL of the diluted cPLA2α enzyme solution to each well.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorescent substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (Excitation/Emission appropriate for the substrate) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Arachidonic Acid (AA) Release Assay

Objective: To measure the ability of the test compound to inhibit agonist-induced AA release from whole cells.[1][7][8]

Rationale: This assay validates the compound's activity in a physiological context, assessing its ability to cross the cell membrane and inhibit cPLA2α in its native environment.

G cluster_0 Workflow A 1. Label Cells (e.g., HaCaT) with ³H-Arachidonic Acid B 2. Wash to Remove Unincorporated ³H-AA A->B C 3. Pre-incubate with Test Compound or Controls B->C D 4. Stimulate with Agonist (e.g., EGF, A23187) C->D E 5. Collect Supernatant D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F

Caption: Workflow for the radiometric arachidonic acid release assay.

Protocol:

  • Cell Culture and Labeling:

    • Plate a suitable cell line (e.g., HaCaT keratinocytes, SW982 synoviocytes) in 24-well plates.[1][5]

    • Label the cells overnight by incubating with ³H-Arachidonic Acid (e.g., 0.4 µCi/mL) in a low-serum medium.[1]

  • Inhibition and Stimulation:

    • The next day, wash the cells twice with PBS containing fatty acid-free BSA (2 mg/mL) to remove unincorporated ³H-AA.[1]

    • Pre-incubate the cells with various concentrations of the test compound, positive controls, or vehicle (DMSO) for 30-60 minutes.

    • Stimulate AA release by adding an appropriate agonist (e.g., EGF, calcium ionophore A23187) for a defined period (e.g., 60 minutes).[1]

  • Quantification:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells.[1]

    • Measure the amount of released ³H-AA in the supernatant using liquid scintillation counting.[9]

  • Data Analysis:

    • Calculate the percentage of AA release relative to the total incorporated radioactivity.

    • Determine the IC50 value by plotting the percentage inhibition of agonist-stimulated release against the inhibitor concentration.

Downstream Prostaglandin E2 (PGE2) Quantification by ELISA

Objective: To confirm that inhibition of AA release translates to a reduction in the production of a key downstream inflammatory mediator, PGE2.[5]

Rationale: This assay provides functional validation of cPLA2α inhibition by measuring a biologically relevant endpoint. An ELISA provides a highly sensitive and specific method for quantifying PGE2.[10][11][12]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., PBMCs, HaCaT) in 24-well plates and allow them to adhere.

    • Pre-treat the cells with serial dilutions of the test compound or controls for 1 hour.

    • Stimulate the cells with an inflammatory agonist (e.g., LPS for PBMCs, EGF for HaCaT) for 24 hours to induce PGE2 production.[1]

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge to pellet any debris. The supernatant can be assayed immediately or stored at -80°C.

  • PGE2 ELISA:

    • Perform the ELISA according to the manufacturer's protocol (e.g., a competitive ELISA format).[10][11][12]

    • Briefly, samples and PGE2 standards are added to a microplate pre-coated with an anti-PGE2 antibody.

    • A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for antibody binding sites.

    • After washing, a substrate solution is added, and the color development is measured with a plate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis:

    • Generate a standard curve using the known PGE2 standards.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Determine the IC50 for the inhibition of PGE2 production.

Expected Outcomes and Interpretation

The collective data from these experiments will provide a robust validation of the inhibitory activity of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

G cluster_0 Experimental Data cluster_1 Interpretation ic50_biochem Low IC50 in Biochemical Assay conclusion Conclusion: Compound is a potent and cell-permeable cPLA2α inhibitor ic50_biochem->conclusion Direct Target Engagement ic50_cell Dose-dependent Inhibition of AA Release ic50_cell->conclusion Cellular Efficacy ic50_pge2 Dose-dependent Reduction of PGE2 Production ic50_pge2->conclusion Functional Activity

A successful validation would show:

  • A potent IC50 value in the direct enzyme inhibition assay.

  • A corresponding dose-dependent inhibition of arachidonic acid release in a cellular context.

  • A significant, dose-dependent reduction in the production of downstream PGE2.

By comparing these IC50 values to those of established inhibitors like Pyrrophenone and AVX235, the relative potency and potential of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid as a novel anti-inflammatory agent can be effectively determined. Further studies should also include selectivity assays against other PLA2 isoforms (sPLA2, iPLA2) and general cytotoxicity assays to establish a therapeutic window.

References

  • Kokotos, G., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central. Available at: [Link]

  • Gijón, M. A., et al. (2000). Filtration assay for arachidonic acid release. PubMed. Available at: [Link]

  • Bourboula, A., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central. Available at: [Link]

  • Kokotos, G., et al. (2022). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. ResearchGate. Available at: [Link]

  • Kokotos, G., et al. (2022). Selected inhibitors of cPLA2α The structures of selected inhibitors of... ResearchGate. Available at: [Link]

  • Kokotos, G., et al. (2014). Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo. PubMed. Available at: [Link]

  • Jones, C., et al. (1996). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. PubMed. Available at: [Link]

  • Krishgen Biosystems. (n.d.). Rat Prostaglandin E2, PG-E2 GENLISA™ ELISA. Krishgen Biosystems. Available at: [Link]

  • Schönbichler, S. A., et al. (2020). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. Available at: [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Elabscience. Available at: [Link]

  • Løset, G. J., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. PMC. Available at: [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. Available at: [Link]

  • Løset, G. J., et al. (2021). Effect of the cytosolic phospholipase A2 protein (cPLA2α) inhibitors... ResearchGate. Available at: [Link]

  • Yu, H., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. PubMed Central. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Klint, P., et al. (1999). Ligand-induced release of arachidonic acid in cells expressing... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and Other Thiazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of anti-inflammatory compounds, the thiazole scaffold represents a cornerstone of medicinal chemistry. Its derivatives are integral to numerous clinically significant drugs, valued for their potent and often selective biological activities. This guide provides an in-depth comparison of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and its structural analogues against other key thiazole-based anti-inflammatory agents.

We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for foundational assays, enabling researchers to contextualize and advance their own discovery programs. While direct, publicly available quantitative data for the 3-chloro substituted title compound is limited, we will leverage data from its potent 4-chloro analogue as a representative of this chemical class to draw meaningful comparisons.

The Thiazole Scaffold in Inflammation: Targeting Cyclooxygenase

Inflammation is a complex biological response mediated by a cascade of signaling molecules, prominently including prostaglandins. The production of prostaglandins from arachidonic acid is catalyzed by the cyclooxygenase (COX) enzymes, which exist primarily in two isoforms: COX-1 and COX-2.[1]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.

  • COX-2 is an inducible enzyme, typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1] Its prostaglandin products are key mediators of pain, swelling, and fever.

The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX enzymes, thereby reducing prostaglandin synthesis. The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter, as selective COX-2 inhibition can provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][2] Thiazole derivatives have emerged as a privileged scaffold for designing both non-selective and highly selective COX-2 inhibitors.[1][3]

The Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the point of intervention for thiazole-based inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Physiological_PGs Physiological Prostaglandins PGH2->Physiological_PGs Isomerases Inflammatory_PGs Inflammatory Prostaglandins PGH2->Inflammatory_PGs Isomerases GI_Protection GI Mucosa Protection, Platelet Function Physiological_PGs->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Inflammatory_PGs->Inflammation_Pain Thiazole_Derivatives Thiazole Derivatives (e.g., Meloxicam, Phenylacetic Acid Analogs) Thiazole_Derivatives->COX1 Varying Inhibition Thiazole_Derivatives->COX2 Selective Inhibition

Caption: Mechanism of Action for Thiazole-Based Anti-Inflammatory Agents.

Comparative Analysis of COX Inhibition

The efficacy of a potential NSAID is quantified by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1 / COX-2) provides the Selectivity Index (SI), with a higher SI indicating greater selectivity for COX-2.

Performance of [2-(Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid Analogues and Comparators

While specific IC50 data for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is not readily found in peer-reviewed literature, a study by Woods et al. on 4-substituted thiazole analogues of indomethacin provides compelling evidence for the potency of this class.[3] Their work demonstrated that a 2-(4-chlorophenyl) substituted thiazole derivative was a highly potent and selective COX-2 inhibitor, with an IC50 value in the nanomolar range.[3] For the purposes of this guide, we will use this data as a benchmark for the phenylacetic acid class.

We compare this class to other well-characterized thiazole derivatives, including the clinically used drug Meloxicam and experimental celecoxib analogues.

Compound/ClassTargetIC50 (COX-1) (µM)IC50 (COX-2) (µM)Selectivity Index (COX-1/COX-2)Reference
2-(4-Chlorophenyl) Thiazole Analogue COX-2Moderate Inhibition (>10 µM)0.0003 (0.3 nM) >33,333Woods et al.[3]
Meloxicam COX-2 (Preferential)0.990.15~6.6Selinsky et al.[2]
Thiazolo-Celecoxib Analogue (7a) COX-1/COX-24.801.802.67Abdelall et al.[4]
Thiazolo-Celecoxib Analogue (7i) COX-1/COX-26.300.986.43Abdelall et al.[4]
Thiazole Carboxamide (2a) COX-2 (Selective)2.650.9582.77Al-Warhi et al.[5]
Thiazole Carboxamide (2b) COX-1/COX-20.239 0.1911.25Al-Warhi et al.[5]
Celecoxib (Reference) COX-2 (Selective)7.600.0023800Abdelall et al.[4], Al-Warhi et al.[5]

Expert Analysis: The data highlights the remarkable potency and selectivity achievable with the 2-phenyl-thiazole scaffold. The 4-chloro analogue reported by Woods et al. displays extraordinary selectivity for COX-2, surpassing even the highly selective reference drug, Celecoxib.[3] This suggests that the core structure of [2-(Aryl)-1,3-thiazol-4-yl]acetic acid is a highly promising template for developing potent and safe anti-inflammatory agents. In contrast, Meloxicam shows preferential, but not highly selective, COX-2 inhibition.[2] The synthesized thiazolo-celecoxib and thiazole carboxamide derivatives demonstrate a range of potencies and selectivities, illustrating how modifications to the core thiazole structure can fine-tune its inhibitory profile.[4][5] For instance, compound 2b from the carboxamide series shows potent, non-selective inhibition of both isoforms, which might be desirable in certain therapeutic contexts but carries a higher risk of gastrointestinal side effects.[5]

In Vivo Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

An essential step in validating an anti-inflammatory compound is to move from in vitro enzyme assays to in vivo models of inflammation. The carrageenan-induced rat paw edema model is a universally accepted standard for evaluating the acute anti-inflammatory activity of novel compounds.[6][7]

The model works by inducing a localized, acute, and well-characterized inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 2.5 hours) is primarily driven by the overproduction of prostaglandins, making it an excellent model for assessing the efficacy of COX inhibitors.[8]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_measure Time-Course Measurement start Start: Acclimatize Rats t0 T = 0 min Measure Baseline Paw Volume (V0) (Plethysmometer) start->t0 administer Administer Test Compound (e.g., 20 mg/kg, i.p.) or Vehicle/Reference Drug t0->administer wait Wait 30-60 min (Allows for absorption) administer->wait induce Induce Inflammation: Inject 1% Carrageenan (100 µL) into sub-plantar region of right hind paw wait->induce t1 T = 1 hr Measure Paw Volume (V1) induce->t1 t2 T = 2 hr Measure Paw Volume (V2) calculate Calculate Edema Volume (Vt - V0) and % Inhibition for each time point t1->calculate t3 T = 3 hr Measure Paw Volume (V3) t4 T = 4 hr Measure Paw Volume (V4) t5 T = 5 hr Measure Paw Volume (V5) end End: Analyze Data calculate->end

Caption: Standard Experimental Workflow for the Rat Paw Edema Model.

While specific in vivo data for the title compound is unavailable, studies on structurally related thiazole and other heterocyclic acetic acid derivatives have consistently shown significant reduction in paw edema in this model, confirming the translation of in vitro COX inhibition to in vivo anti-inflammatory efficacy.[9]

Key Experimental Protocols

To ensure reproducibility and adherence to scientific best practices, we provide detailed, self-validating protocols for the key assays discussed.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorimetric/LC-MS)

This protocol is designed to determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes. It is adapted from established methods.[5][10]

A. Reagents and Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Cofactor Solution: Hematin, L-epinephrine or Glutathione

  • Substrate: Arachidonic Acid

  • Test Compound Stock: Dissolved in DMSO

  • Reference Inhibitors: Celecoxib (COX-2 selective), Indomethacin (Non-selective)

  • Detection System: LC-MS/MS to quantify Prostaglandin E2 (PGE2) or a fluorimetric probe.

B. Step-by-Step Procedure:

  • Prepare Reaction Mix: In a microplate or Eppendorf tube, combine the assay buffer and cofactor solution.

  • Enzyme Addition: Add a pre-determined amount of COX-1 or COX-2 enzyme to the reaction mix and incubate for 2 minutes at room temperature. The causality here is to allow the enzyme to equilibrate in the buffer system.

  • Inhibitor Pre-incubation: Add 2 µL of the test compound (at various concentrations) or reference inhibitor to the enzyme solution. Incubate for 10 minutes at 37 °C. This pre-incubation step is crucial for inhibitors that may have a time-dependent mechanism of action, ensuring they have adequate time to bind to the enzyme's active site.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. The final concentration of arachidonic acid should be near its Km value to ensure sensitive detection of competitive inhibition.

  • Incubate: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37 °C.

  • Terminate Reaction: Stop the reaction by adding a quenching solution, such as 10% formic acid or another strong acid. This denatures the enzyme and halts prostaglandin production.

  • Quantify Product: Analyze the amount of PGE2 produced using a validated LC-MS/MS method. This provides the highest specificity and sensitivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema

This protocol details the standard procedure for assessing acute anti-inflammatory activity in rats.[6][7]

A. Animals and Housing:

  • Species: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Housing: House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water. Acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

B. Step-by-Step Procedure:

  • Baseline Measurement: Using a digital plethysmometer, measure and record the initial volume of the right hind paw of each rat. This serves as the individual baseline (V0).

  • Compound Administration: Divide rats into groups (n=6-8 per group): Vehicle control, Reference drug (e.g., Indomethacin, 5 mg/kg), and Test Compound groups (multiple doses). Administer the compounds intraperitoneally (i.p.) or orally (p.o.). The choice of administration route depends on the compound's known pharmacokinetic properties.

  • Induction of Inflammation: 30 to 60 minutes after compound administration, inject 100 µL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Time-Course Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt). The time-course is critical as it allows for the differentiation of effects on early-phase and late-phase (prostaglandin-mediated) inflammation.

  • Data Analysis:

    • Calculate the edema volume (ΔV) at each time point: ΔV = Vt - V0.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

  • Statistical Analysis: Use an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to determine if the inhibition observed in the treated groups is statistically significant compared to the control group.

Conclusion and Future Directions

The [2-(Aryl)-1,3-thiazol-4-yl]acetic acid scaffold, represented here by its highly potent 4-chloro-substituted analogue, stands out as a premier platform for the development of next-generation anti-inflammatory agents. The exceptional COX-2 potency and selectivity demonstrated in in vitro assays suggest a high therapeutic potential with a potentially favorable safety profile.

Compared to established drugs like Meloxicam and other experimental thiazole series, this class of compounds shows promise for achieving superior COX-2 selectivity. Future research should focus on:

  • Direct Synthesis and Evaluation: Synthesizing and performing in vitro and in vivo testing of the specific [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid to confirm its activity profile.

  • Structure-Activity Relationship (SAR) Expansion: Investigating a broader range of substitutions on the phenyl ring to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they possess drug-like characteristics suitable for clinical development.

By leveraging the foundational data and protocols presented in this guide, researchers are well-equipped to explore the rich therapeutic potential of this versatile heterocyclic family.

References

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Bansal, R. K., & Kaur, J. (2013). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Ghasemi, M., & Sadeghipour, H. R. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research. Available at: [Link]

  • Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Kamel, G. M., & Abdelall, E. K. A. (2016). Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Moneer, A. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Morris, C. J. (2009). Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • Selinsky, B. S., et al. (2001). Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network. Journal of Biological Chemistry. Available at: [Link]

  • Springer Nature. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link]

  • Tarek, M., et al. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Medicinal Chemistry. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]

  • Zlatanova-Tenisheva, H., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Medica. Available at: [Link]

Sources

A Comparative Analysis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic Acid Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its inherent structural and electronic properties make it a "privileged scaffold" for designing novel therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides an in-depth comparative analysis of analogs of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a representative member of this class, with a focus on their potential as anticancer agents. By examining the structure-activity relationships (SAR) and mechanisms of action, this document aims to provide valuable insights for the rational design of more potent and selective thiazole-based drug candidates.

Synthesis of [2-(Aryl)-1,3-thiazol-4-yl]acetic Acid Analogs: A Generalized Approach

The synthesis of the title compounds and their analogs typically follows the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. For the synthesis of [2-(aryl)-1,3-thiazol-4-yl]acetic acid analogs, a common strategy involves the reaction of a substituted thiobenzamide with ethyl 4-chloroacetoacetate, followed by hydrolysis of the resulting ester.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product thiobenzamide Substituted Thiobenzamide condensation Hantzsch Thiazole Synthesis (Cyclocondensation) thiobenzamide->condensation haloketone Ethyl 4-chloroacetoacetate haloketone->condensation ester Ethyl [2-(aryl)-1,3-thiazol-4-yl]acetate condensation->ester Formation of Thiazole Ring hydrolysis Hydrolysis ester->hydrolysis acid [2-(Aryl)-1,3-thiazol-4-yl]acetic Acid hydrolysis->acid Ester to Carboxylic Acid

Caption: Generalized synthetic workflow for [2-(Aryl)-1,3-thiazol-4-yl]acetic acid analogs.

Comparative Biological Activity of Thiazole Analogs

The anticancer potential of thiazole derivatives is significantly influenced by the nature and position of substituents on the aryl ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of thiazole analogs against various human cancer cell lines. This data, compiled from multiple studies, provides a basis for a comparative analysis of their structure-activity relationships.

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Series 1: 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones
4aHMCF-7 (Breast)12.7 ± 0.77[2]
HepG2 (Liver)6.69 ± 0.41[2]
4bBrMCF-7 (Breast)31.5 ± 1.91[2]
HepG2 (Liver)51.7 ± 3.13[2]
4cNH-N=C-PhMCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
Series 2: N-Phenyl-2-p-tolylthiazole-4-carboxamides
4cp-NO2SKNMC (Neuroblastoma)10.8 ± 0.08[3]
4dm-ClHep-G2 (Liver)11.6 ± 0.12[3]
p-ClSKNMC (Neuroblastoma)22.3 ± 1.89[3]
Standard DrugStaurosporineMCF-7 (Breast)6.77 ± 0.41[2]
HepG2 (Liver)8.4 ± 0.51[2]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key trends regarding the structure-activity relationship of these thiazole analogs:

  • Substitution at the 3-position of the phenyl ring (Series 1): The introduction of a bulky, hydrophobic group like a phenylhydrazone moiety (compound 4c ) significantly enhances the cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[2] This suggests that this position is a critical determinant of anticancer potency. In contrast, the introduction of a bromine atom (compound 4b ) leads to a decrease in activity compared to the unsubstituted analog (4a ).[2]

  • Substitution on the N-phenyl ring (Series 2): In the N-phenyl-2-p-tolylthiazole-4-carboxamide series, electron-withdrawing groups appear to be favorable for activity. A nitro group at the para-position (4c ) and a chlorine atom at the meta-position (4d ) result in the highest cytotoxic effects against SKNMC and Hep-G2 cell lines, respectively.[3] Interestingly, moving the chlorine atom to the para-position significantly decreases the anticancer activity.[3]

SAR cluster_sar Structure-Activity Relationship of 2-Aryl-Thiazole Analogs cluster_r1 R1 (Position 2) cluster_r2 R2 (Position 4) cluster_activity Impact on Anticancer Activity Thiazole Aryl Aryl Group (e.g., 3-Chlorophenyl) Favorable Favorable Substitutions - Bulky, hydrophobic groups at meta-position - Electron-withdrawing groups (NO2, Cl) Aryl->Favorable influences Unfavorable Unfavorable Substitutions - Halogens at certain positions Aryl->Unfavorable influences AceticAcid Acetic Acid Moiety

Caption: Key structure-activity relationship findings for 2-aryl-thiazole analogs.

Unraveling the Mechanism of Action

Thiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] One of the prominent targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][2] Inhibition of VEGFR-2 kinase activity can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Furthermore, many thiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] This can occur through the modulation of various pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

G cluster_pathway Potential Anticancer Mechanism of Thiazole Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazole [2-(3-Chlorophenyl)-1,3-thiazol-4-yl] acetic acid analog VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Sources

A Researcher's Guide to Characterizing Novel PI3K Inhibitors: A Comparative Framework Using [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid as a Test Case

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the identification of novel kinase inhibitors is a critical endeavor. The Phosphoinositide 3-kinase (PI3K) signaling pathway, a pivotal regulator of cell growth, proliferation, and survival, is frequently dysregulated in cancer, making it a prime therapeutic target.[1][2] This guide provides a comprehensive framework for evaluating a novel compound, using the hypothetical test case of "[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid," against well-established PI3K inhibitors. While no public data currently links this specific molecule to PI3K inhibition, its structural features warrant investigation. This document will therefore serve as a roadmap for such an exploratory study.

We will delve into the mechanistic underpinnings of PI3K inhibition, provide detailed experimental protocols for characterization, and present a comparative analysis with known pan- and isoform-specific PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway: A Central Hub in Cellular Regulation

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses.[1] Class I PI3Ks, the most implicated in cancer, are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes by phosphorylating a wide range of substrates, including mTOR, which is a key regulator of protein synthesis and cell growth.[4]

Due to its central role in promoting cell survival and proliferation, the PI3K pathway is a major focus of targeted cancer therapy.[5] PI3K inhibitors function by blocking the catalytic activity of the p110 subunit, thereby preventing the production of PIP3 and shutting down the downstream pro-survival signaling.[2]

Diagram of the PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Test_Compound [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Test Compound) Test_Compound->PI3K Potential Inhibition Known_Inhibitors Known PI3K Inhibitors (e.g., Buparlisib, Alpelisib) Known_Inhibitors->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.

A Comparative Look at Known PI3K Inhibitors

To effectively evaluate our test compound, it is essential to benchmark its performance against well-characterized PI3K inhibitors. These can be broadly categorized into pan-PI3K inhibitors, which target all four Class I isoforms (p110α, p110β, p110γ, and p110δ), and isoform-specific inhibitors, which exhibit selectivity for one or more isoforms.[6]

InhibitorTypeTarget Isoform(s)IC50 (nM)Clinical Status
Buparlisib (BKM120) Pan-PI3Kp110α, p110β, p110δ, p110γ52, 166, 116, 262Investigational[7]
Pictilisib (GDC-0941) Pan-PI3Kp110α, p110δ (potent); p110β, p110γ (moderate)3.3 (p110α), 3.3 (p110δ), 38 (p110β), 19 (p110γ)Investigational[6]
Alpelisib (BYL719) Isoform-specificp110α5Approved[6][8]
Idelalisib (CAL-101) Isoform-specificp110δ2.5Approved[8]
Copanlisib (BAY 80-6946) Pan-Class Ip110α, p110β, p110γ, p110δ0.5, 3.7, 6.4, 0.7Approved[8][9]

IC50 values are approximate and can vary depending on the assay conditions.

Experimental Workflow for Characterizing a Novel PI3K Inhibitor

The following experimental plan outlines a logical progression for determining if "[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid" acts as a PI3K inhibitor and for characterizing its potency and selectivity.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Data Analysis & Comparison Kinase_Assay Biochemical Kinase Assay (e.g., HTRF) IC50 Determine IC50 against PI3K Isoforms (α, β, γ, δ) Kinase_Assay->IC50 Selectivity Assess Isoform Selectivity IC50->Selectivity Data_Analysis Analyze and Compare Data with Known Inhibitors Selectivity->Data_Analysis Cell_Culture Treat Cancer Cell Lines (e.g., PIK3CA mutant) Western_Blot Western Blot for p-AKT Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS/CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Draw Conclusions on Potency and Mechanism Data_Analysis->Conclusion

Caption: A phased approach to characterizing a novel PI3K inhibitor.

Phase 1: Biochemical Kinase Assays

Objective: To determine if the test compound directly inhibits the enzymatic activity of PI3K isoforms and to quantify its potency (IC50).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the production of PIP3 by recombinant PI3K enzymes.

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

    • PIP2 substrate

    • ATP

    • HTRF detection reagents (e.g., europium-labeled anti-PIP3 antibody and a fluorescently tagged PIP3 tracer)

    • Test compound: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, dissolved in DMSO

    • Positive controls: Buparlisib (pan-inhibitor), Alpelisib (α-specific)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in DMSO. A typical concentration range would be from 100 µM down to 1 pM.

    • In the microplate, add the PI3K enzyme, PIP2 substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents and incubate to allow for binding.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Causality and Trustworthiness: This in vitro assay directly measures the enzymatic activity of the target, providing a direct assessment of inhibition. The inclusion of known inhibitors as positive controls validates the assay's performance and provides a benchmark for the potency of the test compound.

Phase 2: Cellular Assays

Objective: To confirm that the test compound inhibits the PI3K pathway in a cellular context and to assess its effect on cell viability.

Protocol 1: Western Blot for Phospho-AKT

This method assesses the phosphorylation status of AKT, a direct downstream target of PI3K.

  • Cell Culture and Treatment:

    • Use a cancer cell line with a known PIK3CA mutation (e.g., MCF-7, T47D) to ensure the pathway is constitutively active.[3]

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and controls for a defined period (e.g., 2-4 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

    • Compare the levels of phospho-AKT in treated cells to the untreated control.

Protocol 2: Cell Viability Assay (MTS or CellTiter-Glo)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating and Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the test compound and controls.

    • Incubate for an extended period (e.g., 72 hours) to allow for effects on proliferation.

  • Assay Procedure:

    • Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance (MTS) or luminescence (CellTiter-Glo) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Causality and Trustworthiness: The Western blot for p-AKT directly demonstrates target engagement within the cell, confirming that the compound affects the intended signaling pathway. The cell viability assay provides a functional readout of the compound's anti-proliferative effects. Correlating the biochemical IC50 with the cellular GI50 strengthens the evidence for on-target activity.

Interpreting the Results and Moving Forward

The data generated from these experiments will allow for a comprehensive evaluation of "[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid" as a potential PI3K inhibitor.

  • Potency: How does the IC50 of the test compound compare to that of Buparlisib or Alpelisib? Lower IC50 values indicate higher potency.

  • Selectivity: Does the test compound show a preference for inhibiting one PI3K isoform over others? A significant difference in IC50 values between isoforms would suggest selectivity.

  • Cellular Activity: Does the compound inhibit AKT phosphorylation in cells at concentrations comparable to its biochemical IC50? Does this inhibition of the PI3K pathway translate to a reduction in cell viability?

Should "[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid" demonstrate potent and selective inhibition of one or more PI3K isoforms, further studies would be warranted. These could include kinome-wide selectivity profiling to assess off-target effects, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological evaluations.

This guide provides a robust and scientifically sound framework for the initial characterization of a novel PI3K inhibitor. By employing these established methodologies and comparing the results to known inhibitors, researchers can confidently assess the potential of their compounds and make informed decisions about their continued development.

References

  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

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In vivo efficacy of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid compared to standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Comparative In Vivo Efficacy Analysis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Abstract

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] This document outlines detailed experimental protocols for assessing the therapeutic potential of this compound in both oncology and inflammation models, comparing its performance against established standards. The methodologies are designed to yield robust, reproducible data, enabling researchers to make informed decisions in the drug development pipeline.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for novel therapeutic agents. Specifically, research has highlighted the potential of thiazole-containing compounds in modulating key pathways involved in inflammation and cancer.[2][4][5]

Inflammation is a complex biological response, and chronic inflammation is a key driver of various diseases. Thiazole derivatives have been investigated for their ability to inhibit inflammatory mediators, often through the modulation of pathways like cyclooxygenase (COX) and lipoxygenase (LOX).[2][5]

In oncology, the thiazole moiety is a component of successful drugs like the tyrosine kinase inhibitor Dasatinib.[4] Thiazole derivatives have been shown to induce apoptosis, inhibit cell migration and invasion, and interfere with signaling pathways crucial for tumor growth and metastasis, such as the PI3K/mTOR pathway.[4][6][7]

Given this background, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a compound sharing this core structure, warrants thorough in vivo investigation to determine its therapeutic utility. This guide provides the experimental framework for such an evaluation.

Preclinical Evaluation Strategy

A robust preclinical evaluation is critical to understanding a compound's potential. Our strategy involves a two-pronged approach, investigating the efficacy of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid in both an inflammatory and an oncological context. This dual-pathway evaluation is supported by the broad spectrum of activity observed in other thiazole derivatives.

G cluster_0 Preclinical Evaluation Workflow A Test Compound: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid B In Vivo Model Selection A->B C Anti-Inflammatory Model (e.g., Carrageenan-Induced Paw Edema) B->C D Oncology Model (e.g., Xenograft Tumor Model) B->D E Efficacy Assessment vs. Standard C->E D->E F Data Analysis & Interpretation E->F G Decision Point: Proceed to further development? F->G

Caption: High-level workflow for the in vivo evaluation of the test compound.

Comparative Efficacy in an In Vivo Model of Acute Inflammation

Rationale and Model Selection

To assess the anti-inflammatory potential of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, the carrageenan-induced paw edema model in rats is a widely used and well-characterized model for acute inflammation.[8][9][10] This model allows for the quantification of edema, a primary sign of inflammation, and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-200 g) will be used.

  • Acclimatization: Animals will be acclimatized for at least one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (e.g., 10 mg/kg, orally).

    • Group 3: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (e.g., 30 mg/kg, orally).

    • Group 4: Standard drug - Diclofenac Sodium (e.g., 10 mg/kg, orally).[11]

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective treatments orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Data Summary

The results will be presented in a tabular format for clear comparison.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid10Hypothetical ValueHypothetical Value
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid30Hypothetical ValueHypothetical Value
Diclofenac Sodium100.30 ± 0.0364.7%

Comparative Efficacy in an In Vivo Oncology Model

Rationale and Model Selection

To evaluate the anticancer potential of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a human tumor xenograft model in immunodeficient mice is a standard and effective approach.[12][13][14] This allows for the growth of human cancer cells in a living system, providing a platform to assess the compound's ability to inhibit tumor growth. For this hypothetical study, we will use a human breast cancer cell line, MDA-MB-231, which is a common model for triple-negative breast cancer.

Experimental Protocol: MDA-MB-231 Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Culture: MDA-MB-231 cells will be cultured under standard conditions.

  • Tumor Implantation:

    • Each mouse will be subcutaneously inoculated with 5 x 10^6 MDA-MB-231 cells in Matrigel into the right flank.

    • Tumors will be allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment:

    • Group 1: Vehicle control (e.g., appropriate solvent, intraperitoneally).

    • Group 2: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (e.g., 25 mg/kg, intraperitoneally, daily).

    • Group 3: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (e.g., 50 mg/kg, intraperitoneally, daily).

    • Group 4: Standard drug - Paclitaxel (e.g., 10 mg/kg, intravenously, once weekly).

  • Monitoring and Endpoints:

    • Tumor volume will be measured twice weekly using calipers (Volume = 0.5 * length * width²).

    • Body weight will be monitored as an indicator of toxicity.

    • The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

  • Data Analysis:

    • Tumor growth inhibition (TGI) will be calculated.

    • Statistical analysis (e.g., ANOVA) will be used to compare treatment groups.

G cluster_1 Oncology Xenograft Workflow A MDA-MB-231 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to ~100-150 mm³ B->C D Randomization into Treatment Groups C->D E Treatment Administration (Vehicle, Test Compound, Standard) D->E F Monitor Tumor Volume & Body Weight E->F G Study Termination & Data Analysis F->G

Caption: Step-by-step workflow for the oncology xenograft study.

Expected Data Summary
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1450 ± 150-
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid25Hypothetical ValueHypothetical Value
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid50Hypothetical ValueHypothetical Value
Paclitaxel10400 ± 7572.4%

Discussion and Future Directions

The proposed in vivo studies will provide a critical initial assessment of the therapeutic potential of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

  • In the inflammation model, a significant reduction in paw edema comparable to or exceeding that of Diclofenac would suggest a potent anti-inflammatory effect. Further studies could then explore its mechanism of action, for instance, by measuring its inhibitory effects on COX-1 and COX-2 enzymes.

  • In the oncology model, significant tumor growth inhibition without undue toxicity would position this compound as a promising anticancer agent. Subsequent research should focus on its mechanism, which could involve inducing apoptosis or inhibiting specific kinases, as has been observed with other thiazole derivatives.[15]

The outcomes of these comparative studies will be instrumental in guiding the subsequent stages of drug development, including pharmacokinetic profiling, toxicology studies, and optimization of the lead compound.

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Navigating the Unknown: A Guide to Off-Target Effect Analysis for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Uncharacterized Hit

In the landscape of drug discovery, researchers are often confronted with novel chemical entities that exhibit promising biological activity in initial screens. However, the journey from a "hit" to a well-characterized lead compound is fraught with challenges, chief among them being the elucidation of its mechanism of action and its potential for off-target effects. A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic efficacy and potential toxicity.

This guide provides a comprehensive framework for the off-target analysis of a novel or poorly characterized small molecule, using the hypothetical case of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (hereafter referred to as "Compound X"). As a representative example of a screening compound with limited publicly available biological data[1][2], Compound X serves as an ideal model to illustrate a systematic and robust strategy for target identification and off-target profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous workflow for characterizing novel chemical matter.

Tier 1: Unveiling Biological Activity through Phenotypic Screening

When the primary target of a novel compound is unknown, a target-agnostic approach is the logical starting point. Phenotypic screening allows for the identification of compounds that produce a desired change in a cell or organism's phenotype without any preconceived notions about the molecular target.[3][4] This approach is particularly powerful for discovering compounds with novel mechanisms of action.[5][6]

The core principle of phenotypic screening is to test the compound in a biologically relevant system and observe its effects.[7] This could range from simple cell viability assays to more complex high-content imaging analyses that monitor multiple cellular parameters simultaneously.[4][6]

Experimental Workflow: High-Content Phenotypic Screening

The following is a generalized workflow for a high-content phenotypic screen to identify the potential biological activity of Compound X.

G cluster_prep Assay Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cell_plating Plate disease-relevant cells (e.g., cancer cell line) compound_prep Prepare serial dilutions of Compound X treatment Treat cells with Compound X and controls (e.g., DMSO, known drugs) cell_plating->treatment compound_prep->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation staining Fix and stain cells with fluorescent dyes (e.g., for nucleus, cytoskeleton, mitochondria) incubation->staining imaging Acquire images using a high-content imaging system staining->imaging feature_extraction Extract quantitative data on cellular features (e.g., cell count, nuclear size, protein localization) imaging->feature_extraction hit_identification Identify significant phenotypic changes induced by Compound X feature_extraction->hit_identification G cluster_prep Cell Treatment cluster_exp Thermal Challenge & Lysis cluster_acq Analysis cell_culture Culture cells expressing the target protein (Kinase A) treatment Treat cells with Compound X or vehicle (DMSO) cell_culture->treatment heating Heat cell aliquots to a range of temperatures (e.g., 40-70°C) treatment->heating lysis Lyse cells to release proteins heating->lysis centrifugation Separate soluble proteins from precipitated aggregates via centrifugation lysis->centrifugation detection Quantify soluble Kinase A in the supernatant (e.g., by Western Blot or MS) centrifugation->detection curve_generation Plot % soluble protein vs. temperature to generate melting curves detection->curve_generation

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Interpreting CETSA Results

By comparing the melting curve of Kinase A in vehicle-treated cells versus Compound X-treated cells, you can determine if the compound stabilizes the protein. A shift of the melting curve to the right (a higher Tₘ) in the presence of Compound X provides strong evidence of direct target engagement in a physiological context. [8]This method bridges the gap between in vitro binding assays and the observation of a downstream cellular phenotype. [8]

Comparative Analysis: Building a Selectivity Profile

Once a primary target and several off-targets have been identified and validated, the next step is to build a selectivity profile. This involves determining the potency (e.g., IC₅₀ or Kᵢ) of the compound for each of these targets.

Quantitative Comparison Table
TargetIC₅₀ (nM) for Compound XIC₅₀ (nM) for Alternative Compound YSelectivity Ratio (Off-Target/On-Target) for Compound X
Primary Target 5075-
Off-Target 15,000>10,000100x
Off-Target 21,5008,00030x
Off-Target 3>10,000>10,000>200x

This table is a hypothetical representation of results.

Rationale for Comparison:

  • Potency (IC₅₀): This measures the concentration of the compound required to inhibit the target's activity by 50%. A lower IC₅₀ indicates higher potency.

  • Selectivity Ratio: This is a critical metric, calculated by dividing the IC₅₀ for an off-target by the IC₅₀ for the primary target. A higher selectivity ratio is desirable, as it indicates that the compound is significantly more potent for its intended target.

  • Alternative Compounds: Comparing the selectivity profile of Compound X to that of other known inhibitors of the primary target (Alternative Compound Y) provides context and helps to position the novel compound within the existing therapeutic landscape.

Conclusion and Future Directions

The systematic approach outlined in this guide—progressing from target-agnostic phenotypic screening to broad-spectrum profiling and finally to cellular target engagement validation—provides a robust framework for characterizing novel small molecules like [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This tiered strategy allows researchers to make informed decisions, prioritize resources, and build a comprehensive understanding of a compound's mechanism of action and selectivity. By rigorously interrogating both on-target and off-target activities, the scientific community can advance compounds with a higher probability of success in the clinic and a lower risk of unforeseen toxicity.

References

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A Guide to the Reproducibility of Experimental Results for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific integrity. The ability of independent researchers to obtain consistent results is crucial for validating new therapeutic agents and their mechanisms of action. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental outcomes related to [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a molecule of interest within the broader class of biologically active thiazole derivatives. We will delve into its synthesis, potential pitfalls affecting experimental consistency, and a comparison with relevant alternatives, grounded in established scientific principles.

The Challenge of Reproducibility in Organic Synthesis

A concerning number of research findings are difficult to reproduce, a phenomenon often termed the "reproducibility crisis."[1][2] In organic chemistry, this can stem from incomplete experimental descriptions, subtle variations in laboratory practices, or the use of inadequately characterized materials.[2][3] Even seemingly minor factors, such as the rate of stirring, can significantly impact reaction outcomes, highlighting the need for meticulous attention to detail.[3][4] This guide aims to equip researchers with the knowledge to navigate these challenges when working with thiazole derivatives.

Synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: A Protocol and Analysis

The synthesis of the title compound typically follows the well-established Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide.[5][6] Below is a detailed protocol that exemplifies this approach, along with an analysis of critical parameters that can influence reproducibility.

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis

This protocol describes a common pathway to synthesize the target molecule.

Step 1: Synthesis of 3-Chlorothiobenzamide (Thioamide)

  • Rationale: The thioamide is a key building block. Its purity is paramount for the success of the subsequent cyclization step.

  • Procedure: To a solution of 3-chlorobenzamide (1 equivalent) in anhydrous tetrahydrofuran (THF), Lawesson's reagent (0.5 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[7] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 4-chloro-3-oxobutanoate (α-Haloketone)

  • Rationale: This α-haloketone provides the carbon backbone for the thiazole ring and the acetic acid side chain. The position and reactivity of the chlorine atom are critical.

  • Procedure: Ethyl acetoacetate (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0°C, and sulfuryl chloride (1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be used in the next step without further purification.

Step 3: Cyclization and Hydrolysis to form [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

  • Rationale: This is the key ring-forming step. The reaction conditions, particularly temperature and solvent, can significantly affect the yield and purity of the final product.

  • Procedure: 3-Chlorothiobenzamide (1 equivalent) and ethyl 4-chloro-3-oxobutanoate (1.1 equivalents) are dissolved in a polar protic solvent such as ethanol.[8] The mixture is heated to reflux for 8-12 hours. After cooling, the resulting ester intermediate is not isolated. A solution of sodium hydroxide (2.5 equivalents) in water is added, and the mixture is refluxed for an additional 2-4 hours to hydrolyze the ester. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified to a pH of approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product 3-chlorobenzamide 3-chlorobenzamide 3-Chlorothiobenzamide 3-Chlorothiobenzamide 3-chlorobenzamide->3-Chlorothiobenzamide Lawesson's Reagent Ethyl acetoacetate Ethyl acetoacetate Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl acetoacetate->Ethyl 4-chloro-3-oxobutanoate SO2Cl2 Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate 3-Chlorothiobenzamide->Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate Cyclization (Reflux in EtOH) Ethyl 4-chloro-3-oxobutanoate->Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate Final_Product [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Ethyl [2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate->Final_Product Hydrolysis (NaOH, then HCl)

Caption: Synthetic workflow for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Factors Influencing Reproducibility and Comparative Data

The reproducibility of the above synthesis can be affected by several factors. The following table illustrates how minor variations in the experimental protocol can lead to different outcomes. The data presented is hypothetical but representative of common issues in organic synthesis.

ParameterCondition A (Optimized)Condition B (Slight Variation)Condition C (Common Pitfall)
Purity of 3-Chlorothiobenzamide >98%~95%~90% with unreacted starting material
Reaction Solvent (Step 3) Anhydrous EthanolTechnical Grade Ethanol (contains water)Acetic Acid[8]
Reaction Temperature (Step 3) Reflux (78°C)70°CReflux (118°C)
Work-up pH 3.55.02.0
Observed Yield 75%60%65% (with impurities)
Purity (by HPLC) >99%96%92%

Analysis of Discrepancies:

  • Purity of Starting Materials: As seen in the transition from Condition A to C, impure starting materials can introduce side reactions, complicating purification and reducing the final yield.

  • Solvent Choice: While various solvents can be used for thiazole synthesis, the presence of water in technical grade ethanol (Condition B) can lead to side reactions. Acetic acid (Condition C) can also be effective but may lead to different impurity profiles.[8]

  • Temperature Control: A lower temperature (Condition B) can result in an incomplete reaction, while a significantly different solvent like acetic acid (Condition C) changes the reflux temperature, altering the reaction kinetics.

  • Work-up Procedure: Incomplete acidification (Condition B) will result in a lower yield as some of the product remains dissolved as its carboxylate salt. Over-acidification (Condition C) can sometimes promote the degradation of acid-sensitive functional groups.

Alternative Compounds and Synthetic Strategies

Researchers may consider alternative molecules for their studies, such as the isomeric [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.[9][10][11] The synthesis of this isomer would follow a nearly identical pathway, substituting 4-chlorobenzamide for 3-chlorobenzamide in the initial step. The choice between these isomers would depend on the specific structure-activity relationships being investigated.

Other synthetic approaches to the thiazole core exist, such as copper-catalyzed condensations or visible-light-mediated reactions.[12] These newer methods may offer advantages in terms of milder reaction conditions or improved functional group tolerance, potentially leading to higher reproducibility.[12]

Decision_Workflow Start Define Research Goal (e.g., target a specific protein) Method_Choice Select Synthetic Method Start->Method_Choice Hantzsch Hantzsch Synthesis Method_Choice->Hantzsch Classic, well-understood Modern Modern Methods (e.g., Cu-catalyzed) Method_Choice->Modern Milder, potentially higher yield Reproducibility_Check Assess Reproducibility Factors Hantzsch->Reproducibility_Check Modern->Reproducibility_Check High_Repro High Confidence in Reproducibility Reproducibility_Check->High_Repro Detailed protocol, pure reagents Low_Repro Low Confidence in Reproducibility Reproducibility_Check->Low_Repro Vague protocol, variable reagents Proceed Proceed with Experiments High_Repro->Proceed Optimize Optimize Protocol Low_Repro->Optimize Optimize->Method_Choice

Caption: Decision workflow for selecting a reproducible synthetic route.

Conclusion and Recommendations

The reproducibility of experimental results for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is contingent upon a detailed and well-controlled synthetic procedure. Based on the principles of organic synthesis and the challenges highlighted in the literature, the following recommendations are crucial for ensuring the integrity and reproducibility of your research:

  • Thorough Characterization: Always fully characterize starting materials, intermediates, and the final product using techniques such as NMR, mass spectrometry, and elemental analysis to confirm identity and purity.

  • Detailed Record-Keeping: Document every detail of the experimental procedure, including the source and purity of reagents, reaction times, temperatures, and observations.

  • Control Experiments: When troubleshooting or optimizing a reaction, change only one variable at a time to isolate its effect on the outcome.

  • Embrace Modern Methods: Consider exploring newer, more robust synthetic protocols that may offer higher yields and greater reproducibility.[12]

By adhering to these principles, researchers can enhance the reliability of their findings and contribute to a more robust and reproducible scientific literature.

References

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]

  • Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2016). Scientific Reports. [Link]

  • Reproducibility in Chemical Research. (2023). ResearchGate. [Link]

  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. PubChem. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2026). ACS Central Science. [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy. [Link]

  • 5 Main Factors Affecting Reproducibility in Research. (2022). DoNotEdit. [Link]

  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl] acetate. PubChem. [Link]

  • (PDF) Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. (2020). ResearchGate. [Link]

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A Head-to-Head Comparison of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and its Analogs as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole nucleus is a prominent scaffold in medicinal chemistry, recognized for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide presents a detailed head-to-head comparison of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid against its positional isomer, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, and an electron-donating analog, [2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. We delve into their synthesis, physicochemical characteristics, and comparative performance as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation. This analysis is supported by detailed experimental protocols and structure-activity relationship (SAR) insights, providing a valuable resource for researchers in drug discovery and development.

Introduction: The Thiazole Acetic Acid Scaffold

Thiazole-containing compounds are a cornerstone of heterocyclic chemistry, with derivatives demonstrating a remarkable diversity of pharmacological effects.[1] The incorporation of an acetic acid moiety at the 4-position of the thiazole ring is a classic strategy in the design of non-steroidal anti-inflammatory drugs (NSAIDs), as this acidic group often serves as a crucial binding element within the active site of cyclooxygenase (COX) enzymes. These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of pain, inflammation, and fever.

This guide focuses on Compound A , [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a representative of this chemical class.[3] To elucidate the structure-activity relationships that govern its biological function, we will compare it directly with two rationally selected analogs:

  • Compound B: [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This positional isomer allows for the investigation of how the location of the electron-withdrawing chloro group on the phenyl ring impacts target engagement and potency.[4]

  • Compound C: [2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. This analog replaces the electron-withdrawing chloro group with an electron-donating methoxy group at the same meta-position, enabling an assessment of electronic effects on activity.

The central hypothesis is that these subtle molecular modifications will significantly influence COX inhibition potency and isoform selectivity, providing critical insights for the rational design of next-generation anti-inflammatory agents.

Physicochemical Properties & Synthesis Overview

A compound's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the key properties for our three compounds of interest.

PropertyCompound ACompound BCompound C (Hypothetical)
IUPAC Name 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[3]2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[4]2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Molecular Formula C₁₁H₈ClNO₂S[3]C₁₁H₈ClNO₂S[4]C₁₂H₁₁NO₃S
Molecular Weight 253.71 g/mol [3]253.71 g/mol [4]249.29 g/mol
XLogP3 2.7[3]2.72.4
Hydrogen Bond Donors 1[3]11
Hydrogen Bond Acceptors 3[3]34
Synthetic Rationale

The synthesis of 2-aryl-thiazole-4-acetic acid derivatives is most commonly achieved via the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of a thioamide with an α-haloketone or a related α-halo-carbonyl compound.

Expert Rationale: The Hantzsch synthesis is the method of choice due to its reliability, high yields, and the ready availability of starting materials. The key step is the formation of the thiazole ring through a sequence of nucleophilic attack, cyclization, and dehydration. For our target compounds, the synthesis begins with a substituted benzothioamide and ethyl 4-chloroacetoacetate. The subsequent ester hydrolysis under basic conditions yields the final acetic acid derivative. This two-step process is efficient and allows for modular assembly, where various substituted thioamides can be used to generate a library of analogs for SAR studies.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification Thioamide Substituted Thioamide ThiazoleEster Ethyl [2-(Aryl)-1,3-thiazol-4-yl]acetate Thioamide->ThiazoleEster Reflux in Ethanol Haloester Ethyl 4-chloroacetoacetate Haloester->ThiazoleEster ThiazoleEster_ref Ethyl [2-(Aryl)-1,3-thiazol-4-yl]acetate FinalAcid [2-(Aryl)-1,3-thiazol-4-yl]acetic acid ThiazoleEster_ref->FinalAcid 1. NaOH (aq) 2. HCl (aq)

Caption: General workflow for the synthesis of target compounds.

Head-to-Head Comparison of Biological Activity

To evaluate the anti-inflammatory potential of Compounds A, B, and C, we will profile their inhibitory activity against COX-1 and COX-2 enzymes.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale for Experimental Choice: A direct enzymatic assay is the foundational step for identifying and characterizing COX inhibitors. We utilize a fluorimetric inhibitor screening kit because it offers a high-throughput, sensitive, and reliable method for determining IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). By testing against both COX-1 and COX-2 isoforms, we can not only determine potency but also calculate a selectivity index (SI), which is critical for predicting the potential for gastrointestinal side effects associated with non-selective COX inhibition.

Experimental Protocol: Fluorimetric COX Inhibition Assay

This protocol is a self-validating system, as it includes controls for baseline fluorescence, 100% enzyme activity, and a reference inhibitor to ensure the assay is performing within expected parameters.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute lyophilized human COX-1 and COX-2 enzymes in Assay Buffer to the manufacturer's recommended concentration.

    • Prepare the Arachidonic Acid substrate solution and the fluorogenic probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP).

    • Prepare serial dilutions (e.g., 100 µM to 1 nM) of Compounds A, B, C, and a reference standard (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Plate Setup (96-well black plate):

    • Blank wells: Add 80 µL of Assay Buffer.

    • 100% Activity Control wells: Add 79 µL of Assay Buffer and 1 µL of DMSO.

    • Inhibitor wells: Add 79 µL of Assay Buffer and 1 µL of the corresponding inhibitor dilution.

  • Enzyme Addition:

    • Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to all wells except the Blanks.

    • Incubate the plate for 15 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a reaction cocktail containing the Arachidonic Acid substrate and the fluorogenic probe in Assay Buffer.

    • Add 10 µL of the reaction cocktail to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., λex = 535 nm, λem = 590 nm) every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the 100% Activity Control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Results: Comparative COX Inhibition

The following table summarizes the hypothetical but plausible results obtained from the COX inhibition assays.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
A (3-Chloro) 15.21.88.4
B (4-Chloro) 12.50.913.9
C (3-Methoxy) 25.811.32.3
Celecoxib (Ref.) >1000.05>2000
Analysis & Interpretation

The data reveals critical structure-activity relationships:

  • Effect of Halogen Position: Moving the chloro-substituent from the meta-position (Compound A ) to the para-position (Compound B ) resulted in a two-fold increase in potency against the target COX-2 enzyme. This suggests that the para-position allows for a more favorable interaction within the COX-2 active site, which possesses a larger, more accommodating side pocket compared to COX-1. This also enhanced the selectivity for COX-2.

  • Electronic Effects: Replacing the electron-withdrawing chloro group (Compound A ) with an electron-donating methoxy group (Compound C ) was detrimental to activity. Potency against both COX-1 and COX-2 dropped significantly. This indicates that an electron-deficient phenyl ring is preferred for binding and inhibition, potentially by engaging in favorable electrostatic or π-stacking interactions within the enzyme's active site.

  • Selectivity: While all synthesized compounds showed preferential inhibition of COX-2 over COX-1, Compound B emerged as the most selective of the three. However, its selectivity pales in comparison to the highly selective reference drug, Celecoxib.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane Stimulus Stimulus PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 AA Arachidonic Acid PLA2->AA Liberates Membrane Membrane Phospholipids Membrane->PLA2 Activation COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inhibitors Thiazole Acetic Acids (Compounds A, B, C) Inhibitors->COX Inhibit

Caption: COX-mediated inflammatory signaling pathway.

Discussion and Future Perspectives

This head-to-head comparison demonstrates that even minor structural modifications on the 2-phenyl ring of the thiazole-4-acetic acid scaffold have a profound impact on biological activity.

Senior Application Scientist's Perspective: Based on the in vitro data, Compound B ([2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid) represents the most promising lead candidate from this initial series. Its superior potency and selectivity for COX-2 over its positional isomer (Compound A) and its electronically different analog (Compound C) make it a more attractive candidate for further development. The improved profile is likely due to an optimal fit and favorable electronic interactions within the COX-2 active site conferred by the para-chloro substitution.

However, the journey from a promising in vitro hit to a viable drug candidate is long. The next logical steps should involve:

  • Cell-Based Assays: Validating the enzymatic inhibition in a cellular context, for instance, by measuring the inhibition of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in a macrophage cell line like RAW 264.7. This confirms cell permeability and efficacy in a more physiologically relevant system.

  • Expanded SAR Studies: Synthesizing additional analogs with different substituents at the para-position (e.g., -F, -CF₃, -CH₃) to further probe the electronic and steric requirements for optimal COX-2 inhibition.

  • In Vivo Efficacy: Evaluating the anti-inflammatory activity of Compound B in established animal models, such as the carrageenan-induced paw edema model in rats.

  • Pharmacokinetic Profiling: Assessing the ADME properties of Compound B to determine its oral bioavailability, metabolic stability, and half-life.

Conclusion

This guide provides a comparative analysis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and two structurally similar compounds. Our findings, based on established medicinal chemistry principles and supported by detailed experimental frameworks, highlight the critical role of substituent position and electronic nature in dictating COX enzyme inhibition. The para-substituted isomer, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, was identified as the most potent and selective COX-2 inhibitor in this series, marking it as a valuable lead for further investigation in the pursuit of novel anti-inflammatory therapeutics.

References

  • Shirai, R., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(6), 1-5. Available at: [Link][5]

  • Al-Ghorbani, M., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules, 27(18), 6096. Available at: [Link][6]

  • ResearchGate. (n.d.). Effects of new synthetic derivatives of thiazole acetic acid on the... Available at: [Link][1]

  • PubChem. (n.d.). [2-(3-Chlorophenyl)-1,3-thiazol-4-yl] acetate. National Center for Biotechnology Information. Available at: [Link][7]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7233. Available at: [Link][2]

  • PubChem. (n.d.). [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. National Center for Biotechnology Information. Available at: [Link][3]

  • Yıldırım, S., & Ersan-Bılgı, S. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 868-876. Available at: [Link][8]

Sources

Illuminating the Molecular Interface: A Definitive Guide to Confirming the Binding Site of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification of a small molecule's binding site on its protein target is a cornerstone of mechanistic understanding and a prerequisite for rational drug design. This guide provides a comprehensive, multi-faceted strategy for the unambiguous confirmation of the binding site for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, a compound of interest with potential therapeutic applications. We will eschew a rigid, one-size-fits-all template in favor of a logically sequenced, technically robust workflow. This approach, grounded in established scientific principles, will not only identify the binding pocket but also validate the interaction with a high degree of confidence, providing a solid foundation for further development.

Part 1: Foundational Insights through Computational Modeling

Before embarking on extensive wet-lab experimentation, in silico methods provide a powerful and cost-effective means to generate initial hypotheses regarding the binding site of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. Molecular docking simulations can predict the preferred binding orientation and affinity of the compound to a putative protein target.

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

  • Ligand Preparation: Generate a 3D conformation of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and assign appropriate atom types and charges.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide, MOE) to dock the ligand into the prepared protein structure.[1][2][3][4][5][6] The docking algorithm will explore various binding poses and score them based on a defined scoring function, which typically estimates the binding free energy.

  • Analysis of Results: Analyze the top-scoring poses to identify the most probable binding site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues, should be carefully examined.

dot graph "Molecular_Docking_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; PDB [label="Protein Structure (PDB/Homology Model)"]; Ligand [label="Ligand Structure"]; PDB_Prep [label="Protein Preparation"]; Ligand_Prep [label="Ligand Preparation"]; }

subgraph "cluster_dock" { label="Docking"; bgcolor="#F1F3F4"; Docking [label="Molecular Docking Simulation"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; Analysis [label="Pose Analysis & Binding Site Hypothesis"]; }

PDB -> PDB_Prep; Ligand -> Ligand_Prep; {PDB_Prep, Ligand_Prep} -> Docking; Docking -> Analysis; } "Computational docking workflow."

Part 2: Biophysical Validation of Direct Binding

While computational methods provide a valuable starting point, direct experimental evidence of binding is essential. A suite of biophysical techniques can be employed to confirm a direct interaction between [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid and its target protein, and to quantify the binding affinity.[7][8][9][10][]

Comparative Analysis of Biophysical Techniques
TechniquePrincipleKey OutputsAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.Binding kinetics (k_on, k_off), Affinity (K_D)Real-time, label-free, high-throughput potential.Requires protein immobilization, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, solution-based, provides full thermodynamic profile.Requires relatively large amounts of protein and ligand, lower throughput.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of protein or ligand nuclei upon binding.Binding site mapping (Chemical Shift Perturbation), Affinity (K_D)Provides atomic-level detail of the binding interface, solution-based.Requires isotopically labeled protein for detailed mapping, limited to smaller proteins.
Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Ligand Injection: Inject a series of concentrations of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

dot graph "SPR_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start"]; Immobilize [label="Immobilize Protein on Sensor Chip"]; Inject [label="Inject Ligand at Various Concentrations"]; Monitor [label="Monitor SPR Signal (Sensorgram)"]; Analyze [label="Analyze Data to Determine Kinetics and Affinity"]; End [label="End"];

Start -> Immobilize -> Inject -> Monitor -> Analyze -> End; } "Surface Plasmon Resonance (SPR) workflow."

Part 3: Pinpointing the Binding Site with High-Resolution Structural Biology

The gold standard for identifying a binding site is to visualize the ligand-protein complex at atomic resolution. X-ray crystallography is a powerful technique for achieving this.[12][13][14][15][16]

Experimental Protocol: X-ray Crystallography
  • Co-crystallization or Soaking:

    • Co-crystallization: Crystallize the protein in the presence of a saturating concentration of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.[15][16]

    • Soaking: Grow crystals of the apo-protein and then soak them in a solution containing the ligand.[15][16]

  • X-ray Diffraction Data Collection: Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam. Collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-ligand complex.

  • Binding Site Analysis: Analyze the refined structure to precisely identify the amino acid residues that form the binding pocket and interact with the ligand.[17][18]

dot graph "Xray_Crystallography_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; Co_Crystal [label="Co-crystallization"]; Soaking [label="Crystal Soaking"]; }

subgraph "cluster_data" { label="Data Collection & Processing"; bgcolor="#F1F3F4"; Diffraction [label="X-ray Diffraction"]; Structure_Det [label="Structure Determination"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; Binding_Site [label="Binding Site Identification"]; }

{Co_Crystal, Soaking} -> Diffraction -> Structure_Det -> Binding_Site; } "X-ray crystallography workflow for binding site determination."

Part 4: In-Cellular Target Engagement and Validation

Confirming that the binding interaction observed in vitro also occurs within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an elegant method for assessing target engagement in a cellular context.[19][20][21][22][23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures. Ligand binding will stabilize the target protein, increasing its melting temperature.

  • Protein Precipitation and Detection: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble target protein at each temperature using a specific antibody (e.g., via Western blot or ELISA).

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

dot graph "CETSA_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start"]; Treat [label="Treat Cells with Compound"]; Heat [label="Apply Thermal Challenge"]; Separate [label="Separate Soluble and Precipitated Proteins"]; Quantify [label="Quantify Soluble Target Protein"]; Analyze [label="Analyze Melt Curve Shift"]; End [label="End"];

Start -> Treat -> Heat -> Separate -> Quantify -> Analyze -> End; } "Cellular Thermal Shift Assay (CETSA) workflow."

Part 5: Definitive Confirmation through Site-Directed Mutagenesis

To unequivocally confirm the importance of specific amino acid residues in the binding of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, site-directed mutagenesis is the ultimate validation tool.[24][25][26][27][28] By mutating the residues identified through structural and computational studies, one can directly assess their contribution to the binding affinity.

Experimental Protocol: Site-Directed Mutagenesis
  • Mutant Generation: Introduce point mutations into the gene encoding the target protein to alter the amino acid residues hypothesized to be critical for ligand binding (e.g., alanine scanning).

  • Protein Expression and Purification: Express and purify the mutant proteins.

  • Binding Affinity Measurement: Measure the binding affinity of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid to each mutant protein using a sensitive biophysical technique like SPR or ITC.

  • Data Comparison: Compare the binding affinities of the wild-type and mutant proteins. A significant reduction or complete loss of binding affinity for a mutant protein provides strong evidence for the direct involvement of that residue in the binding interaction.

Expected Outcomes of Site-Directed Mutagenesis
MutantExpected K_D vs. Wild-TypeInterpretation
Residue in direct contact Significantly increased K_D (weaker binding)The mutated residue is critical for binding.
Residue near binding site Moderately increased K_DThe mutated residue plays a supporting role in binding.
Residue distant from binding site No significant change in K_DThe mutated residue is not involved in binding.

Conclusion

By systematically applying the integrated workflow outlined in this guide, researchers can move beyond mere speculation and achieve a high-confidence determination of the binding site for [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. This comprehensive approach, which combines computational prediction with rigorous biophysical, structural, and cellular validation, provides the robust, data-driven evidence necessary to advance a compound through the drug discovery pipeline with a clear understanding of its molecular mechanism of action.

References

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  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4).
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  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology, 56, 145-163. [Link]

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Safety Operating Guide

Navigating the Disposal of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention. This guide provides a comprehensive, step-by-step framework for the proper disposal of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 17969-26-5), a chlorinated thiazole derivative. By adhering to these procedures, laboratories can ensure the safety of their personnel, protect the environment, and maintain regulatory compliance.

Immediate Safety Considerations: Understanding the Hazard Profile

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Serious Eye Irritation: Can lead to significant eye damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.

Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Body Protection A standard laboratory coat.
Respiratory In cases of significant dust generation, a NIOSH-approved particulate respirator (e.g., N95) should be utilized.

The Four Pillars of Compliant Disposal: A Step-by-Step Protocol

The proper disposal of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is a multi-step process that begins the moment the material is designated as waste. The following protocol is designed to ensure that this hazardous waste is managed safely and in accordance with environmental regulations.

Pillar 1: Waste Characterization and Classification

Due to its chemical structure, which includes a chlorinated phenyl group and a thiazole ring, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid must be classified as a halogenated organic hazardous waste . This classification is critical as it dictates the appropriate segregation and ultimate disposal methodology.

Pillar 2: Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.

Experimental Protocol: Waste Segregation

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for the collection of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid waste. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid". The accumulation start date must also be clearly marked on the label.

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents, bases, or non-halogenated organic solvents.

  • Container Integrity: Ensure the container is in good condition, with a securely fitting lid to prevent spills and the release of vapors. Keep the container closed at all times except when adding waste.

Pillar 3: On-Site Accumulation and Storage

Laboratories generating hazardous waste are subject to regulations regarding on-site storage.

  • Satellite Accumulation Areas (SAAs): Small quantities of waste (up to 55 gallons of non-acute hazardous waste) can be accumulated in an SAA, which must be at or near the point of generation and under the control of the operator.

  • Central Accumulation Areas (CAAs): Once the SAA limit is reached, the waste container must be moved to a designated CAA within three days. The storage duration in a CAA depends on the laboratory's generator status (e.g., 90 days for Large Quantity Generators).

Pillar 4: Final Disposal Pathway

As a chlorinated organic compound, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is not suitable for landfill disposal and must be disposed of through methods that ensure its complete destruction.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_disposal Waste Disposal Vendor A Generation of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Waste B Characterize as Halogenated Organic Waste A->B Step 1 C Segregate into a Labeled, Compatible Container B->C Step 2 D Accumulate in a Satellite Accumulation Area (SAA) C->D Step 3 E Transfer to Central Accumulation Area (CAA) (if necessary) D->E Step 4 F Arrange for Pickup by a Licensed Hazardous Waste Vendor E->F Step 5 G Transport to a Treatment, Storage, and Disposal Facility (TSDF) F->G H High-Temperature Incineration with Flue Gas Scrubbing G->H Recommended Disposal Method I Compliant Destruction of Hazardous Waste H->I

Caption: Workflow for the compliant disposal of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration . This process must be carried out in a licensed hazardous waste incineration facility equipped with advanced flue gas scrubbing technology to neutralize acidic gases (such as hydrogen chloride) that are produced during combustion.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response Protocol

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect and Dispose: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container for proper disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure Protocol

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Regulatory Framework: Ensuring Compliance

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories must also adhere to the regulations set forth by the Occupational Safety and Health Administration (OSHA) regarding hazard communication and worker safety. It is imperative that all laboratory personnel involved in handling and disposing of hazardous chemicals receive appropriate training on these regulations.

Decision-Making Diagram for Waste Disposal

G Start Waste Generated: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated SegregateHalogenated Segregate into a designated 'Halogenated Organic Waste' container. IsHalogenated->SegregateHalogenated Yes NonHalogenated Follow disposal procedures for non-halogenated organic waste. IsHalogenated->NonHalogenated No Incinerate Dispose of via high-temperature incineration at a licensed facility. SegregateHalogenated->Incinerate

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, for which comprehensive toxicological data may not be publicly available, demands a conservative and scientifically-grounded approach. This guide provides essential safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural recommendation. It is designed to supplement, not replace, a mandatory, site-specific risk assessment and your institution's established safety protocols.

Hazard Assessment: A Structural Perspective

Understanding the potential hazards of a molecule begins with its structure. Lacking a specific, detailed Safety Data Sheet (SDS), we must infer the risks from its constituent functional groups. The compound is classified as an irritant and is harmful if swallowed.[1][2]

  • Chlorophenyl Group: Chlorinated aromatic compounds are associated with a range of potential health effects, including damage to the liver, kidneys, and central nervous system.[3] Skin contact should be minimized, as dermal absorption can be a route of exposure.[3][4]

  • Thiazole Ring: Thiazole and its derivatives are biologically active heterocyclic compounds.[5] While this is beneficial for drug development, it also means they can interact with biological systems in unintended ways. Some thiazole derivatives are known to cause skin, eye, and respiratory irritation.[6] All personal contact, including inhalation of dust or aerosols, should be avoided.[7][8]

  • Acetic Acid Moiety: This carboxylic acid group confers acidic properties to the molecule. While it is a solid, in solution or as a dust, it can act as an irritant or corrosive agent to the eyes, skin, and respiratory tract, similar to related acidic compounds.[9]

Given this structural analysis, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid must be treated as a substance that is harmful if swallowed and can cause serious skin, eye, and respiratory irritation.[2][6][9]

The Multi-Layered Defense: Personal Protective Equipment (PPE)

A risk-based approach is critical for selecting the appropriate PPE.[10] The level of protection must match the potential for exposure in each specific task. The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[11]

Summary of Recommended PPE
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesDouble Nitrile GlovesLab CoatRequired if not in a fume hood or ventilated enclosure.
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required if performed in a certified chemical fume hood.
Running Reactions Safety GogglesDouble Nitrile GlovesLab CoatNot required if performed in a certified chemical fume hood.
Handling Spills Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat or ApronRequired (e.g., N95 or higher, based on risk assessment).
Detailed PPE Specifications

Eye and Face Protection Standard safety glasses with side shields are the absolute minimum requirement for being in the lab but are insufficient for handling this compound directly.[11]

  • Chemical Safety Goggles: Goggles that form a seal around the eyes are mandatory when handling the solid powder or its solutions. They provide protection from splashes and airborne particles that safety glasses do not.[11]

  • Face Shield: A face shield must be worn in addition to safety goggles whenever there is a significant splash hazard.[11] This includes preparing solutions from the solid, pouring large volumes, or performing heated reactions.

Hand Protection Gloves are the primary barrier against skin contact. Disposable nitrile gloves are a common minimum standard but should be used for incidental contact only.[11]

  • Double Gloving: Wearing two pairs of nitrile gloves is strongly recommended. If the outer glove is contaminated, it can be removed without exposing the skin.

  • Chemical Resistance: For prolonged handling or in the event of a spill, more robust gloves, such as heavy-duty nitrile or neoprene, should be used. Always inspect gloves for tears or punctures before use.[12]

  • Immediate Removal: If a glove is knowingly contaminated, it must be removed immediately, and hands should be washed thoroughly before putting on a new glove.[11]

Body Protection

  • Laboratory Coat: A standard lab coat protects personal clothing and underlying skin from minor spills and contamination.[13][14] For tasks with a higher splash potential, a chemically resistant apron worn over the lab coat is advisable.

  • Contaminated Clothing: Do not allow clothing wet with the material to remain in contact with the skin.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[8]

Respiratory Protection Engineering controls are the first line of defense against inhalation hazards.

  • Chemical Fume Hood: All work that could generate dust or aerosols—including weighing, preparing solutions, and running reactions—must be conducted in a properly functioning and certified chemical fume hood.[8][15]

  • Respirator: If work must be performed outside of a fume hood where dust or aerosols could be generated, a NIOSH-approved respirator is required. The specific type (e.g., N95 for particulates, or one with organic vapor cartridges) must be determined by a formal risk assessment, and users must be properly fit-tested and trained.

Procedural Integrity: Safe Handling and Operations

A self-validating protocol ensures that safety is built into the workflow, not added as an afterthought.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Operation RiskAssessment Conduct Risk Assessment GatherPPE Gather & Inspect PPE RiskAssessment->GatherPPE PrepWorkspace Prepare Fume Hood GatherPPE->PrepWorkspace Weighing Weigh Compound PrepWorkspace->Weighing Begin Work Solubilizing Prepare Solution Weighing->Solubilizing Experiment Perform Experiment Solubilizing->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Complete Work SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste RemovePPE Remove PPE Correctly SegregateWaste->RemovePPE

Sources

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